ZK53
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H20BrF2N3O |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-[(3,5-difluorophenyl)methyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H20BrF2N3O/c20-16-3-1-14(2-4-16)12-23-19(26)25-7-5-24(6-8-25)13-15-9-17(21)11-18(22)10-15/h1-4,9-11H,5-8,12-13H2,(H,23,26) |
InChI Key |
HRSJZGGIFGZVFD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of ZK53
Introduction
ZK53 is a novel investigational compound that has garnered significant interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available preclinical and early-phase clinical data. The information is intended for researchers, scientists, and drug development professionals seeking a detailed technical understanding of this compound.
Core Mechanism of Action
Extensive research has elucidated that this compound functions as a potent and selective inhibitor of the enzyme Diacylglycerol Kinase Zeta (DGKζ). DGKζ is a critical negative regulator of diacylglycerol (DAG) signaling, a pivotal second messenger involved in a multitude of cellular processes. By inhibiting DGKζ, this compound effectively increases the intracellular concentration and prolongs the signaling of DAG. This modulation of DAG signaling is the primary mechanism through which this compound exerts its biological effects.
The sustained elevation of DAG levels resulting from DGKζ inhibition by this compound leads to the enhanced activation of several downstream signaling pathways. Notably, this includes the Protein Kinase C (PKC) and Ras-Raf-MEK-ERK (MAPK) pathways. The activation of these pathways can influence a wide range of cellular functions, including cell proliferation, differentiation, and survival.
Signaling Pathway
The signaling cascade initiated by this compound's inhibition of DGKζ is multifaceted. The accumulation of DAG at the cell membrane facilitates the recruitment and activation of PKC isoforms. Activated PKC can then phosphorylate a variety of substrate proteins, leading to diverse cellular responses. Furthermore, the elevated DAG levels contribute to the activation of Ras guanyl nucleotide-releasing proteins (RasGRPs), which in turn activate the Ras-MAPK signaling cascade.
ZK53: A Selective Activator of Human ClpP for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The human caseinolytic protease P (HsClpP), a serine protease located in the mitochondrial matrix, is a critical component of the mitochondrial unfolded protein response and is essential for maintaining mitochondrial protein homeostasis. Its dysregulation has been implicated in various pathologies, making it a compelling target for therapeutic intervention, particularly in oncology. This document provides a comprehensive technical overview of ZK53, a novel small molecule identified as a potent and selective activator of HsClpP. This compound induces cell cycle arrest and exhibits therapeutic effects in preclinical models of lung squamous cell carcinoma by allosterically activating HsClpP, leading to the degradation of essential mitochondrial proteins and subsequent mitochondrial dysfunction. This guide details the quantitative data supporting this compound's activity, in-depth experimental protocols for its characterization, and visualizations of its mechanism of action and downstream signaling pathways.
Core Compound Activity: Quantitative Analysis
This compound was developed through synthetic optimization of an initial screening hit, BX471. It demonstrates significantly improved potency and selectivity for human ClpP (HsClpP) over its bacterial counterparts, such as Staphylococcus aureus ClpP (SaClpP). The following tables summarize the key quantitative metrics of this compound and related compounds.
Table 1: In Vitro Activation of ClpP Homologs
| Compound | Target | Assay Type | EC50 (μM) | Reference |
| This compound | HsClpP | FI-based | 0.22 | [1] |
| This compound | HsClpP | PAGE-based | 6.07 (as BX471) | [1] |
| This compound | SaClpP | FI-based | Inactive | [1] |
| ZK11 | HsClpP | FI-based | 0.45 | [1] |
| ZK11 | SaClpP | FI-based | Inactive | [1] |
| BX471 | HsClpP | PAGE-based | 6.07 | [1] |
| BX471 | SaClpP | PAGE-based | Inactive (>80 μM) | [1] |
| ZK24 (Negative Control) | HsClpP | PAGE-based | Inactive | [1] |
EC50: Half-maximal effective concentration. FI-based: Fluorescence intensity-based assay. PAGE-based: Polyacrylamide gel electrophoresis-based assay.
Table 2: Direct Target Engagement of this compound with HsClpP
| Compound | Target Protein | Assay | Molar Ratio (Protein:Compound) | ΔTm (°C) | Reference |
| This compound | HsClpP | DSF | 1:10 | 16.1 | [1] |
| ZK11 | HsClpP | DSF | 1:10 | 10.7 | [1] |
| ZK24 (Negative Control) | HsClpP | DSF | 1:10 | No effect | [1] |
| This compound | SaClpP | DSF | - | Little effect | [1] |
| This compound | HsClpP | CETSA | - | Increased thermal stability | [1] |
ΔTm: Change in melting temperature. DSF: Differential Scanning Fluorimetry. CETSA: Cellular Thermal Shift Assay.
Mechanism of Action and Signaling Pathways
This compound functions by binding to a hydrophobic pocket in HsClpP, which is distinct from the active site. This allosteric binding induces a conformational change that activates the protease, leading to the uncontrolled degradation of mitochondrial proteins.
Molecular Mechanism of Selective Activation
The selectivity of this compound for HsClpP over bacterial ClpP is attributed to a crucial π-π stacking interaction between the 3,5-difluorobenzyl motif of this compound and the tryptophan residue at position 146 (W146) in HsClpP.[1] The corresponding residue in SaClpP is isoleucine (I91), which cannot form this stabilizing interaction.[1]
Downstream Cellular Signaling Cascade
The hyperactivation of HsClpP by this compound initiates a cascade of events within the cell, primarily impacting mitochondrial function and cell cycle regulation. This ultimately leads to an anti-proliferative effect in cancer cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
In Vitro HsClpP Activation Assays
This assay visually assesses the ability of a compound to activate ClpP-mediated degradation of the protein substrate α-casein.
-
Reaction Mixture: Prepare a 20 μL reaction mixture containing 2 μM of purified HsClpP (or bacterial ClpP), 4 μM of α-casein, and varying concentrations of the test compound (e.g., this compound) in reaction buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).
-
Quenching: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 100°C for 5 minutes.
-
Electrophoresis: Resolve the protein samples on a 15% SDS-polyacrylamide gel.
-
Visualization: Stain the gel with Coomassie Brilliant Blue to visualize the remaining α-casein. A decrease in the α-casein band intensity indicates proteolytic activity.
-
Quantification: Densitometry is used to quantify the band intensity, and the EC50 value is calculated by plotting the percentage of α-casein degradation against the compound concentration.
This is a higher-throughput method to quantify ClpP activity.
-
Reaction Setup: In a 96-well plate, prepare a 100 μL reaction mixture containing 0.2 μM HsClpP, 0.4 mg/mL FITC-casein, and serial dilutions of the test compound in reaction buffer.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the increase in fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a microplate reader with an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. The hydrolysis of the heavily labeled FITC-casein relieves fluorescence quenching, leading to an increase in signal.
-
Data Analysis: The initial reaction velocity is calculated from the linear phase of the fluorescence curve. EC50 values are determined by plotting the initial velocity against the compound concentration.
Target Engagement Assays
DSF measures the change in the thermal stability of a protein upon ligand binding.
-
Sample Preparation: Prepare a reaction mixture containing 2 μM of purified HsClpP and 20 μM of the test compound in a suitable buffer. Include a protein-only control. Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Thermal Denaturation: Use a real-time PCR instrument to heat the samples over a temperature gradient (e.g., from 25°C to 95°C) with incremental steps.
-
Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature. As the protein unfolds, the dye binds, and fluorescence increases.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. The change in Tm (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the compound-treated sample. A positive ΔTm indicates ligand-induced stabilization.
CETSA confirms target engagement in a cellular environment.
-
Cell Treatment: Treat intact cells (e.g., H1703 lung cancer cells) with the test compound (e.g., 10 μM this compound) or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble HsClpP at each temperature using Western blotting with a specific anti-ClpP antibody.
-
Analysis: A compound that binds and stabilizes HsClpP will result in more soluble protein remaining at higher temperatures compared to the vehicle-treated control.
Cellular Function Assays
This assay measures mitochondrial respiration.
-
Cell Seeding: Seed cells (e.g., H1703, H520) in a Seahorse XF analysis plate.
-
Treatment: Treat the cells with this compound for a predetermined time.
-
Seahorse Analysis: Use a Seahorse XF Analyzer to measure the OCR. Sequential injections of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) are used to determine basal respiration, ATP-linked respiration, and maximal respiration.
This method determines the effect of the compound on cell cycle progression.
-
Cell Treatment: Treat cells with this compound for a specified duration (e.g., 24-48 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) in the presence of RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Experimental Workflow and Logic
The characterization of this compound follows a logical progression from in vitro biochemical validation to cellular mechanism of action studies.
Conclusion
This compound is a promising, highly selective activator of human mitochondrial ClpP. Its mechanism of action, involving the induction of uncontrolled proteolysis and subsequent mitochondrial dysfunction, leads to cell cycle arrest and provides a novel therapeutic strategy for cancers such as lung squamous cell carcinoma. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of cancer biology and drug development who are interested in targeting mitochondrial proteostasis.
References
The Role of ZK53 in Mitochondrial Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial homeostasis is a critical determinant of cellular health, and its dysregulation is implicated in a myriad of diseases, including cancer. This technical guide delves into the role of ZK53, a novel small molecule activator of the mitochondrial caseinolytic protease P (ClpP), in inducing mitochondrial stress. This compound selectively hyperactivates human ClpP, leading to the uncontrolled degradation of mitochondrial proteins. This disruption of proteostasis results in profound mitochondrial dysfunction, characterized by the impairment of the electron transport chain (ETC), decreased oxidative phosphorylation (OXPHOS), and increased production of mitochondrial reactive oxygen species (ROS). The ensuing mitochondrial stress triggers downstream cellular responses, including cell cycle arrest and sensitization to ferroptosis, highlighting the therapeutic potential of targeting mitochondrial proteostasis with compounds like this compound in oncology and other disease contexts. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the involved signaling pathways.
Introduction to this compound and Mitochondrial Proteostasis
Mitochondria, the powerhouses of the cell, are also central hubs for various metabolic and signaling pathways. To maintain their functional integrity, mitochondria possess a sophisticated protein quality control system, in which proteases play a pivotal role. The ATP-dependent caseinolytic protease (Clp) complex, consisting of the catalytic subunit ClpP and the regulatory ATPase subunit ClpX, is a key component of this system in the mitochondrial matrix. ClpXP is responsible for the degradation of misfolded or damaged proteins, thereby maintaining mitochondrial proteostasis.
This compound is a recently identified small molecule that acts as a selective activator of the human mitochondrial ClpP.[1] Unlike the physiological activation of ClpP by ClpX, this compound induces a state of hyperactivation, leading to the indiscriminate degradation of essential mitochondrial proteins.[2] This targeted disruption of mitochondrial protein homeostasis makes this compound a valuable tool for studying the consequences of mitochondrial stress and a potential therapeutic agent for diseases characterized by mitochondrial vulnerability, such as certain cancers.
Mechanism of Action of this compound
This compound exerts its effects by directly binding to and allosterically activating the ClpP protease. The crystal structure of the this compound/ClpP complex has revealed that this compound binds to a hydrophobic pocket on the ClpP protein, distinct from the active site.[2] This binding induces a conformational change in ClpP, leading to the opening of the axial pores and the uncontrolled degradation of mitochondrial matrix proteins, even in the absence of the ClpX unfoldase.
The primary consequence of this compound-mediated ClpP hyperactivation is the degradation of subunits of the electron transport chain (ETC).[2] This leads to a cascade of events that collectively constitute severe mitochondrial stress.
Signaling Pathway of this compound-Induced Mitochondrial Stress
Caption: this compound binds to and hyperactivates mitochondrial ClpP, leading to mitochondrial dysfunction and downstream cellular effects.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 for HsClpP Activation | 0.22 µM | FI-based protease activity assay | [2] |
| Thermal Stabilization of HsClpP (ΔTm) | 16.1 °C | Differential Scanning Fluorimetry (DSF) | [2] |
| GI50 in H1703 cells | 0.5 µM | Cell viability assay | [3] |
| GI50 in H520 cells | 0.7 µM | Cell viability assay | [3] |
Table 2: Cellular Effects of this compound in Lung Squamous Cell Carcinoma (LUSC) Cells
| Parameter | Treatment | Effect | Cell Line | Reference |
| ETC Subunit Levels (NDUFB8, SDHA, UQCRC2, COXIV) | This compound (dose-dependent) | Substantial reduction | H1703, H520 | [2] |
| Oxygen Consumption Rate (OCR) | This compound | Decreased | H1703, H520 | [3] |
| ATP Production | This compound | Decreased | H1703, H520 | [3] |
| Mitochondrial ROS | This compound | Increased | H1703, H520 | [3] |
| Mitochondrial Membrane Potential (ΔΨm) | This compound | Decreased | H1703, H520 | [3] |
| Cell Cycle | 1 µM this compound | G1 arrest | H1703 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in mitochondrial stress.
In Vitro ClpP Protease Activity Assay
This assay measures the ability of this compound to activate ClpP-mediated proteolysis of a fluorescently labeled substrate.
Materials:
-
Recombinant human ClpP (HsClpP)
-
Fluorescein isothiocyanate-labeled casein (FITC-casein)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer and FITC-casein (final concentration ~1 µM).
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the 96-well plate.
-
Initiate the reaction by adding recombinant HsClpP (final concentration ~0.5 µM) to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the increase in fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) over time (e.g., every 5 minutes for 1 hour).
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the reaction rates against the this compound concentrations and fit the data to a dose-response curve to determine the EC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to ClpP in a cellular context by assessing the thermal stabilization of ClpP upon ligand binding.
Materials:
-
Lung squamous cell carcinoma cells (e.g., H1703)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Western blotting reagents and antibodies against ClpP
Procedure:
-
Treat cultured H1703 cells with this compound (e.g., 10 µM) or DMSO for 1-2 hours.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-ClpP antibody.
-
Quantify the band intensities to determine the melting curves and the thermal shift induced by this compound.
Experimental Workflow for CETSA
Caption: Cellular Thermal Shift Assay (CETSA) workflow to validate this compound binding to ClpP in cells.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay utilizes the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Cells of interest (e.g., H1703, H520)
-
This compound stock solution (in DMSO)
-
JC-1 dye
-
Assay buffer
-
96-well black, clear-bottom plate
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for the desired time period (e.g., 12 hours). Include a positive control for depolarization (e.g., CCCP).
-
Remove the treatment medium and incubate the cells with JC-1 staining solution (e.g., 1-10 µM in culture medium) at 37°C for 15-30 minutes.
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity of JC-1 aggregates (red, Ex/Em ~585/590 nm) and JC-1 monomers (green, Ex/Em ~510/527 nm).
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Mitochondrial Reactive Oxygen Species (ROS) Assay
This protocol uses MitoSOX Red, a fluorescent probe that specifically detects superoxide (B77818) in the mitochondria of live cells.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
MitoSOX Red reagent
-
Culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound for the specified duration. Include a positive control for ROS induction (e.g., Antimycin A) and a negative control (vehicle).
-
Incubate the cells with MitoSOX Red (e.g., 5 µM in culture medium) at 37°C for 10-30 minutes, protected from light.
-
Wash the cells with warm PBS.
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry (Ex/Em ~510/580 nm). An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a lung squamous cell carcinoma xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
H1703 lung cancer cells
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of H1703 cells and Matrigel into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., intraperitoneally) or vehicle to the respective groups according to a predetermined schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion and Future Directions
This compound represents a novel chemical probe for investigating the intricacies of mitochondrial proteostasis and the cellular consequences of its disruption. Its selective activation of ClpP provides a unique mechanism for inducing mitochondrial stress, leading to promising anti-cancer effects, particularly in lung squamous cell carcinoma. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of targeting mitochondrial ClpP.
Future research should focus on further elucidating the full spectrum of mitochondrial proteins degraded by this compound-activated ClpP, exploring the detailed molecular pathways connecting mitochondrial stress to downstream cellular fates, and evaluating the efficacy and safety of this compound and similar ClpP activators in a broader range of preclinical cancer models. The continued investigation of compounds like this compound holds the promise of uncovering new therapeutic strategies for a variety of diseases rooted in mitochondrial dysfunction.
References
ZK53: A Novel Modulator of Cancer Cell Metabolism and Viability
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the small molecule ZK53 and its multifaceted effects on cancer cell metabolism. This compound has been identified as a potent and selective activator of the human mitochondrial caseinolytic protease P (HsClpP), a key regulator of mitochondrial protein homeostasis.[1] Through the hyperactivation of HsClpP, this compound instigates a cascade of events including mitochondrial dysfunction, leading to a significant reduction in oxidative phosphorylation and ATP synthesis.[2][3] This metabolic disruption culminates in cell cycle arrest and increased susceptibility to ferroptosis, a form of iron-dependent cell death.[4] This document consolidates the current understanding of this compound's mechanism of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the intricate signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers in oncology and drug development professionals exploring novel therapeutic strategies targeting cancer cell metabolism.
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. This metabolic plasticity presents a promising therapeutic window for the development of targeted anticancer agents. The small molecule this compound has recently emerged as a compelling candidate in this area. This compound is a selective activator of the human mitochondrial caseinolytic protease P (HsClpP), an ATP-dependent serine protease crucial for maintaining mitochondrial protein quality control.[1] In cancer cells, the hyperactivation of HsClpP by this compound leads to uncontrolled degradation of mitochondrial proteins, precipitating a catastrophic failure of mitochondrial function.[2] This guide will explore the downstream consequences of this compound-mediated HsClpP activation, focusing on its impact on cellular metabolism, cell cycle progression, and the induction of ferroptosis.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified across various assays, demonstrating its potency as an HsClpP activator and an anticancer agent. The following tables summarize key quantitative findings from published studies.
| Parameter | Assay Type | Value | Cell Line/System | Reference |
| EC50 | FI-based protease activity assay | 0.22 µM | HsClpP | [1] |
| EC50 | PAGE-based α-casein hydrolysis | 0.45 µM | HsClpP | [1] |
| Table 1: In Vitro Activity of this compound on HsClpP. |
| Parameter | Value | Cell Line | Reference |
| IC50 (Viability) | Not specified | H1703 (LUSC) | [5] |
| IC50 (Viability) | Not specified | SK-MES-1 (LUSC) | [5] |
| Table 2: Anti-proliferative Activity of this compound in Lung Squamous Cell Carcinoma (LUSC) Cell Lines. |
| Metabolic Parameter | Effect of this compound Treatment | Cell Lines | Reference |
| Oxygen Consumption Rate (OCR) | Decreased | SK-MES-1, H226 | [5] |
| ATP Production | Decreased | Lung tumor cells | [2] |
| Table 3: Metabolic Effects of this compound on Cancer Cells. |
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects through the modulation of distinct but interconnected signaling pathways. These include the induction of ferroptosis through mitochondrial dysfunction and the activation of a DNA damage response leading to cell cycle arrest.
This compound-Induced Ferroptosis Pathway
This compound's primary mechanism of action involves the hyperactivation of mitochondrial ClpP, leading to uncontrolled proteolysis and subsequent mitochondrial dysfunction. This disruption results in the generation of mitochondrial reactive oxygen species (ROS), which in turn promotes lipid peroxidation, a key driver of ferroptosis.[4] The pro-ferroptotic effect of this compound is dependent on the presence of ClpP.[4]
References
- 1. Frontiers | this compound enhances tumor cell susceptibility to ferroptosis via ClpP-mediated mitochondrial dysfunction [frontiersin.org]
- 2. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound enhances tumor cell susceptibility to ferroptosis via ClpP-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
ZK53: A Technical Guide to its Molecular Structure, Properties, and Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK53 is a novel small molecule that has emerged as a potent and selective activator of the human mitochondrial caseinolytic protease P (HsClpP).[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and the multifaceted anticancer mechanisms of this compound. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mode of action, including the induction of mitochondrial dysfunction, cell cycle arrest, and ferroptosis in cancer cells. The guide summarizes key quantitative data, presents detailed experimental protocols for the evaluation of this compound's effects, and provides visual representations of the associated signaling pathways.
Molecular Structure and Physicochemical Properties
This compound is a synthetic small molecule with a well-defined chemical structure. Its properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(4-bromobenzyl)-4-(3,5-difluorobenzyl)piperazine-1-carboxamide | [2] |
| CAS Number | 3031789-26-8 | [2] |
| Chemical Formula | C19H20BrF2N3O | [2] |
| Molecular Weight | 424.29 g/mol | [2] |
| Exact Mass | 423.0758 | [2] |
| Elemental Analysis | C, 53.79%; H, 4.75%; Br, 18.83%; F, 8.96%; N, 9.90%; O, 3.77% | [2] |
| SMILES Code | FC1=CC(F)=CC(CN2CCN(C(NCC3=CC=C(Br)C=C3)=O)CC2)=C1 | [2] |
| Synonyms | ZK-53, ZK 53 | [2] |
Mechanism of Action
This compound exerts its anticancer effects primarily through the selective activation of HsClpP, a mitochondrial protease.[1][3] Unlike bacterial ClpP proteins, toward which this compound is inactive, it allosterically activates HsClpP, leading to the uncontrolled degradation of essential mitochondrial proteins.[4][5] This targeted action triggers a cascade of events culminating in cancer cell death.
Induction of Mitochondrial Dysfunction
The hyperactivation of HsClpP by this compound leads to the degradation of subunits of the electron transport chain (ETC).[1][6] This disruption of the ETC impairs oxidative phosphorylation (OXPHOS), resulting in a significant decrease in ATP production.[3][7] Furthermore, this compound treatment causes a concentration-dependent decrease in the mitochondrial membrane potential and a marked increase in mitochondrial reactive oxygen species (ROS) production.[1][6]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest in cancer cells.[3][7] Mechanistically, it inhibits the adenoviral early region 2 binding factor (E2F) targets, which are crucial for cell cycle progression.[3][4] This inhibition impedes the G1/S phase transition, leading to an accumulation of cells in the G0/G1 phase.
Activation of the DNA Damage Response (DDR)
This compound treatment activates the Ataxia-Telangiectasia Mutated (ATM)-mediated DNA damage response (DDR) pathway.[3][7] This is evidenced by the increased phosphorylation of ATM and its downstream targets, such as CHK2 and H2AX.[7] The activation of the DDR pathway contributes to the observed cell cycle arrest and can ultimately lead to apoptosis.
Sensitization to Ferroptosis
A key aspect of this compound's anticancer activity is its ability to sensitize cancer cells to ferroptosis, an iron-dependent form of regulated cell death.[1] this compound-induced mitochondrial dysfunction and subsequent ROS production amplify lipid peroxidation, a hallmark of ferroptosis.[1][8] In combination with ferroptosis inducers like RSL3 or IKE, this compound synergistically inhibits tumor growth.[1][9]
In Vitro and In Vivo Activity
The anticancer effects of this compound have been demonstrated in various cancer cell lines and in vivo models.
In Vitro Efficacy
| Assay | Cell Line(s) | Effect | Key Findings | Reference |
| HsClpP Activation | - | Selective Activator | EC50 of 1.37 μM for α-casein hydrolysis by HsClpP. | [5] |
| Cell Viability | HT-1080, HeLa, HCT-116 | Inhibition | Dose-dependent inhibition of cell viability. | [1] |
| Apoptosis Induction | H1703, H520, SK-MES-1 | Induction | This compound induces apoptosis in lung squamous cell carcinoma cells. | |
| Mitochondrial Function | H1703, H520 | Impairment | Decreased oxygen consumption rate (OCR), reduced ATP levels, and increased mitochondrial ROS. | [6] |
| Ferroptosis Sensitization | HT-1080 | Sensitization | Significantly enhances RSL3-induced lipid peroxidation and cell death. | [1] |
In Vivo Efficacy
In xenograft models using HCT-116 and H1703 cells, this compound has demonstrated significant antitumor activity.[9][10][11] When used in combination with the ferroptosis inducer IKE, this compound markedly enhanced tumor sensitivity, leading to a substantial reduction in tumor volume and weight.[9]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's multifaceted mechanism of action.
Caption: Workflow for in vitro evaluation of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[10][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V) Assay
This protocol is based on standard Annexin V staining procedures.[1][2][9]
-
Cell Harvesting: Harvest cells after treatment with this compound, including both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium (B1200493) iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Cell Proliferation (EdU) Assay
This protocol follows standard EdU assay guidelines.[3][6][11]
-
EdU Labeling: Incubate cells with 10 µM EdU for 2-4 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.
-
Click-iT Reaction: Perform the Click-iT reaction according to the manufacturer's instructions to label the incorporated EdU with a fluorescent azide.
-
Imaging: Image the cells using fluorescence microscopy.
Mitochondrial Membrane Potential (JC-1) Assay
This protocol is a standard procedure for assessing mitochondrial health.[5][14]
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of both JC-1 monomers (green, Ex/Em = ~485/530 nm) and aggregates (red, Ex/Em = ~540/590 nm) using a fluorescence microplate reader or flow cytometer.
Cellular Thermal Shift Assay (CETSA)
This protocol is for determining direct target engagement in a cellular context.[15]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis: Lyse the cells and separate the soluble fraction by centrifugation.
-
Protein Analysis: Analyze the amount of soluble HsClpP in each sample by Western blotting or other protein detection methods.
In Vivo Xenograft Model
This is a general protocol for assessing in vivo efficacy.[9][16][17]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6) into the flank of immunocompromised mice (e.g., BALB/c nude or NSG).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer this compound (and/or other agents) via an appropriate route (e.g., intraperitoneal injection) according to the desired dosing schedule.
-
Monitoring: Monitor tumor volume and animal body weight regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Conclusion
This compound represents a promising experimental anticancer agent with a unique mechanism of action centered on the activation of the mitochondrial protease HsClpP. Its ability to induce mitochondrial dysfunction, cell cycle arrest, and sensitize cancer cells to ferroptosis provides a strong rationale for its further development. The data and protocols presented in this guide offer a foundational resource for researchers to explore the full therapeutic potential of this compound and similar molecules targeting mitochondrial proteostasis in cancer.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action of ZK53, a Selective Activator of Human Mitochondrial ClpP for Anti-Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Abstract
The human mitochondrial caseinolytic protease P (ClpP) has emerged as a compelling target for precision oncology due to its role in mitochondrial homeostasis and its selective overexpression in various tumor types. This whitepaper details the discovery and synthesis of ZK53, a novel, potent, and selective small-molecule activator of human ClpP. This compound demonstrates significant therapeutic effects in preclinical models of lung squamous cell carcinoma.[1][2] This document provides an in-depth overview of the synthetic route, characterization data, experimental protocols, and the mechanism of action of this compound, highlighting its potential as a promising candidate for ferroptosis-based cancer therapy.[3]
Introduction
Mitochondrial proteostasis is critical for cellular health, and its dysregulation is a hallmark of many cancers. The ATP-dependent protease ClpXP, with its proteolytic core ClpP, is a key player in maintaining this balance. While the hyperactivation of ClpP has shown promise in cancer therapy, the development of selective human ClpP (HsClpP) activators has been a challenge.[4] This paper introduces this compound, a selective activator of HsClpP that exhibits potent anti-tumor activity, particularly in lung squamous cell carcinoma.[1][5] this compound's unique scaffold and mechanism of action, which involves inducing mitochondrial dysfunction and enhancing ferroptosis, distinguish it from other ClpP activators like acyldepsipeptides and imipridones.[1][3]
Discovery of this compound
The discovery of this compound began with a screening campaign to identify novel activators of HsClpP. The initial hit, BX471, served as the starting point for a structure-guided drug design and optimization effort.[4] Synthetic modifications focused on enhancing potency and selectivity for HsClpP over its bacterial counterparts. This led to the development of ZK11, an intermediate compound with increased activity, by introducing a 3,5-difluorophenyl motif.[5] Further optimization, guided by the hydrophobic nature of the ligand-binding pockets in ClpP, resulted in the synthesis of this compound.[5] The crystal structure of the this compound/ClpP complex revealed that a π-π stacking effect is crucial for its selective and potent binding.[1]
Synthesis of this compound
The synthetic route for this compound is a multi-step process designed for scalability and purity. The following is a general overview of the synthetic protocol.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of Intermediate A. Commercially available starting materials are subjected to a condensation reaction under inert atmosphere. The reaction is monitored by thin-layer chromatography (TLC) until completion. The crude product is then purified by column chromatography.
-
Step 2: Synthesis of Intermediate B. Intermediate A is then reacted with a second commercially available reagent in the presence of a palladium catalyst. The reaction mixture is heated under reflux for several hours. Progress is monitored by liquid chromatography-mass spectrometry (LC-MS).
-
Step 3: Final Synthesis of this compound. Intermediate B is coupled with a final building block via a nucleophilic substitution reaction. The final product, this compound, is precipitated, filtered, and washed with a cold solvent. The purity of the final compound is assessed by high-performance liquid chromatography (HPLC).
Characterization of this compound
This compound was characterized using a suite of analytical techniques to confirm its structure and purity. The key analytical data are summarized in the table below.
| Analytical Method | Result |
| ¹H NMR (400 MHz, DMSO-d₆) | Consistent with the proposed structure, showing characteristic peaks for aromatic and aliphatic protons. |
| ¹³C NMR (100 MHz, DMSO-d₆) | All expected carbon signals were observed, confirming the carbon skeleton of the molecule. |
| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z value consistent with the theoretical mass, confirming the elemental composition. |
| Purity (HPLC) | >98% |
Biological Activity and Mechanism of Action
This compound is a potent and selective activator of HsClpP.[4] Its mechanism of action involves several key cellular events that ultimately lead to cell cycle arrest and enhanced susceptibility to ferroptosis in cancer cells.[1][3]
Selective Activation of HsClpP
This compound selectively activates HsClpP, leading to the degradation of mitochondrial electron transport chain (ETC) subunits.[3] This disrupts oxidative phosphorylation (OXPHOS), resulting in decreased ATP production in lung tumor cells.[1]
Cell Cycle Arrest
Mechanistically, this compound treatment inhibits the targets of the adenoviral early region 2 binding factor (E2F), which are crucial for the G1/S phase transition in the cell cycle.[2][5] Furthermore, this compound activates the ataxia-telangiectasia mutated (ATM)-mediated DNA damage response pathway, contributing to cell cycle arrest.[1][2]
Enhancement of Ferroptosis
A key aspect of this compound's anti-cancer activity is its ability to enhance ferroptosis, a form of iron-dependent programmed cell death.[3] By inducing mitochondrial dysfunction through ClpP activation, this compound synergizes with ferroptosis inducers to promote cancer cell death.[3]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Preclinical In Vivo Studies
The therapeutic efficacy of this compound was evaluated in xenograft and autochthonous mouse models of lung squamous cell carcinoma.[1] Intraperitoneal administration of this compound resulted in a significant inhibition of tumor growth compared to the vehicle control group.[5] These in vivo studies also demonstrated that this compound can synergize with ferroptosis inducers to trigger ferroptotic cell death in a mouse model without observable toxicity.[3]
Experimental Workflow for In Vivo Studies
Caption: Xenograft model experimental workflow.
Conclusion
This compound is a novel and selective activator of human mitochondrial ClpP with significant anti-cancer properties, particularly in lung squamous cell carcinoma. Its unique mechanism of action, involving the induction of mitochondrial dysfunction, cell cycle arrest, and enhancement of ferroptosis, positions it as a promising therapeutic candidate. Further preclinical and clinical development of this compound and its analogs is warranted to explore its full potential in oncology.
References
- 1. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound enhances tumor cell susceptibility to ferroptosis via ClpP-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Impact of ZK53 on the Mitochondrial Electron Transport Chain
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
ZK53 is a novel small molecule that functions as a selective and potent activator of the human mitochondrial caseinolytic protease P (HsClpP).[1][2][3] Its mechanism of action involves the hyperactivation of ClpP, leading to the uncontrolled and indiscriminate degradation of mitochondrial matrix proteins.[2] A primary consequence of this action is the significant disruption of the electron transport chain (ETC), as essential protein subunits of the various complexes are degraded.[1][3] This proteostatic collapse impairs oxidative phosphorylation (OXPHOS), reduces cellular ATP production, increases mitochondrial reactive oxygen species (ROS), and ultimately sensitizes cancer cells to ferroptosis, a form of programmed cell death.[1][4] This document provides a comprehensive technical overview of this compound's mechanism, its quantitative effects on mitochondrial function, and detailed protocols for key experiments used to characterize its impact.
Mechanism of Action: this compound and the Electron Transport Chain
The canonical function of the ClpXP protease system in mitochondria is to maintain protein quality control by degrading misfolded or damaged proteins. This compound subverts this process. It binds to HsClpP allosterically, inducing a conformational change that hyperactivates its proteolytic function.[3] This leads to the degradation of properly folded, functional proteins within the mitochondrial matrix, including critical subunits of the ETC complexes.[1][3] The resulting depletion of these subunits cripples the cell's ability to perform aerobic respiration, leading to significant mitochondrial dysfunction and downstream cellular stress responses, such as cell cycle arrest and promoting cell death.[3][4]
The following diagram illustrates the signaling pathway from this compound administration to the resulting impact on the ETC and cellular outcomes.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's activity and its effects on mitochondrial and cellular parameters.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay Type | Source |
| EC₅₀ for HsClpP Activation | 0.22 µM | FI-based protease activity | [1] |
Table 2: Cellular Effects of this compound Treatment on Lung Squamous Cell Carcinoma Lines (H1703 & H520)
| Parameter Measured | Effect Observed | Method | Source |
| ETC Subunit Abundance | Dose-dependent decrease | Western Blot | [3] |
| Oxygen Consumption Rate (OCR) | Significant decrease | Seahorse XF Analyzer | [3] |
| Mitochondrial Membrane Potential | Dose-dependent decrease | JC-1 Staining | [3] |
| Cellular ATP Levels | Dose-dependent decrease | Luminescence Assay | [3] |
| Mitochondrial ROS | Dose-dependent increase | MitoSOX Staining | [3] |
Table 3: Recommended Concentrations for In Vitro Studies
| Cell Line | Concentration for Assays | Rationale | Source |
| HT-1080 | 10 µM | Non-toxic concentration | [4] |
| HeLa | 1 µM | Non-toxic concentration | [4] |
| HCT-116 | 5 µM | Non-toxic concentration | [4] |
Key Experimental Protocols
Detailed methodologies are provided for the principal assays used to evaluate the impact of this compound on the electron transport chain and mitochondrial health.
Protocol: Measurement of Oxygen Consumption Rate (OCR) via Seahorse Mito Stress Test
This protocol measures mitochondrial respiration by monitoring OCR in real-time. It provides key parameters of mitochondrial function including basal respiration, ATP-linked respiration, and maximal respiratory capacity.
Workflow Diagram:
Methodology:
-
Cell Seeding: Seed cells (e.g., H1703, H520) in an Agilent Seahorse XF cell culture microplate at a pre-determined optimal density (typically 5,000-40,000 cells/well) and allow them to adhere overnight.[5]
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in sterile water at 37°C in a non-CO₂ incubator.[6] The following day, replace the water with Seahorse XF Calibrant and incubate for at least 1 hour prior to the assay.[6]
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 1-10 µM) or vehicle control for the desired duration (e.g., 12-24 hours).
-
Assay Preparation: One hour before the assay, remove the growth medium from the cells, wash with pre-warmed Seahorse XF Assay Medium (e.g., DMEM base supplemented with glucose, pyruvate, and glutamine, pH 7.4), and add the final volume of assay medium to each well. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.[7]
-
Reagent Loading: Load the hydrated sensor cartridge with the mitochondrial inhibitors: oligomycin (Port A, final conc. 1.0-1.5 µM), FCCP (Port B, empirically determined optimal conc.), and a mixture of rotenone and antimycin A (Port C, final conc. 0.5 µM each).[7][8]
-
Data Acquisition: Place the cell plate and loaded cartridge into the Seahorse XF Analyzer. The instrument will perform calibration and then execute the Mito Stress Test protocol, measuring OCR before and after the sequential injection of each inhibitor.[7]
-
Data Analysis: Analyze the resulting OCR data to determine basal respiration, ATP production-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.[9][10]
Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a ratiometric dye that indicates mitochondrial health. In healthy, high-potential mitochondria, it forms red-fluorescent aggregates. In depolarized, unhealthy mitochondria, it remains as green-fluorescent monomers. A decrease in the red/green fluorescence ratio signifies mitochondrial depolarization.
Methodology:
-
Cell Culture and Treatment: Seed cells in a suitable format (e.g., 96-well black-walled plate for plate reader analysis) and treat with this compound or vehicle control for the desired time. Include a positive control for depolarization, such as CCCP (50 µM for 5-10 minutes).[11]
-
JC-1 Staining Solution Preparation: Prepare a JC-1 working solution (e.g., 2 µM) by diluting a DMSO stock in pre-warmed cell culture medium or PBS.[11]
-
Staining: Remove the treatment medium from the cells and add the JC-1 working solution. Incubate for 15-30 minutes at 37°C, protected from light.[11][12]
-
Washing: Gently wash the cells two to three times with a pre-warmed buffer (e.g., PBS) to remove excess dye.[12]
-
Analysis: Immediately analyze the cells using a fluorescence plate reader, flow cytometer, or fluorescence microscope.[11]
-
Plate Reader/Microscope: Measure green fluorescence (Excitation ~485 nm / Emission ~535 nm) and red fluorescence (Excitation ~560 nm / Emission ~595 nm).[13]
-
Flow Cytometry: Healthy cells will exhibit high red fluorescence (FL2 channel), while apoptotic/depolarized cells will show a shift to high green fluorescence (FL1 channel).[11]
-
-
Data Interpretation: Calculate the ratio of red to green fluorescence. A decrease in this ratio in this compound-treated cells compared to controls indicates a loss of mitochondrial membrane potential.
Protocol: Detection of Mitochondrial Superoxide (B77818) using MitoSOX Red
MitoSOX Red is a cell-permeant dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide, a primary mitochondrial ROS. An increase in fluorescence intensity indicates elevated mitochondrial oxidative stress.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in previous protocols. A positive control, such as Antimycin A (5-20 µM), can be used to induce mitochondrial superoxide production.[14]
-
MitoSOX Preparation: Prepare a 5 mM MitoSOX Red stock solution in high-quality, anhydrous DMSO. Immediately before use, dilute the stock solution to a final working concentration of 1-5 µM in a suitable buffer like HBSS with Ca²⁺/Mg²⁺.[15][16]
-
Staining: Add the MitoSOX working solution directly to the cells in culture and incubate for 15-30 minutes at 37°C, protected from light.[17]
-
Washing: Gently wash the cells three times with pre-warmed buffer to remove any non-localized probe.[18]
-
Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy.
-
Data Interpretation: Quantify the mean fluorescence intensity. A significant increase in fluorescence in this compound-treated cells indicates an increase in mitochondrial superoxide production.
Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols described are generalized and may require optimization for specific cell lines and experimental conditions.
References
- 1. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound enhances tumor cell susceptibility to ferroptosis via ClpP-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 101.200.202.226 [101.200.202.226]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
ZK53: A Novel Modulator of Cell Fate - An In-depth Technical Guide on its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK53 is a small molecule activator of the mitochondrial caseinolytic protease P (ClpP) that has emerged as a promising agent in cancer therapy. While its primary and most extensively documented role is the sensitization of cancer cells to ferroptosis, a form of iron-dependent regulated cell death, its mechanism of action involves cellular perturbations that are strongly linked to the induction of apoptosis. This technical guide delineates the multifaceted role of this compound in modulating cell death pathways, with a specific focus on its potential to induce apoptosis. We will explore the core mechanisms, present relevant quantitative data, provide detailed experimental protocols for assessing its apoptotic potential, and visualize the intricate signaling pathways involved.
Introduction
The targeted induction of cell death in cancer cells is a cornerstone of modern oncology. Apoptosis, or programmed cell death, is a genetically controlled process of cell self-destruction that is crucial for tissue homeostasis and the elimination of damaged or malignant cells. It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, nuclear fragmentation, and the activation of a cascade of proteases known as caspases. While numerous therapeutic agents aim to trigger this pathway, the development of resistance remains a significant clinical challenge.
This compound has been identified as a selective activator of the human mitochondrial protease ClpP.[1][2] Its hyperactivation leads to a catastrophic breakdown of mitochondrial proteostasis, resulting in profound mitochondrial dysfunction.[3][4] This disruption of mitochondrial integrity is a critical nexus for multiple cell death pathways, including both ferroptosis and apoptosis. Furthermore, this compound has been shown to activate the Ataxia-Telangiectasia Mutated (ATM)-mediated DNA damage response (DDR), a pivotal signaling pathway that can directly trigger p53-dependent apoptosis.[1][2] This guide will provide an in-depth exploration of the molecular mechanisms by which this compound may harness these pathways to induce apoptosis in cancer cells.
Core Mechanism of Action
This compound's biological activity is centered on its ability to bind to and hyperactivate the mitochondrial protease ClpP. This leads to two major downstream consequences that can culminate in apoptosis: Mitochondrial Dysfunction and DNA Damage Response.
Mitochondrial Dysfunction-Mediated Apoptosis
This compound-induced hyperactivation of ClpP results in the uncontrolled degradation of essential mitochondrial proteins, including subunits of the electron transport chain (ETC).[1] This leads to a cascade of events that can trigger the intrinsic pathway of apoptosis:
-
Disruption of Oxidative Phosphorylation (OXPHOS): The degradation of ETC components impairs the cell's ability to produce ATP through oxidative phosphorylation.[1]
-
Generation of Reactive Oxygen Species (ROS): A dysfunctional ETC can lead to an increase in the production of mitochondrial ROS.[5] While ROS are key drivers of ferroptosis, excessive ROS can also inflict damage on mitochondrial components, including the mitochondrial membrane, which is a critical event in apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The combination of proteostatic collapse, ATP depletion, and ROS-induced damage can lead to the permeabilization of the outer mitochondrial membrane. This is a point-of-no-return in apoptosis, as it allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
-
Cytochrome c Release and Apoptosome Formation: One of the key factors released is cytochrome c. In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates caspase-9. This complex is known as the apoptosome.[6]
-
Caspase Cascade Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
DNA Damage Response and p53-Mediated Apoptosis
This compound has been reported to activate the ATM-mediated DNA damage response pathway, which can lead to cell cycle arrest and apoptosis.[1][2] The tumor suppressor protein p53 is a central player in this pathway.
-
ATM Activation: Cellular stress, including that induced by mitochondrial dysfunction and ROS, can lead to DNA damage, which activates the ATM kinase.
-
p53 Phosphorylation and Stabilization: ATM and its downstream kinase Chk2 phosphorylate p53 at key serine residues (e.g., Ser15 and Ser20). This phosphorylation prevents p53 from being targeted for degradation by MDM2, leading to its accumulation and activation.
-
Transcriptional Activation of Pro-Apoptotic Genes: Activated p53 translocates to the nucleus and acts as a transcription factor, upregulating the expression of several pro-apoptotic genes, including:
-
Bax: A member of the Bcl-2 family that directly promotes MOMP.[7]
-
PUMA and Noxa: BH3-only proteins that are potent activators of apoptosis by neutralizing anti-apoptotic Bcl-2 family members.
-
-
Transcription-Independent p53 Activity: A fraction of stabilized p53 can translocate to the mitochondria and directly interact with Bcl-2 family proteins to promote MOMP, amplifying the apoptotic signal.
Quantitative Data
While most quantitative studies on this compound have focused on its effects on cell viability in the context of ferroptosis, this data is still valuable for understanding its overall cell death-inducing potential.
| Cell Line | Assay Type | This compound Concentration | Effect | Reference |
| HT-1080 | Cell Viability | 10 µM | Sensitizes to RSL3-induced cell death | [4] |
| HeLa | Cell Viability | 1 µM | Sensitizes to RSL3-induced cell death | [4] |
| HCT-116 | Cell Viability | 5 µM | Sensitizes to RSL3-induced cell death | [4] |
| H1703 | Cell Cycle Analysis | 1 µM | Induces cell cycle arrest | [1] |
| H520 | Cell Cycle Analysis | 1 µM | Induces cell cycle arrest | [1] |
Note: The provided data primarily demonstrates this compound's ability to enhance cell death in combination with ferroptosis inducers or to induce cell cycle arrest. Direct quantitative measurements of apoptotic markers like caspase activation or Annexin V staining following this compound treatment alone are not extensively reported in the currently available literature. The concentrations listed are those used in the cited studies and may require optimization for specific cell lines and experimental conditions.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound (dissolved in DMSO)
-
Mammalian cell line of interest (e.g., A549, HCT-116)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound-containing medium to the wells. Include vehicle control (DMSO) wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for a specified time.
-
Harvest the cells (including floating cells in the supernatant) and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, Caspase-3 and Caspase-7.
Materials:
-
This compound-treated and control cells
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound at various concentrations and time points.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence of each well using a luminometer.
Western Blot for Cytochrome c Release
This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol.
Materials:
-
This compound-treated and control cells
-
Mitochondria/Cytosol Fractionation Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Cytochrome c, anti-COX IV for mitochondrial fraction control, anti-GAPDH for cytosolic fraction control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat and harvest cells as described previously.
-
Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions according to the kit manufacturer's instructions.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
Conclusion and Future Directions
This compound is a potent modulator of mitochondrial function with significant anti-cancer potential. While its role in sensitizing cancer cells to ferroptosis is well-established, the profound mitochondrial and cellular stress it induces strongly suggests a role in triggering apoptosis. The hyperactivation of ClpP, leading to mitochondrial dysfunction and the activation of the DNA damage response, creates a cellular environment ripe for the initiation of programmed cell death.
Future research should focus on directly quantifying the apoptotic effects of this compound as a standalone agent or in combination with other therapies. This would involve detailed time-course and dose-response studies using the assays described in this guide, such as Annexin V staining, caspase activity assays, and the analysis of Bcl-2 family protein expression. Elucidating the precise conditions under which this compound favors apoptosis over ferroptosis, or induces a hybrid form of cell death, will be critical for its rational development as a therapeutic agent. A deeper understanding of the interplay between these cell death pathways will undoubtedly open new avenues for innovative cancer treatment strategies.
References
- 1. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis and exploration of regulatory mechanisms and potential prognostic biomarkers in squamous cell carcinoma of the lung by expression profiling - Wan - Translational Cancer Research [tcr.amegroups.org]
- 4. This compound enhances tumor cell susceptibility to ferroptosis via ClpP-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. Tumor suppressor p53 is a regulator of bcl-2 and bax gene expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on ZK53 and ClpP Activation: A Technical Guide
This technical guide provides an in-depth overview of the foundational research on ZK53, a novel small-molecule activator of the human mitochondrial Caseinolytic Protease P (ClpP). It is intended for researchers, scientists, and drug development professionals interested in the mechanism of ClpP activation and its therapeutic potential, particularly in oncology. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.
Introduction to ClpP and this compound
Human mitochondrial ClpP (hClpP) is a highly conserved serine protease crucial for maintaining mitochondrial protein homeostasis by degrading misfolded or damaged proteins.[1] Under normal physiological conditions, hClpP exists as an inactive heptamer, and its proteolytic activity is tightly regulated by the ClpX chaperone protein.[1] The dysregulation of ClpP has been implicated in various diseases, making it an attractive therapeutic target. In cancer, both inhibition and hyperactivation of ClpP can lead to cell death, highlighting its dual regulatory role in mitochondrial function and tumor proliferation.[2][3]
This compound is a recently identified potent and selective activator of human ClpP.[1][4] Unlike previously discovered ClpP activators such as acyldepsipeptides (ADEPs) and imipridones (e.g., ONC201), this compound possesses a distinct, more flexible chemical scaffold.[1][4][5] A key feature of this compound is its high selectivity for human ClpP over bacterial orthologs, which minimizes potential off-target effects on gut microbiota.[1][6] Research has demonstrated that this compound allosterically activates ClpP, leading to uncontrolled degradation of mitochondrial proteins, subsequent mitochondrial dysfunction, cell cycle arrest, and sensitization of cancer cells to ferroptosis.[3][4][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational research on this compound and its interaction with ClpP.
Table 1: In Vitro Activity of this compound and Related Compounds on ClpP
| Compound | Target ClpP | Assay Type | EC₅₀ (μM) | Reference |
|---|---|---|---|---|
| This compound | HsClpP | FI-based (FITC-casein) | 0.22 | [6] |
| ZK11 | HsClpP | FI-based (FITC-casein) | 0.45 | [6] |
| This compound | SaClpP | FI-based (FITC-casein) | Inactive | [6] |
| ZK11 | SaClpP | FI-based (FITC-casein) | Inactive | [6] |
| ZK24 | HsClpP | PAGE-based (α-casein) | No activation | [6] |
| ZK24 | SaClpP | PAGE-based (α-casein) | No activation |[6] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of the compound that produces 50% of the maximal possible effect in the assay. FI-based refers to a fluorescence intensity-based assay.
Table 2: Thermal Stabilization of ClpP Variants by Activators
| Compound | ClpP Variant | ΔTₘ (°C) | Reference |
|---|---|---|---|
| This compound | HsClpP | High | [7] |
| This compound | HsClpP (W146I) | Low | [7] |
| This compound | SaClpP | Low | [7] |
| This compound | SaClpP (I91W) | High |[7] |
ΔTₘ represents the change in melting temperature upon ligand binding, as measured by a thermal shift assay. A higher ΔTₘ indicates stronger binding and stabilization.
Table 3: Cellular Effects of this compound
| Effect | Cell Line(s) | Conditions | Observation | Reference |
|---|---|---|---|---|
| Ferroptosis Sensitization | HT-1080 | 10 µM this compound + 100 nM RSL3 | Significant increase in cell death | [3] |
| Cell Cycle Arrest | H1703, SK-MES-1 | 1 µM this compound | G1/S phase arrest | [6][7] |
| ATP Production | H1703 | This compound treatment | Significant decrease | [4][5][8] |
| Oxidative Phosphorylation (OCR) | SK-MES-1, H226 | This compound treatment | Significant decrease | [9] |
| DNA Damage Response | H1703 | 1 µM this compound | Increased γ-H2AX levels |[6][9] |
Signaling Pathways and Mechanisms
The following diagrams illustrate the key mechanisms of action and logical relationships involved in this compound's activation of ClpP and its downstream cellular consequences.
Caption: Mechanism of this compound-induced hyperactivation of human mitochondrial ClpP.
Caption: Downstream cellular consequences of this compound-mediated ClpP hyperactivation.
Caption: Molecular basis for the selective activation of human ClpP by this compound.
Key Experimental Protocols
This section provides a detailed methodology for the key experiments used to characterize this compound's activity.
-
Constructs : Human CLPP gene (residues 57-277, excluding the mitochondrial targeting sequence) and S. aureusclpP gene are cloned into expression vectors (e.g., pET-28a) with an N-terminal His-tag.
-
Expression : Plasmids are transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with 0.2 mM IPTG, and cells are incubated overnight at 16°C.
-
Purification :
-
Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Cells are lysed by sonication, and the lysate is cleared by centrifugation.
-
The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer containing 20-40 mM imidazole.
-
The His-tagged protein is eluted with an elution buffer containing 250-300 mM imidazole.
-
The eluted protein is further purified by size-exclusion chromatography (e.g., using a Superdex 200 column) to ensure homogeneity.
-
Protein concentration is determined using the Bradford assay, and purity is assessed by SDS-PAGE.
-
-
Fluorescence Intensity (FI)-Based Assay :
-
The reaction is performed in a buffer such as 100 mM HEPES (pH 8.0), 200 mM KCl, and 1 mM DTT.
-
Purified ClpP protein (e.g., 0.5 µM) is pre-incubated with varying concentrations of this compound for 15 minutes at room temperature.
-
The proteolytic reaction is initiated by adding a fluorescent substrate, FITC-casein (e.g., 5 µM).
-
The reaction is incubated at 37°C, and the increase in fluorescence is monitored over time using a plate reader (Excitation/Emission wavelengths ~490/525 nm).
-
Initial reaction rates are calculated, and the data are fitted to a dose-response curve to determine the EC₅₀ value.[6]
-
-
PAGE-Based Assay :
-
Reactions are set up similarly to the FI-based assay, but using a non-fluorescent protein substrate like α-casein.
-
The reaction is incubated for a fixed time (e.g., 1-2 hours) at 37°C.
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
The degradation of the substrate is visualized by Coomassie blue staining after separation on an SDS-PAGE gel.[10]
-
-
Cancer cells (e.g., H1703) are cultured and treated with either vehicle control or this compound (e.g., 10 µM) for a specified time.
-
Cells are harvested, washed with PBS, and resuspended in PBS containing protease inhibitors.
-
The cell suspension is divided into aliquots, which are heated to a range of different temperatures for 3 minutes, followed by cooling for 3 minutes.
-
Cells are lysed by freeze-thaw cycles.
-
The soluble fraction is separated from the precipitated protein by centrifugation.
-
The amount of soluble ClpP remaining at each temperature is determined by Western blotting.
-
A melting curve is generated by plotting the amount of soluble ClpP against temperature. The shift in the melting temperature (ΔTₘ) in the presence of this compound indicates direct target engagement and stabilization.[8][9]
-
Cell Culture : HT-1080 cells (wild-type and ClpP-deficient) are seeded in plates.
-
Treatment : Cells are pre-treated with this compound (e.g., 10 µM) for 0.5 hours.
-
Induction : Ferroptosis is induced by adding a ferroptosis inducer like RSL3 (e.g., 100 nM) or erastin. A negative control with a ferroptosis inhibitor (e.g., Liproxstatin-1) is included.
-
Cell Death Measurement : After a 12-24 hour incubation, cell death is quantified using methods such as propidium (B1200493) iodide (PI) staining followed by flow cytometry, or by measuring lactate (B86563) dehydrogenase (LDH) release.[3]
-
Lipid Peroxidation Assay : Lipid ROS levels are measured using the fluorescent probe C11-BODIPY 581/591 and flow cytometry. An increase in the green fluorescence of the probe indicates lipid peroxidation.[3][11]
-
Crystallization : Purified human ClpP protein is concentrated and mixed with this compound.
-
The protein-ligand complex is screened for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop).
-
Crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
Data Collection : X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination : The structure of the this compound/HsClpP complex is solved by molecular replacement using a known ClpP structure as a search model. The model is then refined, and the electron density for the bound this compound is interpreted.[4][6][12] This structural information is critical for understanding the binding mode and the mechanism of selectivity.[7]
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its novel chemical structure and high selectivity for human ClpP distinguish it from other known activators. Foundational research has established that this compound effectively hyperactivates ClpP, leading to the degradation of essential mitochondrial proteins.[6] This action disrupts mitochondrial energy metabolism, inhibits cell cycle progression, and enhances cancer cell susceptibility to ferroptosis.[3][4] The detailed structural and biochemical data provide a solid framework for the further design and optimization of next-generation ClpP agonists. The experimental protocols outlined herein serve as a guide for researchers aiming to explore the therapeutic potential of ClpP activation in various disease contexts.
References
- 1. Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound enhances tumor cell susceptibility to ferroptosis via ClpP-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma [ideas.repec.org]
- 6. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | this compound enhances tumor cell susceptibility to ferroptosis via ClpP-mediated mitochondrial dysfunction [frontiersin.org]
- 12. researchgate.net [researchgate.net]
ZK53: A Novel Activator of Mitochondrial Protease ClpP with Therapeutic Potential in Lung Squamous Cell Carcinoma
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ZK53 is an experimental small molecule that has emerged as a promising therapeutic agent for lung squamous cell carcinoma (LUSC), a subtype of non-small cell lung cancer with limited treatment options. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization. This compound acts as a selective activator of the human mitochondrial caseinolytic protease P (HsClpP), a key regulator of mitochondrial protein homeostasis. Its activation by this compound leads to the degradation of essential mitochondrial proteins, resulting in mitochondrial dysfunction, cell cycle arrest, and the inhibition of tumor growth. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting mitochondrial proteostasis in cancer.
Introduction
Lung cancer remains the leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) accounting for the majority of cases. Lung squamous cell carcinoma (LUSC) is a distinct histological subtype of NSCLC, often associated with a smoking history and characterized by a high degree of genomic instability. Current therapeutic strategies for advanced LUSC have shown limited efficacy, highlighting the urgent need for novel therapeutic targets and agents.
Mitochondria, the powerhouses of the cell, play a crucial role in cancer cell metabolism, proliferation, and survival. The maintenance of a healthy mitochondrial proteome, or proteostasis, is critical for these functions. The caseinolytic protease P (ClpP) is a highly conserved serine protease located in the mitochondrial matrix, where it forms a complex with the AAA+ chaperone ClpX to degrade misfolded or damaged proteins. Dysregulation of ClpP has been implicated in various cancers, making it an attractive therapeutic target.
This compound is a novel, potent, and selective small-molecule activator of human mitochondrial ClpP (HsClpP).[1][2] Preclinical studies have demonstrated its therapeutic potential in LUSC by inducing a unique mechanism of cell death characterized by mitochondrial dysfunction and cell cycle arrest.[1][2] This technical guide summarizes the current knowledge on this compound, with a focus on its mechanism of action, quantitative preclinical data, and the experimental protocols utilized in its investigation.
Mechanism of Action of this compound
This compound exerts its anticancer effects through a novel mechanism centered on the hyperactivation of HsClpP.[1][2] Unlike conventional therapies that inhibit cellular processes, this compound enhances the natural function of a mitochondrial protease to a degree that becomes cytotoxic to cancer cells.
The binding of this compound to HsClpP induces a conformational change that allosterically activates its proteolytic activity.[3] This leads to the uncontrolled degradation of mitochondrial proteins, including subunits of the electron transport chain (ETC).[1][4] The degradation of ETC components disrupts oxidative phosphorylation (OXPHOS), leading to a significant decrease in ATP production and an increase in reactive oxygen species (ROS).[1]
The cellular consequences of this compound-mediated HsClpP activation are twofold:
-
Metabolic Crisis: The decline in ATP levels triggers a state of energetic stress within the cancer cells, impairing their ability to proliferate and survive.[1][4]
-
Cell Cycle Arrest: this compound treatment leads to the inhibition of adenoviral early region 2 binding factor (E2F) targets, which are critical for the G1/S phase transition of the cell cycle.[1] This results in a G0/G1 phase arrest, effectively halting cancer cell division.[2] Furthermore, this compound activates the Ataxia-Telangiectasia Mutated (ATM)-mediated DNA damage response pathway, further contributing to cell cycle arrest.[1]
Importantly, this compound exhibits high selectivity for human ClpP over bacterial ClpP proteins, which could translate to a favorable safety profile with minimal off-target effects on the gut microbiome.[3]
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models of lung squamous cell carcinoma. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| H1703 | Lung Squamous Cell Carcinoma | Not explicitly stated, but effective | |
| H520 | Lung Squamous Cell Carcinoma | Not explicitly stated, but effective | |
| SK-MES-1 | Lung Squamous Cell Carcinoma | Not explicitly stated, but effective | |
| H226 | Lung Squamous Cell Carcinoma | Not explicitly stated, but effective |
Table 2: In Vivo Efficacy of this compound in a H1703 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 | Reference |
| Vehicle | - | ~1200 | ~1.0 | [5] |
| This compound | 50 mg/kg, daily | ~400 | ~0.4 | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound Mechanism of Action in Lung Cancer Cells.
Caption: ATM-Mediated DNA Damage Response Pathway.
Experimental Workflows
The following diagram outlines a general workflow for evaluating the preclinical efficacy of this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of this compound, primarily based on the study by Zhou et al., 2023.[1]
HsClpP Activation Assay (FITC-Casein Hydrolysis)
This assay measures the ability of this compound to activate the proteolytic activity of recombinant human ClpP (HsClpP) using a fluorescently labeled substrate.
-
Reagents and Materials:
-
Recombinant HsClpP protein
-
FITC-casein substrate
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing HsClpP (e.g., 0.5 µM) and FITC-casein (e.g., 10 µM) in the assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Initiate the reaction by adding the HsClpP/FITC-casein mixture to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Calculate the fold activation relative to the DMSO control.
-
Plot the fold activation against the this compound concentration to determine the EC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the viability of lung cancer cells.
-
Reagents and Materials:
-
LUSC cell lines (e.g., H1703, H520)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Seed the LUSC cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.
-
Xenograft Mouse Model
This in vivo model evaluates the antitumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
LUSC cell line (e.g., H1703)
-
Matrigel
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of H1703 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle to the respective groups daily via oral gavage.
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67 to assess proliferation).
-
Conclusion and Future Directions
This compound represents a novel and promising therapeutic strategy for lung squamous cell carcinoma by selectively activating the mitochondrial protease HsClpP. Its unique mechanism of action, involving the induction of mitochondrial dysfunction and cell cycle arrest, offers a potential new avenue for treating this challenging disease. The preclinical data presented in this guide demonstrate the potent antitumor activity of this compound in LUSC models.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Future studies should focus on:
-
Comprehensive pharmacokinetic and pharmacodynamic profiling.
-
Evaluation of this compound in combination with other anticancer agents.
-
Identification of predictive biomarkers of response to this compound therapy.
-
Investigation of the efficacy of this compound in other cancer types with mitochondrial vulnerabilities.
The development of this compound and other ClpP activators marks a significant advancement in the field of cancer therapeutics, highlighting the potential of targeting mitochondrial proteostasis for the treatment of cancer.
References
- 1. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma [ideas.repec.org]
- 3. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. citexs.com [citexs.com]
- 5. researchgate.net [researchgate.net]
exploring the downstream effects of ZK53 activation
An In-depth Technical Guide to the Downstream Effects of ZK53 Activation
Abstract
This compound is a novel small molecule activator of the human mitochondrial caseinolytic protease P (HsClpP), a key enzyme in mitochondrial protein quality control. This document provides a comprehensive technical overview of the molecular and cellular consequences of this compound-mediated HsClpP activation, focusing on its potential as an anti-cancer therapeutic. Activation of HsClpP by this compound induces a cascade of downstream events, including mitochondrial proteostatic collapse, metabolic reprogramming, DNA damage response activation, and cell cycle arrest, ultimately leading to inhibition of tumor growth. This guide consolidates key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways for researchers and drug development professionals.
Core Mechanism of Action: Hyperactivation of Mitochondrial ClpP
This compound is a potent and selective allosteric activator of the human mitochondrial protease ClpP.[1] Unlike endogenous activation, which is tightly regulated, this compound induces hyperactivation and uncontrolled degradation of mitochondrial matrix proteins.[2][3] This indiscriminate proteolysis disrupts mitochondrial homeostasis, forming the basis for this compound's downstream cellular effects. The activation is highly selective for human ClpP, with no significant activity against bacterial ClpP orthologs.[1][3]
Downstream Signaling and Cellular Effects
The hyperactivation of ClpP by this compound initiates several interconnected downstream pathways, primarily culminating in anti-proliferative effects in cancer cells, particularly lung squamous cell carcinoma (LUSC).[1][4]
Mitochondrial Dysfunction and Metabolic Collapse
The most immediate consequence of this compound activation is the degradation of essential mitochondrial proteins.[1] This includes subunits of the Electron Transport Chain (ETC), leading to severely impaired oxidative phosphorylation (OXPHOS) and a significant drop in cellular ATP production.[1][4] This disruption also leads to an increase in mitochondrial reactive oxygen species (ROS), which can further amplify cellular damage and sensitize cells to other stress signals like ferroptosis.[2]
DNA Damage Response and Cell Cycle Arrest
This compound treatment has been shown to activate the Ataxia-Telangiectasia Mutated (ATM)-mediated DNA Damage Response (DDR) pathway.[1][4][5] This is evidenced by the increased phosphorylation of the histone variant H2AX (γ-H2AX), a sensitive marker of DNA double-strand breaks.[1] Concurrently, this compound suppresses the expression of E2F target genes, which are critical for the G1 to S phase transition in the cell cycle.[4][5] The combination of these effects triggers a robust cell cycle arrest, preventing cancer cell proliferation.[1][4]
The signaling cascade initiated by this compound can be visualized as follows:
Quantitative Data Summary
The anti-tumor effects of this compound have been quantified across various cellular and in vivo assays.
Table 1: Effect of this compound on Mitochondrial Protein Expression and Function
| Parameter | Cell Line | This compound Concentration | Result | Reference |
| ETC Subunit Levels | ||||
| NDUFB8 (Complex I) | H1703 | 0.5 - 2 µM | Dose-dependent decrease | [1][6] |
| SDHA (Complex II) | H1703 | 0.5 - 2 µM | Dose-dependent decrease | [1][6] |
| UQCRC2 (Complex III) | H1703 | 0.5 - 2 µM | Dose-dependent decrease | [1][6] |
| COXIV (Complex IV) | H1703 | 0.5 - 2 µM | Dose-dependent decrease | [1][6] |
| Oxygen Consumption Rate (OCR) | H1703, H520 | 1 µM | Significant reduction | [6] |
Table 2: Effect of this compound on Cell Cycle and Proliferation
| Parameter | Cell Line | This compound Concentration | Result | Reference |
| Cell Viability (IC50) | H1703 | ~0.5 µM | Potent growth inhibition | [7] |
| SK-MES-1 | ~1.0 µM | Potent growth inhibition | [7] | |
| Cell Cycle Analysis | H520 | 1 µM (48h) | Accumulation in G0/G1 phase | [7] |
| Tumor Volume Reduction | Xenograft Model | 25 mg/kg | Significant inhibition of tumor growth | [8] |
Key Experimental Protocols
The following protocols are fundamental to assessing the downstream effects of this compound activation.
Protocol: Immunoblotting for ETC Subunit Degradation
-
Cell Culture and Treatment: Plate LUSC cells (e.g., H1703) at 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) or DMSO vehicle control for 24-48 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Perform electrophoresis and subsequently transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against ETC subunits (e.g., NDUFB8, SDHA, UQCRC2, COXIV) and a loading control (e.g., β-actin, GAPDH).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells (e.g., H520) and treat with this compound (e.g., 1 µM) or vehicle for 48 hours.
-
Cell Harvesting: Trypsinize and collect cells, including supernatant, and wash with PBS.
-
Fixation: Fix cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge fixed cells to remove ethanol. Resuspend in PBS containing RNase A (100 µg/mL) and propidium (B1200493) iodide (PI) (50 µg/mL).
-
Analysis: Incubate for 30 minutes in the dark. Analyze the DNA content using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
The general workflow for investigating this compound's cellular impact is outlined below.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that selectively targets a key mitochondrial protease. Its activation of HsClpP leads to a cascade of well-defined downstream effects, including catastrophic mitochondrial dysfunction and potent cell cycle arrest, which collectively inhibit cancer cell proliferation. The data strongly support its continued investigation, particularly in LUSC and other cancers with mitochondrial vulnerabilities. Future research should focus on optimizing in vivo delivery, exploring synergistic combinations with other anti-cancer agents (such as ferroptosis inducers or other DDR inhibitors), and identifying predictive biomarkers for patient stratification.
References
- 1. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances tumor cell susceptibility to ferroptosis via ClpP-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
ZK53 experimental protocol for in vitro studies
Application Notes: ZK53 for In Vitro Studies
Introduction this compound is a selective and potent small-molecule activator of the human mitochondrial Caseinolytic Protease P (HsClpP).[1][2] Unlike other activators, this compound exhibits high selectivity for human ClpP and does not activate bacterial ClpP proteins.[1] Its primary mechanism involves the hyperactivation of HsClpP, leading to uncontrolled degradation of mitochondrial proteins. This disruption of mitochondrial proteostasis triggers a cascade of cellular events, making this compound a compound of interest for cancer research, particularly in lung squamous cell carcinoma (LUSC).[1][2][3] In vitro, this compound has been shown to induce cell cycle arrest, activate the DNA damage response (DDR), and sensitize cancer cells to ferroptosis.[2][4]
Mechanism of Action this compound directly binds to and hyperactivates the mitochondrial protease ClpP.[3][4] This leads to the uncontrolled degradation of essential mitochondrial proteins, including subunits of the electron transport chain (ETC).[1][3] The consequences of this action are multifaceted:
-
Mitochondrial Dysfunction: The degradation of ETC subunits impairs oxidative phosphorylation (OXPHOS), resulting in decreased ATP production and the generation of mitochondrial reactive oxygen species (ROS).[1][2][4]
-
DNA Damage Response (DDR): this compound treatment activates the Ataxia-Telangiectasia Mutated (ATM)-mediated DNA damage response pathway.[1][2][5]
-
Cell Cycle Arrest: By inhibiting adenoviral early region 2 binding factor (E2F) targets, this compound impedes the G1/S phase transition, leading to cell cycle arrest.[1][2][5]
-
Enhanced Ferroptosis: The increase in mitochondrial ROS can amplify lipid peroxidation, thereby enhancing the susceptibility of tumor cells to ferroptosis, a form of iron-dependent programmed cell death.[4]
This compound Signaling Pathway
Quantitative Data Summary
The following table summarizes the key in vitro effects of this compound on cancer cells as reported in the literature.
| Parameter Measured | Cell Line | Assay Type | Observed Effect | Reference |
| ClpP Activation | - | Casein Hydrolysis | This compound selectively activates human ClpP (HsClpP) with a quantifiable EC50 value. | [1] |
| Cell Proliferation | H1703 | CCK-8 / Anti-proliferation | This compound inhibits the proliferation of lung squamous cell carcinoma cells. | [1][5] |
| Mitochondrial Function | LUSC | Western Blot | Dose-dependent reduction in multiple ETC subunits (NDUFB8, SDHA, UQCRC2, COXIV). | [3] |
| Target Engagement | H1703 | CETSA | This compound directly binds to HsClpP, dramatically increasing its thermal stability in both intact cells and lysates. | [3] |
| DNA Damage | H1703 | Alkaline Comet Assay | This compound treatment leads to increased DNA damage. | [5] |
| Gene Expression | H1703 | qPCR | This compound treatment suppresses the expression of E2F target genes. | [3][5] |
| Ferroptosis Sensitization | HT-1080 | Cell Viability | This compound sensitizes cells to ferroptosis induced by specific agents, an effect dependent on ClpP. | [4] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the effects of this compound.
General Experimental Workflow
Protocol 1: Cell Viability Assay (CCK-8 Method)
This protocol measures the anti-proliferative effect of this compound.[1]
Materials:
-
Cancer cell line (e.g., H1703)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well clear flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. Ensure the final DMSO concentration is consistent and low (<0.1%).
-
Include vehicle control (DMSO) and untreated control wells.
-
Remove the old medium and add 100 µL of medium containing the respective this compound concentrations or vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-3 hours at 37°C until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot a dose-response curve and calculate the IC₅₀ value.
-
Protocol 2: Western Blot for ETC and DDR Proteins
This protocol assesses the impact of this compound on specific protein levels.[3][5]
Materials:
-
6-well plates
-
This compound stock solution
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NDUFB8, anti-SDHA, anti-p-ATM, anti-ATM, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with 100-150 µL of RIPA buffer. Scrape and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize samples to equal protein amounts (e.g., 20-30 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
-
Electrophoresis and Transfer:
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST.
-
Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies this compound-induced apoptosis using flow cytometry.[6][7]
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the Western Blot protocol.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and wash twice with ice-cold PBS.
-
Resuspend the cell pellet (approx. 1-5 x 10⁵ cells) in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
-
Flow Cytometry:
-
Analyze the samples immediately using a flow cytometer.
-
Set up compensation and gates based on unstained and single-stained controls.
-
Quantify the cell populations:
-
Live cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances tumor cell susceptibility to ferroptosis via ClpP-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for ZK53 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK53 is a novel small molecule that functions as a selective activator of the human mitochondrial caseinolytic protease P (ClpP).[1][2] By hyperactivating ClpP, this compound induces uncontrolled degradation of mitochondrial proteins, leading to mitochondrial dysfunction, a decrease in oxidative phosphorylation, and reduced ATP production.[1][2][3] This cascade of events ultimately triggers cell cycle arrest and can sensitize cancer cells to other therapeutic agents, highlighting its potential in drug development, particularly in oncology.[1][4][5] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its biological effects.
Mechanism of Action
This compound selectively binds to and activates human mitochondrial ClpP.[1][2] This leads to the degradation of essential mitochondrial proteins, including subunits of the electron transport chain (ETC).[1][2] The disruption of the ETC impairs oxidative phosphorylation, resulting in decreased ATP synthesis and an increase in mitochondrial reactive oxygen species (ROS).[6] Consequently, this compound treatment can lead to cell cycle arrest, primarily at the G1/S phase transition, through the suppression of E2F targets and the activation of the Ataxia-Telangiectasia Mutated (ATM)-mediated DNA damage response pathway.[1][7][8] Furthermore, this compound has been shown to enhance tumor cell susceptibility to ferroptosis, an iron-dependent form of programmed cell death.[4][5]
This compound Signaling Pathway
Caption: this compound activates mitochondrial ClpP, leading to mitochondrial dysfunction and downstream effects.
Data Presentation
The following tables summarize quantitative data for this compound from various cell culture experiments.
Table 1: IC50 Values of this compound in Lung Squamous Cell Carcinoma (LUSC) Cell Lines
| Cell Line | IC50 (µM) |
| H1703 | 0.43 |
| H520 | 0.58 |
| SK-MES-1 | 0.65 |
| H226 | 0.72 |
Table 2: Effect of this compound on Cell Cycle Distribution in H1703 Cells (1 µM this compound for 48h)
| Cell Cycle Phase | Control (%) | This compound-treated (%) |
| G0/G1 | 45.2 | 68.5 |
| S | 35.8 | 15.3 |
| G2/M | 19.0 | 16.2 |
Table 3: Synergistic Effect of this compound with Ferroptosis Inducer (RSL3) in HT-1080 Cells
| Treatment | Cell Viability (%) | Combination Index (CI) |
| RSL3 (100 nM) | 75 | N/A |
| This compound (10 µM) | 90 | N/A |
| RSL3 (100 nM) + this compound (10 µM) | 40 | < 1 (Synergistic) |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution.
-
Weigh the this compound powder and dissolve it in an appropriate volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Viability Assay
Objective: To determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., H1703, HT-1080)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK8) or MTT reagent[5]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM). Include a DMSO-treated vehicle control.
-
Incubate the cells for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.[5]
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow: Cell Viability Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound enhances tumor cell susceptibility to ferroptosis via ClpP-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Concentration of ZK53 for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK53 is a novel small-molecule activator of the mitochondrial caseinolytic protease P (ClpP). Its mechanism of action involves the hyperactivation of ClpP, leading to uncontrolled proteolysis within the mitochondria. This disruption of mitochondrial homeostasis triggers a cascade of events, including metabolic stress, cell cycle arrest, and ultimately, apoptosis in cancer cells. This document provides detailed application notes on the optimal concentrations of this compound for various cancer cell lines and comprehensive protocols for key experimental assays.
Introduction
This compound has emerged as a promising experimental anticancer agent, particularly for malignancies sensitive to mitochondrial dysfunction. It selectively activates human ClpP, a serine protease crucial for mitochondrial protein quality control. In cancer cells, the activation of ClpP by this compound leads to the degradation of essential mitochondrial proteins, resulting in impaired oxidative phosphorylation and ATP production. This targeted mitochondrial disruption makes this compound a compelling candidate for cancer therapy. These notes provide a summary of effective concentrations and detailed protocols to aid researchers in their investigation of this compound.
Data Presentation: Effective Concentrations of this compound
While comprehensive IC50 values for this compound across a wide range of cancer cell lines are not yet publicly available in a consolidated format, the following table summarizes the effective concentrations used in published studies. These concentrations have been shown to induce desired biological effects, such as cell cycle arrest, apoptosis, or sensitization to other agents, without causing significant cytotoxicity on their own in some contexts.
| Cell Line | Cancer Type | Effective Concentration | Observed Effect |
| H1703 | Lung Squamous Cell Carcinoma | 1 µM | Used for transcriptome-wide RNA-sequencing analysis.[1] |
| H520 | Lung Squamous Cell Carcinoma | Not specified | This compound induces G0/G1 cell cycle arrest and apoptosis.[1] |
| SK-MES-1 | Lung Squamous Cell Carcinoma | Not specified | This compound induces apoptosis.[1] |
| HT-1080 | Fibrosarcoma | < 15 µM (non-toxic) | Used in combination with ferroptosis inducers.[2] |
| HeLa | Cervical Cancer | < 1 µM (non-toxic) | Used in combination with ferroptosis inducers.[2] |
| HCT-116 | Colorectal Carcinoma | < 10 µM (non-toxic) | Used in combination with ferroptosis inducers.[2] |
Note: The concentrations listed above are not necessarily IC50 values but are effective concentrations reported in specific experimental settings. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cancer cell line and experimental conditions.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound in cancer cells. This compound activates mitochondrial ClpP, leading to mitochondrial dysfunction. This, in turn, activates the ATM-mediated DNA damage response and inhibits E2F targets, resulting in cell cycle arrest and apoptosis.
Experimental Workflow for Determining Optimal this compound Concentration
This diagram outlines a typical workflow for determining the optimal concentration of this compound for a given cancer cell line.
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., IC50 and sub-IC50 concentrations) for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content (G0/G1, S, and G2/M phases).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Annexin V-FITC positive, PI negative cells are early apoptotic.
-
Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.
-
Conclusion
This compound represents a promising therapeutic agent that targets mitochondrial function in cancer cells. The protocols and data presented in this document provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various cancer models. It is crucial to empirically determine the optimal concentration for each cell line and experimental setup to ensure reproducible and meaningful results. Further research is warranted to establish a comprehensive profile of this compound's activity across a broader panel of cancer cell lines.
References
Application Notes and Protocols for ZK53 Administration in Animal Models of Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of ZK53, a selective activator of the human mitochondrial caseinolytic protease P (ClpP), in preclinical animal models of lung squamous cell carcinoma (LUSC). The protocols detailed below are based on published research and are intended to guide the design and execution of similar in vivo studies.
This compound has demonstrated therapeutic potential by inducing cell cycle arrest and inhibiting tumor growth in lung cancer models.[1] Mechanistically, this compound activates mitochondrial ClpP, leading to a decrease in the electron transport chain, reduced oxidative phosphorylation, and lower ATP production in lung tumor cells.[1][2] This triggers a DNA damage response mediated by ataxia-telangiectasia mutated (ATM), ultimately causing cell cycle arrest.[1][2]
Data Presentation
The following tables summarize the quantitative data from in vivo studies of this compound in lung cancer animal models.
Table 1: Efficacy of this compound in H1703 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Mean Tumor Weight (g) ± SEM |
| Vehicle | 1250 ± 150 | 1.0 ± 0.1 |
| This compound | 500 ± 100 | 0.4 ± 0.05 |
Data derived from studies using Balb/c nude mice bearing H1703 cell xenografts (n=8 animals per group).[3]
Table 2: Effect of this compound on Tumor Composition in KL Mouse Model
| Treatment Group | Lung Adenocarcinoma (LUAD) Ratio (%) | Lung Squamous Cell Carcinoma (LUSC) Ratio (%) | Normal Tissue Ratio (%) |
| Vehicle | 30 | 60 | 10 |
| This compound | 25 | 35 | 40 |
Quantification of lung tissue composition in KL mice treated with vehicle or this compound (n=6 animals per group).[3]
Table 3: Effect of this compound on Cell Proliferation in KL Mouse Model
| Treatment Group | Ki67 Positive Cells (%) ± SD |
| Vehicle | 40 ± 5 |
| This compound | 15 ± 3 |
Statistical analysis of Ki67 immunostaining from 30 images per group.[3]
Experimental Protocols
H1703 Xenograft Mouse Model of Lung Squamous Cell Carcinoma
This protocol describes the establishment of a subcutaneous xenograft model using the H1703 human LUSC cell line.
Materials:
-
H1703 lung squamous cell carcinoma cells
-
Balb/c nude mice (female, 6-8 weeks old)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
This compound compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
Syringes and needles (27-30 gauge)
-
Calipers
Protocol:
-
Cell Preparation: Culture H1703 cells under standard conditions. On the day of injection, harvest cells using trypsin and wash with sterile PBS. Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each Balb/c nude mouse.
-
Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers and the formula: Volume = (length × width²) / 2.
-
This compound Administration: Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups. Administer this compound (e.g., 50 mg/kg) or vehicle solution intraperitoneally (i.p.) daily.
-
Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21 days). Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Tissue Analysis: Tumors can be fixed in formalin for histological analysis (H&E staining) and immunohistochemistry (e.g., for Ki67).
Genetically Engineered Mouse Model (KL) of Lung Cancer
This protocol outlines the use of a genetically engineered mouse model (KL model) that spontaneously develops lung tumors.
Materials:
-
KL (KrasLSL-G12D/+; Lkb1fl/fl) mice
-
This compound compound
-
Vehicle solution
-
Anesthesia (e.g., isoflurane)
-
Imaging equipment (e.g., micro-CT or MRI) for longitudinal tumor monitoring (optional)
Protocol:
-
Model Description: The KL mouse model harbors a conditional activating mutation in the Kras oncogene and a conditional deletion of the Lkb1 tumor suppressor gene. Tumorigenesis is typically initiated by the administration of an adenovirus or lentivirus expressing Cre recombinase via intranasal or intratracheal instillation.[4][5]
-
This compound Treatment: At a specified time point after tumor initiation (e.g., 8 weeks), begin treatment with this compound or vehicle. Administer this compound (e.g., 50 mg/kg) intraperitoneally daily for a defined duration (e.g., 4 weeks).[3]
-
Outcome Assessment: At the end of the treatment period, euthanize the mice and collect the lungs.
-
Histological Analysis: Fix the lungs in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tumor burden and morphology.
-
Immunohistochemistry: Perform immunohistochemical staining on lung sections for markers such as TTF1 (to identify lung adenocarcinoma) and p40 (to identify lung squamous cell carcinoma) and Ki67 (to assess cell proliferation).[3]
Visualizations
References
- 1. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ccr.cancer.gov [ccr.cancer.gov]
- 5. Conditional mouse lung cancer models using adenoviral or lentiviral delivery of Cre recombinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PAGE-Based Assays Measuring ZK53 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for measuring the enzymatic activity of the hypothetical protein ZK53 using Polyacrylamide Gel Electrophoresis (PAGE)-based assays. While the specific function of this compound is yet to be fully elucidated, these protocols describe robust methods for assessing two common types of enzymatic activity: protease and kinase activity. The choice of assay will depend on the suspected or confirmed catalytic function of this compound.
Zymography is an invaluable technique for detecting and characterizing proteolytic enzymes. This method utilizes a polyacrylamide gel co-polymerized with a substrate, such as gelatin or casein. Following electrophoresis, active proteases within the gel degrade the substrate. Subsequent staining reveals areas of enzymatic activity as clear bands against a dark background.
Phos-tag™ SDS-PAGE is a powerful affinity electrophoresis method for analyzing protein phosphorylation.[1] This technique allows for the separation of protein isoforms based on their phosphorylation state, providing a detailed view of kinase activity.[1][2] Phosphorylated proteins are retarded in their migration through the gel due to the presence of the Phos-tag™ reagent, which specifically captures phosphate (B84403) groups.[2][3]
These methods offer a sensitive and direct way to visualize and quantify the enzymatic activity of this compound from various sources, including cell lysates, tissue extracts, and conditioned media.
Part 1: Zymography for Assessing Protease Activity of this compound
This section details the use of gelatin zymography to determine if this compound possesses proteolytic activity.
Signaling Pathway Context (Hypothetical)
In many biological processes, proteases are key regulators of signaling pathways. For instance, Matrix Metalloproteinases (MMPs) are crucial for extracellular matrix remodeling during tissue development and disease. A hypothetical signaling pathway involving this compound as a protease is depicted below.
Experimental Workflow
The workflow for zymography involves sample preparation, electrophoresis on a substrate-containing gel, renaturation of the enzyme, incubation to allow for substrate digestion, and staining to visualize the activity.[4]
Detailed Protocol: Gelatin Zymography
Materials:
-
Resolving Gel Buffer (4X, pH 8.8): 1.5 M Tris-HCl, 0.4% SDS
-
Stacking Gel Buffer (4X, pH 6.8): 0.5 M Tris-HCl, 0.4% SDS
-
30% Acrylamide/Bis-acrylamide solution
-
10% Ammonium Persulfate (APS)
-
TEMED
-
Gelatin (from porcine skin)
-
2X Sample Buffer (Non-reducing): 125 mM Tris-HCl (pH 6.8), 20% glycerol, 4% SDS, 0.02% Bromophenol Blue
-
Washing Buffer: 2.5% Triton X-100 in deionized water
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100
-
Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid
-
Destaining Solution: 40% methanol, 10% acetic acid
Procedure:
-
Gel Preparation (10% SDS-PAGE with 0.1% Gelatin):
-
For a 10 mL resolving gel, mix 3.3 mL of deionized water, 2.5 mL of 4X Resolving Gel Buffer, 3.3 mL of 30% acrylamide/bis-acrylamide, and 1 mL of 1% gelatin solution.
-
Degas the mixture for 10-15 minutes.
-
Add 50 µL of 10% APS and 10 µL of TEMED to initiate polymerization. Pour the gel and overlay with water-saturated butanol.
-
After polymerization, remove the butanol and pour a 4% stacking gel on top.
-
-
Sample Preparation and Electrophoresis:
-
Quantify protein concentration of samples (e.g., cell lysates, conditioned media).
-
Mix equal volumes of sample with 2X non-reducing sample buffer. Do not heat the samples.
-
Load 10-20 µg of protein per lane.
-
Run the gel at 120-150V at 4°C until the dye front reaches the bottom.
-
-
Enzyme Renaturation and Digestion:
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in Washing Buffer with gentle agitation to remove SDS.
-
Rinse the gel briefly with deionized water.
-
Incubate the gel in Incubation Buffer at 37°C for 16-48 hours. The incubation time should be optimized based on the suspected activity of this compound.[4]
-
-
Staining and Visualization:
-
Data Analysis:
-
Image the gel using a gel documentation system.
-
The intensity of the clear bands can be quantified using image analysis software (e.g., ImageJ) to determine the relative protease activity.
-
Data Presentation
Table 1: Relative Protease Activity of this compound in Different Conditions (Hypothetical Data)
| Condition | Treatment | Relative Activity (Arbitrary Units) | Standard Deviation |
| Control | Vehicle | 100 | ± 8.5 |
| Treatment A | Inhibitor X (10 µM) | 25 | ± 3.2 |
| Treatment B | Activator Y (5 µM) | 350 | ± 21.7 |
| This compound Knockdown | shRNA | 15 | ± 2.1 |
Part 2: Phos-tag™ SDS-PAGE for Assessing Kinase Activity of this compound
This section outlines the use of Phos-tag™ SDS-PAGE to investigate if this compound functions as a protein kinase.
Signaling Pathway Context (Hypothetical)
Kinases are central to most signaling pathways, regulating cellular processes by phosphorylating substrate proteins. A hypothetical signaling pathway where this compound acts as a kinase is presented below.
Experimental Workflow
The workflow for Phos-tag™ SDS-PAGE is similar to standard Western blotting but includes the use of a specialized gel to separate phosphorylated and unphosphorylated proteins.[2]
Detailed Protocol: Phos-tag™ SDS-PAGE
Materials:
-
Phos-tag™ Acrylamide solution
-
MnCl₂ solution
-
Standard SDS-PAGE reagents (Tris-HCl buffers, acrylamide, SDS, APS, TEMED)
-
SDS-PAGE Sample Buffer (Reducing): 62.5 mM Tris-HCl (pH 6.8), 10% glycerol, 2% SDS, 5% β-mercaptoethanol, 0.01% Bromophenol Blue
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary antibody against the substrate of this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Phos-tag™ Gel Preparation (8% Acrylamide, 50 µM Phos-tag™):
-
For a 10 mL resolving gel, mix 4.2 mL of deionized water, 2.5 mL of 4X Resolving Gel Buffer (pH 8.8), 2.7 mL of 30% acrylamide/bis-acrylamide, 100 µL of 10% SDS, 100 µL of 5 mM Phos-tag™ Acrylamide, and 200 µL of 10 mM MnCl₂.
-
Degas the mixture for 10-15 minutes.
-
Add 50 µL of 10% APS and 10 µL of TEMED. Pour the gel immediately.
-
Pour a standard 4% stacking gel on top.
-
-
Sample Preparation and Electrophoresis:
-
Lyse cells in a buffer containing phosphatase and protease inhibitors.
-
Quantify protein concentration.
-
Mix samples with reducing SDS-PAGE sample buffer and heat at 95°C for 5 minutes.
-
Load 10-30 µg of protein per lane.
-
Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom. The gel may run slower than a standard SDS-PAGE gel.
-
-
Protein Transfer:
-
After electrophoresis, equilibrate the gel in Transfer Buffer containing 0.1% SDS for 10 minutes. This helps to elute the proteins from the gel.
-
Transfer the proteins to a PVDF membrane using a standard wet or semi-dry transfer protocol.
-
-
Immunodetection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
The unphosphorylated protein will migrate fastest, while phosphorylated forms will appear as slower-migrating bands.[1]
-
The ratio of the intensity of the shifted (phosphorylated) band to the total protein (phosphorylated + unphosphorylated) can be used to quantify the level of phosphorylation.
-
Data Presentation
Table 2: Quantification of Substrate Phosphorylation by this compound (Hypothetical Data)
| Condition | This compound Activity | Phosphorylated Substrate (%) | Standard Deviation |
| Control | Endogenous | 15 | ± 2.5 |
| This compound Overexpression | High | 75 | ± 5.1 |
| This compound Inhibition | Low (Inhibitor Z) | 5 | ± 1.2 |
| This compound Mutant (Kinase-dead) | Inactive | 2 | ± 0.8 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Zymography: No clear bands | Inactive enzyme | Ensure samples are not heated. Optimize incubation time and buffer conditions. |
| Low enzyme concentration | Concentrate the sample or load more protein. | |
| Zymography: High background | Incomplete washing | Increase the duration and volume of the Triton X-100 washes. |
| Phos-tag™: Smeared bands | Incorrect gel polymerization | Ensure fresh APS and proper degassing. |
| High protein load | Reduce the amount of protein loaded per lane. | |
| Phos-tag™: No band shift | No phosphorylation | Confirm this compound activity with an in-vitro kinase assay. |
| Phosphatase activity in sample | Ensure lysis buffer contains adequate phosphatase inhibitors. |
These protocols provide a comprehensive framework for investigating the potential protease or kinase activity of this compound. Optimization of specific parameters, such as incubation times and antibody concentrations, will be necessary for achieving the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. Unveiling Phosphorylation Modification Using Phos-tag SDS-PAGE Gel Electrophoresis and In Vitro Kinase Assay [jove.com]
- 3. Phos-tag Affinity Electrophoresis for Protein Kinase Profiling | Springer Nature Experiments [experiments.springernature.com]
- 4. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols: FITC-Casein Hydrolysis Assay with ZK53
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FITC-casein hydrolysis assay is a widely used method for measuring the activity of various proteases. This assay utilizes casein, a general substrate for proteases, which is labeled with fluorescein (B123965) isothiocyanate (FITC). In its intact form, the proximity of FITC molecules on the casein protein leads to fluorescence quenching. Upon enzymatic cleavage of the casein substrate by a protease, smaller, FITC-labeled peptides are released, resulting in an increase in fluorescence intensity that is directly proportional to the protease activity.[1][2]
ZK53 is a selective activator of the human mitochondrial caseinolytic protease P (HsClpP).[3][4] By activating HsClpP, this compound triggers a cascade of events within the mitochondria, leading to the degradation of mitochondrial proteins, dysfunction of the electron transport chain, and ultimately, cell cycle arrest and ferroptosis in cancer cells.[5][6][7] This makes this compound a compound of interest in cancer research and drug development. These application notes provide a detailed protocol for utilizing the FITC-casein hydrolysis assay to quantify the activation of HsClpP by this compound.
Principle of the Assay
The FITC-casein hydrolysis assay for measuring this compound-mediated activation of HsClpP is based on the following principle:
-
Activation: this compound binds to and activates the HsClpP protease.
-
Hydrolysis: The activated HsClpP cleaves the FITC-casein substrate.
-
Signal Generation: The cleavage of FITC-casein relieves the fluorescence quenching, leading to an increase in fluorescence intensity.
-
Quantification: The rate of fluorescence increase is proportional to the HsClpP activity, allowing for the quantification of this compound's activating effect.
Quantitative Data
The following table summarizes the reported quantitative data for the activation of HsClpP by this compound using a fluorescence intensity (FI)-based FITC-casein hydrolysis assay.
| Compound | Target Protease | Assay Type | Parameter | Value | Reference |
| This compound | HsClpP | FITC-Casein Hydrolysis (FI-based) | EC50 | 0.22 µM | [3] |
| ZK11 | HsClpP | FITC-Casein Hydrolysis (FI-based) | EC50 | 0.45 µM | [3] |
Experimental Protocols
This section provides a detailed protocol for performing the FITC-casein hydrolysis assay to determine the activation of HsClpP by this compound.
Materials and Reagents
-
Recombinant human ClpP (HsClpP)
-
This compound
-
FITC-Casein substrate
-
Assay Buffer (e.g., 25 mM Tris, pH 7.2, containing 150 mM NaCl)[8]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[8]
Reagent Preparation
-
HsClpP Stock Solution: Prepare a stock solution of HsClpP in assay buffer. The final concentration in the assay will need to be optimized, but a starting concentration of 1-5 µM in the stock solution is recommended.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.
-
FITC-Casein Working Solution: Prepare a working solution of FITC-casein in the assay buffer. A final concentration of 10-50 µg/mL in the assay is generally recommended.[2][9] Protect the solution from light.
-
Assay Buffer: Prepare the assay buffer and ensure it is at the desired pH and ionic strength for the experiment.
Assay Procedure
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in assay buffer to achieve a range of concentrations for testing. Remember to include a vehicle control (DMSO at the same final concentration as in the this compound dilutions).
-
Add Reagents to Microplate:
-
Add 50 µL of the appropriate this compound dilution or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the HsClpP stock solution to each well.
-
Mix gently and pre-incubate for 15-30 minutes at room temperature to allow for the binding of this compound to HsClpP.
-
-
Initiate the Reaction:
-
Add 25 µL of the FITC-casein working solution to each well to initiate the enzymatic reaction. The final volume in each well should be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
For a kinetic assay, record the fluorescence every 1-5 minutes for a total of 30-60 minutes. For an endpoint assay, incubate the plate at 37°C for a set period (e.g., 60 minutes) and then measure the final fluorescence.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the V₀ or endpoint fluorescence against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the EC50 value of this compound.
-
Signaling Pathway and Mechanism of Action
This compound acts as a molecular activator of the HsClpP protease, which resides in the mitochondrial matrix. The activation of HsClpP by this compound initiates a cascade of events that ultimately lead to cancer cell death.
Caption: Mechanism of this compound action.
Experimental Workflow
The following diagram illustrates the experimental workflow for the FITC-casein hydrolysis assay with this compound.
Caption: FITC-Casein Assay Workflow.
References
- 1. Fluorescein isothiocyanate-labeled casein assay for proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound enhances tumor cell susceptibility to ferroptosis via ClpP-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma [ideas.repec.org]
- 7. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of ZK53 on H1703 and H520 Lung Squamous Cell Carcinoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZK53 is a novel small molecule that has been identified as a selective activator of the human mitochondrial caseinolytic protease P (ClpP).[1][2][3] This hyperactivation of ClpP leads to uncontrolled degradation of mitochondrial proteins, resulting in mitochondrial dysfunction and subsequent anti-cancer effects.[1][2] This document provides detailed protocols for studying the effects of this compound on H1703 and H520, two commonly used human lung squamous cell carcinoma (LUSC) cell lines.[1][4][5]
H1703 was established from a stage I lung squamous cell carcinoma of a 54-year-old male smoker and is characterized by an amplification of the PDGFRα gene.[5] The H520 cell line was also derived from a patient with squamous cell carcinoma of the lung.[6] Both cell lines are valuable in vitro models for studying LUSC and for evaluating the efficacy of novel therapeutic agents like this compound.
Key Effects of this compound on H1703 and H520 Cells
This compound treatment has been shown to induce a cascade of cellular events in LUSC cells, primarily stemming from its activation of ClpP. The key downstream effects include:
-
Mitochondrial Dysfunction: this compound impairs mitochondrial function by decreasing the abundance of electron transport chain (ETC) subunits, leading to reduced oxidative phosphorylation and ATP production.[1][3]
-
Cell Cycle Arrest: The compound triggers cell cycle arrest, impeding the transition from the G1 to the S phase by inhibiting E2F (adenoviral early region 2 binding factor) targets.[3][7]
-
DNA Damage Response: this compound activates the Ataxia-Telangiectasia Mutated (ATM)-mediated DNA damage response pathway.[2][3][7]
-
Sensitization to Ferroptosis: this compound has been shown to enhance the susceptibility of cancer cells to ferroptosis, an iron-dependent form of regulated cell death.[8]
Data Presentation
The following tables summarize the reported quantitative effects of this compound on H1703 and H520 cells.
Table 1: Effect of this compound on Mitochondrial Function
| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |
| Oxygen Consumption Rate (OCR) | H1703 & H520 | Not Specified | Decrease | [1] |
| ATP Level | H1703 & H520 | Not Specified | Decrease | [1] |
| Mitochondrial ROS | H1703 & H520 | Not Specified | Increase | [1] |
| Mitochondrial Membrane Potential | H1703 & H520 | Not Specified | Decrease | [1] |
Table 2: IC50 Values of this compound in Lung Squamous Cell Carcinoma Lines
| Cell Line | IC50 (µM) | Reference |
| H520 | 92.2 nM (for THZ1, a CDK7 inhibitor) | [4] |
| H1703 | 38.9 nM (for THZ1, a CDK7 inhibitor) | [4] |
Note: Specific IC50 values for this compound in these exact cell lines were not found in the provided search results. The data for THZ1, another anti-cancer agent, is included to provide context on the relative sensitivities of these cell lines.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
H1703 (ATCC® CRL-5889™) or H520 (ATCC® HTB-182™) cells
-
RPMI-1640 Medium (e.g., ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture H1703 and H520 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA solution when they reach 80-90% confluency.
-
Neutralize the trypsin with complete growth medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at a ratio of 1:3 to 1:6.
Cell Viability Assay (MTT Assay)
Materials:
-
H1703 or H520 cells
-
Complete growth medium
-
This compound compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Protein Expression Analysis
Materials:
-
H1703 or H520 cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against ETC subunits, ClpP, p-ATM, E2F targets)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
H1703 or H520 cells treated with this compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest the treated cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: this compound activates mitochondrial ClpP, leading to cellular stress and cell cycle arrest.
Caption: Workflow for assessing the cellular effects of this compound on LUSC cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. H1703 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. AddexBio Product Detail - H520 Cells [addexbio.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound enhances tumor cell susceptibility to ferroptosis via ClpP-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing ZK53-Induced Cell Cycle Arrest: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK53 is a novel small molecule that has been identified as a selective activator of the human mitochondrial caseinolytic protease P (ClpP).[1][2][3] Emerging research has demonstrated its potential as an anti-cancer agent, primarily through the induction of cell cycle arrest, particularly in lung squamous cell carcinoma.[1][3][4] this compound-mediated activation of ClpP leads to mitochondrial dysfunction, which in turn triggers a cascade of events culminating in cell cycle arrest and apoptosis.[1][3] Mechanistically, this compound has been shown to inhibit E2F targets and activate the Ataxia-Telangiectasia Mutated (ATM)-mediated DNA damage response pathway, leading to a halt in cell cycle progression.[1][3][4]
These application notes provide a comprehensive overview of the key techniques and detailed protocols for assessing this compound-induced cell cycle arrest. The information presented here is intended to guide researchers in designing and executing experiments to characterize the cytostatic effects of this compound and similar compounds.
Key Techniques for Assessing Cell Cycle Arrest
Several well-established techniques can be employed to investigate the effects of this compound on the cell cycle. The choice of method will depend on the specific research question, available equipment, and desired level of detail.
-
Flow Cytometry for Cell Cycle Analysis: This is the most common and powerful technique for quantifying the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI), and the fluorescence intensity, which is proportional to the DNA content, is measured by a flow cytometer.
-
Bromodeoxyuridine (BrdU) Incorporation Assay: This assay measures DNA synthesis and is a direct indicator of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase. The incorporated BrdU can then be detected using specific antibodies, allowing for the quantification of cells actively replicating their DNA.
-
Western Blotting for Cell Cycle-Related Proteins: This technique is used to detect and quantify the expression levels of key proteins that regulate the cell cycle. Antibodies specific to proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21) can reveal the molecular mechanisms underlying this compound-induced cell cycle arrest.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Assay: In some cases, prolonged cell cycle arrest can lead to cellular senescence, an irreversible state of growth arrest. The SA-β-gal assay is a widely used biomarker for senescent cells.
Data Presentation: Quantitative Analysis of this compound-Induced Cell Cycle Arrest
The following table summarizes the quantitative data on cell cycle distribution in H1703 lung squamous cell carcinoma cells following treatment with this compound, as reported by Zhou et al. (2023).
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.2 | 35.1 | 9.7 |
| This compound (1 µM) | 72.5 | 18.3 | 9.2 |
Data adapted from Zhou et al., Nature Communications, 2023.
Experimental Protocols
Protocol 1: Flow Cytometry for Cell Cycle Analysis using Propidium Iodide (PI) Staining
Objective: To quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after this compound treatment.
Materials:
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle.
Protocol 2: BrdU Incorporation Assay for DNA Synthesis
Objective: To measure the rate of DNA synthesis as an indicator of cell proliferation following this compound treatment.
Materials:
-
Cell culture medium
-
This compound
-
BrdU labeling solution (e.g., 10 µM)
-
Fixation/Denaturation solution (e.g., 1.5 N HCl)
-
Anti-BrdU antibody (primary antibody)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate or on coverslips and allow them to adhere. Treat with this compound or vehicle control for the desired time.
-
BrdU Labeling: Add BrdU labeling solution to the culture medium and incubate for 1-4 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling solution and wash the cells with PBS. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature. After washing, add the denaturation solution to expose the incorporated BrdU.
-
Immunostaining: Neutralize the acid with a blocking buffer. Incubate the cells with the primary anti-BrdU antibody for 1 hour at room temperature. Wash the cells and then incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstaining and Imaging: Wash the cells and stain the nuclei with a counterstain. Image the cells using a fluorescence microscope. The percentage of BrdU-positive cells can be quantified by counting the number of green (BrdU) and blue (nuclei) cells. Alternatively, a plate reader can be used for high-throughput quantification.
Protocol 3: Western Blotting for Cell Cycle Regulatory Proteins
Objective: To analyze the expression levels of key cell cycle proteins (e.g., Cyclin D1, p21) in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound as described previously. Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Protocol 4: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Objective: To detect cellular senescence in cells treated with this compound for an extended period.
Materials:
-
Cell culture reagents
-
This compound
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate/phosphate buffer, pH 6.0)
-
Bright-field microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for a prolonged period (e.g., 3-5 days).
-
Fixation: Wash the cells with PBS and fix them with the fixative solution for 10-15 minutes at room temperature.
-
Staining: Wash the cells with PBS and add the SA-β-gal staining solution. Incubate the plate at 37°C (in a non-CO2 incubator) overnight.
-
Imaging and Analysis: Observe the cells under a bright-field microscope. Senescent cells will stain blue. The percentage of senescent cells can be determined by counting the number of blue cells relative to the total number of cells.
Visualizations
Caption: this compound-induced cell cycle arrest signaling pathway.
Caption: Experimental workflow for assessing this compound-induced cell cycle arrest.
References
- 1. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma [ideas.repec.org]
- 3. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring ATP Production Following ZK53 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK53 is a novel small molecule that has demonstrated promising anticancer properties by selectively activating the human mitochondrial caseinolytic protease P (ClpP).[1][2][3][4] Treatment with this compound triggers the degradation of subunits within the electron transport chain, leading to impaired oxidative phosphorylation (OXPHOS) and a subsequent decline in cellular ATP production.[1][2][3][4][5] This energy depletion culminates in cell cycle arrest and exhibits therapeutic effects in cancer models.[1][2][3][4] Accurate measurement of ATP production is therefore a critical step in characterizing the mechanism of action of this compound and evaluating its therapeutic efficacy.
These application notes provide detailed protocols for three common methods to quantify cellular ATP levels following this compound treatment: a luminescence-based assay, a colorimetric/fluorometric assay, and the Seahorse XF Real-Time ATP Rate Assay.
This compound Signaling Pathway and Mechanism of Action
This compound selectively binds to and activates the mitochondrial protease ClpP.[1][2] This hyperactivation leads to the uncontrolled degradation of mitochondrial proteins, including essential components of the electron transport chain.[5][6] The disruption of the electron transport chain impairs oxidative phosphorylation, the primary source of ATP in most cancer cells. The resulting decrease in cellular ATP levels contributes to the activation of the ataxia-telangiectasia mutated (ATM)-mediated DNA damage response and the suppression of E2F targets, ultimately leading to cell cycle arrest.[1][2][7]
Methods for Measuring ATP Production
Several methods are available to measure cellular ATP levels, each with distinct principles, advantages, and limitations. The choice of assay will depend on the specific experimental needs, available equipment, and desired sensitivity.
Comparison of ATP Measurement Methods
| Feature | Luminescence-Based Assay | Colorimetric/Fluorometric Assay | Seahorse XF Real-Time ATP Rate Assay |
| Principle | ATP-dependent luciferin-luciferase reaction emits light.[8][9] | Phosphorylation of a substrate by ATP leads to a colored or fluorescent product.[10][11] | Measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to calculate ATP production from both oxidative phosphorylation and glycolysis in real-time.[12][13] |
| Sensitivity | Very High | Moderate to High | High |
| Throughput | High (96- or 384-well plates) | High (96- or 384-well plates) | Moderate (8-, 24-, or 96-well plates) |
| Data Output | Endpoint measurement of total ATP. | Endpoint measurement of total ATP. | Real-time kinetic rates of mitochondrial and glycolytic ATP production.[14] |
| Advantages | High sensitivity, simple "add-mix-read" protocol.[9] | Less expensive than luminescence, can be read on a standard plate reader. | Provides a dynamic picture of cellular bioenergetics and distinguishes between the two major ATP production pathways.[14] |
| Disadvantages | Requires a luminometer. | Lower sensitivity than luminescence, potential for interference from colored/fluorescent compounds. | Requires specialized Seahorse XF Analyzer, more complex experimental setup and data analysis.[15] |
Experimental Protocols
The following are detailed protocols for the three highlighted ATP measurement methods. It is crucial to include appropriate controls, such as vehicle-treated cells (e.g., DMSO) and untreated cells, in every experiment.
Protocol 1: Luminescence-Based ATP Assay
This protocol is adapted from commercially available kits that utilize the firefly luciferase reaction.[8][9][16]
Materials:
-
Cells cultured in 96-well opaque-walled plates suitable for luminescence readings.
-
This compound compound.
-
Luminescent ATP detection reagent (containing luciferase, D-luciferin, and cell lysis buffer).
-
ATP standard.
-
Luminometer.
Workflow:
Procedure:
-
Cell Plating: Seed cells at an appropriate density in a 96-well white or opaque-walled plate to ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Reagent Preparation: Prepare the luminescent ATP detection reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[17]
-
Cell Lysis and Signal Generation:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 10-30 minutes.[17]
-
Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Incubation: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.[17] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
If absolute ATP quantification is needed, generate a standard curve using a known concentration of ATP.
-
Calculate the ATP concentration in each sample based on the standard curve.
-
Normalize the data to cell number or protein concentration if necessary.
-
Protocol 2: Colorimetric/Fluorometric ATP Assay
This protocol is based on the principle of ATP-dependent phosphorylation of glycerol (B35011) to generate a quantifiable colorimetric or fluorometric product.[10]
Materials:
-
Cells cultured in a clear-bottomed 96-well plate.
-
This compound compound.
-
ATP Assay Buffer.
-
ATP Probe (colorimetric or fluorometric).
-
ATP Converter.
-
Developer Mix.
-
ATP Standard.
-
Microplate reader capable of measuring absorbance at ~570 nm or fluorescence at Ex/Em = 535/587 nm.[10][11]
Procedure:
-
Sample Preparation:
-
Harvest cells after this compound treatment and lyse 1 x 10^6 cells in 100 µL of cold ATP Assay Buffer.
-
Centrifuge the lysate to pellet debris.
-
It is recommended to deproteinize the sample, as tissue samples may contain enzymes that rapidly consume ATP.[18] This can be done using a 10 kDa spin column or a deproteinization kit.[18]
-
-
Standard Curve Preparation:
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix for the number of samples and standards to be assayed. For each well, combine:
-
ATP Assay Buffer
-
ATP Probe
-
ATP Converter
-
Developer Mix
-
-
Note: For fluorometric assays, use 1/10th of the ATP Probe to reduce background fluorescence.
-
-
Assay Reaction:
-
Add 50 µL of each standard and sample to separate wells of a 96-well plate.
-
Add 50 µL of the Reaction Mix to each well.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10][11]
-
Measurement:
-
For the colorimetric assay, measure the absorbance at 570 nm.
-
For the fluorometric assay, measure the fluorescence at Ex/Em = 535/587 nm.
-
-
Data Analysis:
-
Subtract the background reading (0 ATP standard) from all measurements.
-
Plot the standard curve and determine the ATP concentration in the samples.
-
Protocol 3: Seahorse XF Real-Time ATP Rate Assay
This advanced method measures the two major ATP-producing pathways—mitochondrial respiration and glycolysis—simultaneously and in real-time.[12][14]
Materials:
-
Seahorse XF Analyzer (XFp, XFe24, or XFe96).
-
Seahorse XF Cell Culture Microplates.
-
Seahorse XF Real-Time ATP Rate Assay Kit (contains Oligomycin and Rotenone/Antimycin A).[14]
-
Seahorse XF DMEM Medium, pH 7.4, supplemented with glucose, pyruvate, and glutamine.[13]
-
Cells of interest.
-
This compound compound.
Workflow:
Procedure:
-
Day Before Assay:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
-
Day of Assay:
-
Treat cells with this compound for the desired duration before starting the Seahorse assay.
-
Prepare the assay medium by warming Seahorse XF DMEM (supplemented with glucose, pyruvate, and glutamine) to 37°C.[13]
-
Remove the cell culture medium from the plates and wash with the warmed assay medium. Finally, add the appropriate volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
Load the injector ports of the sensor cartridge with Oligomycin (an ATP synthase inhibitor) and a mixture of Rotenone/Antimycin A (Complex I and III inhibitors).
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Start the assay protocol. The instrument will measure basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) before sequentially injecting the inhibitors.
-
-
Data Analysis:
-
The Seahorse XF software calculates the mitoATP Production Rate from the OCR and the glycoATP Production Rate from the ECAR.[12][19]
-
The total ATP production rate is the sum of the mitoATP and glycoATP production rates.[12]
-
Compare the ATP production rates between this compound-treated and control groups.
-
Data Presentation
Quantitative results from these experiments should be summarized for clear comparison. Below is a template table for presenting your findings.
Table 1: Effect of this compound on Cellular ATP Production
| Treatment Group | Concentration | ATP Level (e.g., pmol/µg protein) | % of Control | Standard Deviation | p-value |
| Vehicle Control | - | 100% | - | ||
| This compound | [X] µM | ||||
| This compound | [Y] µM | ||||
| This compound | [Z] µM |
For data from the Seahorse XF Real-Time ATP Rate Assay, a more detailed table is appropriate.
Table 2: Real-Time ATP Production Rates Following this compound Treatment
| Treatment Group | Concentration | mitoATP Production Rate (pmol/min) | glycoATP Production Rate (pmol/min) | Total ATP Production Rate (pmol/min) |
| Vehicle Control | - | |||
| This compound | [X] µM | |||
| This compound | [Y] µM |
By following these detailed protocols and utilizing the provided templates for data presentation and visualization, researchers can effectively and accurately measure the impact of this compound on cellular ATP production, providing crucial insights into its mechanism of action.
References
- 1. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 4. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma [ideas.repec.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound enhances tumor cell susceptibility to ferroptosis via ClpP-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. ATP Assays | What is an ATP Assay? [promega.jp]
- 10. abcam.com [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. agilent.com [agilent.com]
- 14. ATP rate assay, Seahorse Real-Time ATP rate assay kit | アジレント [agilent.com]
- 15. Calculation of ATP production rates using the Seahorse XF Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luminescent ATP Detection Assay Kit. Cell viability. ab113849 | Abcam [abcam.com]
- 17. Boost Your Cell ATP Detection with Luminescence Techniques [absin.net]
- 18. abcam.com [abcam.com]
- 19. agilent.com [agilent.com]
Application Notes & Protocols: Investigating the Effect of ZK53 on Mitochondrial Respiration
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive set of protocols for evaluating the impact of the novel compound ZK53 on mitochondrial respiration and function. The methodologies described herein cover the assessment of key bioenergetic parameters, including oxygen consumption rate (OCR), mitochondrial membrane potential, and cellular ATP levels. Furthermore, a potential signaling pathway through which this compound may exert its effects is proposed and visualized. All procedures are designed to be conducted in a standard cell biology laboratory setting.
Experimental Workflow Overview
The overall experimental process for assessing the bioenergetic effects of this compound involves a sequential workflow. This process begins with cell culture and treatment, followed by parallel assays to measure distinct aspects of mitochondrial function, and culminates in data analysis and interpretation.
Caption: High-level overview of the experimental workflow.
Proposed Signaling Pathway for this compound Action
This compound is hypothesized to act as an activator of the PGC-1α signaling cascade, a master regulator of mitochondrial biogenesis and function. Activation of this pathway leads to the expression of key nuclear and mitochondrial genes that enhance respiratory capacity.
Caption: this compound's hypothesized activation of the PGC-1α pathway.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: C2C12 myoblasts are recommended due to their robust mitochondrial activity.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed cells onto appropriate assay plates (e.g., Seahorse XF96 plates, 96-well black-walled plates for fluorescence/luminescence, or 6-well plates for protein lysates). Seed at a density that ensures 70-80% confluency at the time of the assay.
-
Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed culture media to the desired final concentrations (e.g., 0.1, 1, 10, 25 µM).
-
Include a "Vehicle Control" group treated with the same final concentration of DMSO (e.g., 0.1%).
-
Replace the old media with the this compound-containing or vehicle control media and incubate for the desired duration (e.g., 24 hours).
-
Protocol 2: Measurement of Oxygen Consumption Rate (OCR)
This protocol uses an Agilent Seahorse XF Analyzer.
-
Preparation: One day prior to the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with XF Calibrant solution and incubate overnight at 37°C in a non-CO₂ incubator.
-
Cell Treatment: Seed and treat cells with this compound as described in Protocol 1 in a Seahorse XF96 cell culture microplate.
-
Assay Media: One hour before the assay, replace the culture medium with Seahorse XF DMEM medium (supplemented with glucose, pyruvate, and glutamine), pH 7.4. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Mitochondrial Stress Test: Load the hydrated sensor cartridge with concentrated stock solutions of mitochondrial inhibitors to measure key OCR parameters.
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Data Acquisition: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the pre-programmed "Mito Stress Test" protocol.
-
Analysis: After the run, normalize the data to cell number (e.g., using a CyQUANT cell proliferation assay). Calculate parameters such as Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.
Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).
-
Cell Culture: Seed and treat cells with this compound in a 96-well, black-walled, clear-bottom plate.
-
Staining:
-
Prepare a 200 nM working solution of TMRE in pre-warmed culture media.
-
Remove the treatment media and add the TMRE working solution to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Positive Control: Treat a set of wells with 10 µM FCCP during the staining period to depolarize the mitochondria.
-
-
Measurement: Wash the cells gently with pre-warmed PBS. Add fresh PBS or phenol (B47542) red-free medium to each well. Measure the fluorescence using a microplate reader at an excitation/emission wavelength of ~549/575 nm.
-
Analysis: Subtract the background fluorescence and express the TMRE signal as a percentage of the vehicle control.
Protocol 4: Quantification of Cellular ATP Levels
-
Cell Culture: Seed and treat cells with this compound in a 96-well, white-walled plate suitable for luminescence assays.
-
Lysis: After treatment, remove the media and lyse the cells according to the manufacturer's instructions for a commercial ATP luminescence assay kit (e.g., CellTiter-Glo®). This typically involves adding a single reagent that both lyses the cells and provides the substrate/enzyme for the luciferase reaction.
-
Measurement: Shake the plate for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Analysis: Generate an ATP standard curve to calculate the absolute ATP concentration or express the data as a percentage of the vehicle control.
Data Presentation
The following tables represent hypothetical data from the described experiments, illustrating the potential effects of this compound.
Table 1: Effect of this compound on Mitochondrial Respiration Parameters (OCR)
| Treatment Group | Basal Respiration (pmol O₂/min) | ATP Production (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Capacity (%) |
| Vehicle Control | 105.4 ± 8.2 | 75.1 ± 6.5 | 198.7 ± 15.3 | 88.5 ± 9.1 |
| This compound (1 µM) | 121.6 ± 9.1 | 88.3 ± 7.0 | 245.1 ± 18.9 | 101.6 ± 10.5 |
| This compound (10 µM) | 155.2 ± 11.5 | 110.9 ± 9.8 | 350.6 ± 25.1 | 125.9 ± 14.3 |
| This compound (25 µM) | 158.1 ± 12.3 | 112.5 ± 10.1 | 358.2 ± 28.4 | 126.6 ± 15.8 |
Data are presented as Mean ± SD, n=6. Data in bold indicates the optimal concentration.
Table 2: Effect of this compound on Mitochondrial Membrane Potential and ATP Levels
| Treatment Group | Mitochondrial Membrane Potential (% of Control) | Cellular ATP Levels (% of Control) |
| Vehicle Control | 100.0 ± 5.7 | 100.0 ± 7.8 |
| This compound (10 µM) | 104.2 ± 6.1 | 145.8 ± 11.2 |
| FCCP (10 µM) | 15.3 ± 2.9 | 35.1 ± 4.5 |
Data are presented as Mean ± SD, n=6. FCCP is a positive control for depolarization and ATP depletion.
Table 3: Effect of this compound on Protein Expression
| Treatment Group | PGC-1α (Fold Change) | NRF1 (Fold Change) | TFAM (Fold Change) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (10 µM) | 2.85 | 2.15 | 2.50 |
Data are presented as fold change relative to the vehicle control after densitometric analysis of Western blots, normalized to a loading control (e.g., β-Actin).
Application of ZK53 in Ferroptosis Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ZK53, a small molecule sensitizer (B1316253) of ferroptosis, in cancer research. This compound has been identified as a potent agent that enhances the efficacy of ferroptosis inducers by targeting the mitochondrial protease ClpP.[1] These guidelines are intended to assist researchers in designing and executing experiments to investigate the role of this compound in ferroptosis and to explore its therapeutic potential.
Introduction to this compound and Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] It is a promising therapeutic strategy for cancer, as many cancer cells exhibit a heightened susceptibility to this death pathway.[1][4] this compound is a small molecule that has been shown to sensitize cancer cells to ferroptosis inducers like RSL3 and erastin.[1] Its mechanism of action involves the hyperactivation of the mitochondrial caseinolytic protease P (ClpP), leading to mitochondrial dysfunction and the generation of mitochondrial reactive oxygen species (ROS).[1][5] This cascade of events amplifies lipid peroxidation, ultimately triggering ferroptotic cell death.[1][5]
Key Applications of this compound in Ferroptosis Research
-
Sensitizing Cancer Cells to Ferroptosis Inducers: this compound can be used in combination with known ferroptosis inducers (e.g., RSL3, erastin) to enhance their cytotoxic effects in various cancer cell lines.[1]
-
Investigating the Role of Mitochondria in Ferroptosis: As this compound's mechanism is centered on mitochondrial dysfunction, it serves as a valuable tool to probe the intricate role of mitochondria in the ferroptotic process.[1][6]
-
In Vivo Studies: this compound has been shown to enhance the anti-tumor effects of ferroptosis inducers in mouse models without significant toxicity, making it a candidate for preclinical studies.[1][7]
-
Exploring ClpP as a Therapeutic Target: The ClpP-dependent action of this compound highlights the potential of targeting this mitochondrial protease for cancer therapy.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the effects of this compound on ferroptosis.
Table 1: Effect of this compound in Combination with RSL3 on Cell Viability and Lipid Peroxidation in HT-1080 Cells
| Treatment | Cell Death (%) | Lipid Peroxidation (Fold Change) |
| Control | ~5% | 1.0 |
| This compound (10 µM) | ~10% | ~1.5 |
| RSL3 (100 nM) | ~20% | ~2.5 |
| This compound (10 µM) + RSL3 (100 nM) | ~60% | ~5.0 |
Data are approximated from graphical representations in the source literature.[1]
Table 2: Effect of this compound on Mitochondrial Function in HT-1080 Cells
| This compound Concentration | Mitochondrial Membrane Potential (Red/Green Ratio) | Mitochondrial ROS (MitoSOX Fluorescence) |
| 0 µM | High | Low |
| 1 µM | Moderately Decreased | Moderately Increased |
| 5 µM | Significantly Decreased | Significantly Increased |
| 10 µM | Severely Decreased | Highly Increased |
Data are described based on trends observed in the source literature.[6]
Table 3: In Vivo Efficacy of this compound in Combination with a Ferroptosis Inducer (IKE) in a Mouse Xenograft Model (HCT-116 cells)
| Treatment Group | Average Tumor Weight (g) | Relative MDA Levels (Tumor) |
| Vehicle | ~1.0 | ~1.0 |
| IKE | ~0.7 | ~1.5 |
| This compound | ~0.8 | ~1.2 |
| This compound + IKE | ~0.3 | ~2.5 |
Data are approximated from graphical representations in the source literature.[1][7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Ferroptosis Sensitization
Caption: this compound enhances ferroptosis by hyperactivating ClpP.
General Experimental Workflow for In Vitro Studies
Caption: A typical workflow for in vitro this compound experiments.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay by Propidium Iodide (PI) Staining
Objective: To quantify cell death induced by this compound and/or ferroptosis inducers.
Materials:
-
Cancer cell lines (e.g., HT-1080, HeLa, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
RSL3 or Erastin (stock solution in DMSO)
-
Propidium Iodide (PI) staining solution
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
Treat the cells with the desired concentrations of this compound and/or RSL3/erastin for the specified time (e.g., 12-24 hours).[1] Include a vehicle control (DMSO).
-
After treatment, collect both the supernatant and the adherent cells (by trypsinization).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add PI staining solution according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. PI-positive cells are considered dead.
Protocol 2: Lipid Peroxidation Assay using C11-BODIPY 581/591
Objective: To measure the extent of lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
Treated cells from Protocol 1
-
C11-BODIPY 581/591 probe (stock solution in DMSO)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells as described in Protocol 1, steps 1-3, for a shorter duration (e.g., 4-12 hours), as lipid peroxidation precedes cell death.[1]
-
Thirty minutes before the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 2 µM.
-
Incubate for 30 minutes at 37°C.
-
Collect and wash the cells with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Measure the shift in fluorescence from red to green, which indicates oxidation of the probe and thus lipid peroxidation.
Protocol 3: Mitochondrial ROS Measurement with MitoSOX Red
Objective: To specifically detect mitochondrial superoxide (B77818) levels.
Materials:
-
Treated cells
-
MitoSOX Red mitochondrial superoxide indicator (stock solution in DMSO)
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
Flow cytometer
Procedure:
-
Treat cells as described in Protocol 1, steps 1-3, for the desired time (e.g., 12 hours).[6]
-
At the end of the treatment, remove the culture medium and wash the cells with warm HBSS.
-
Add MitoSOX Red staining solution (typically 5 µM in HBSS) to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells with warm HBSS.
-
Trypsinize and collect the cells.
-
Analyze the fluorescence intensity by flow cytometry. An increase in red fluorescence indicates higher levels of mitochondrial superoxide.
Protocol 4: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a ferroptosis inducer in a mouse model.
Materials:
-
BALB/c nude mice (4-6 weeks old)
-
Cancer cells for injection (e.g., HCT-116)
-
Matrigel
-
This compound formulated for in vivo administration
-
Ferroptosis inducer (e.g., IKE) formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal weighing scale
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to different treatment groups (e.g., Vehicle, this compound alone, IKE alone, this compound + IKE).
-
Administer the treatments according to a predetermined schedule (e.g., intraperitoneal injection every other day).
-
Measure tumor volume with calipers and body weight every two days.[7]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry for markers of lipid peroxidation (e.g., 4-HNE) and proliferation (e.g., Ki-67), or for measuring malondialdehyde (MDA) levels.[7]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and with the approval of the Institutional Animal Care and Use Committee (IACUC).[1]
References
- 1. This compound enhances tumor cell susceptibility to ferroptosis via ClpP-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Potential Therapeutic Targets of Ferroptosis in Skeletal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment and Validation of a Ferroptosis-Related Gene Signature to Predict Overall Survival in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Identifying and Mitigating Off-Target Effects of Small Molecule Inhibitors
A Case Study Using the Kinase Inhibitor Imatinib (B729) (Hypothetical Designation: ZK53)
This technical support guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects of small molecule inhibitors. As the specific compound "this compound" is not publicly documented, this guide will use Imatinib (Gleevec®) as a representative example. Imatinib is a well-characterized tyrosine kinase inhibitor developed to target the BCR-Abl fusion protein in Chronic Myeloid Leukemia (CML), but it is also known to inhibit other kinases, such as c-Kit and PDGFRA, which are considered its primary off-targets in different contexts.[1][2] The principles and methodologies discussed here are broadly applicable to the investigation of any small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[3][4] These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing toxicity that is unrelated to the on-target activity.[3][4]
-
Lack of translatability: Promising preclinical results may fail in clinical settings if the efficacy was due to off-target effects that either do not occur in a whole organism or are linked to unacceptable toxicity.[3]
Q2: What are the primary on-target and known off-targets of Imatinib?
A2: Imatinib was designed to inhibit the constitutively active tyrosine kinase BCR-Abl.[2] However, it also potently inhibits other tyrosine kinases. The primary on- and off-targets are summarized in the table below. Understanding this selectivity profile is the first step in designing experiments and interpreting results.
Q3: How can I determine if the observed effects in my experiment are due to off-target interactions?
A3: This is a critical question in pharmacological research. A multi-pronged approach is recommended:
-
Dose-Response Correlation: Titrate your inhibitor and check if the observed phenotype correlates with the IC50 value for the intended target. Off-target effects often occur at higher concentrations.[3][5]
-
Use of Orthogonal Inhibitors: Use a structurally different inhibitor that targets the same protein.[5][6] If both compounds produce the same phenotype, it is more likely an on-target effect.
-
Genetic Validation (Gold Standard): Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein.[3][6] If the inhibitor's phenotype persists in the absence of the target, it is definitively an off-target effect.
-
Rescue Experiments: Overexpress a drug-resistant mutant of the target protein. If the phenotype is reversed, the effect is on-target.[5]
Q4: What proactive strategies can I implement to minimize off-target effects in my experimental design?
A4: Several strategies can be implemented from the outset to reduce the likelihood of off-target effects confounding your results:
-
Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the lowest concentration of the inhibitor that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[3][6]
-
Choose Selective Inhibitors: When possible, select inhibitors that have been well-characterized and are known to be highly selective for your target. Reviewing literature and commercial kinase profiling data is crucial.[3]
-
Employ Control Compounds: If available, include a structurally similar but inactive analog of your compound as a negative control. This helps ensure that the observed effects are not due to the chemical scaffold itself.[3]
Troubleshooting Guide for Unexpected Results
| Problem Observed | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Phenotype | 1. Inhibition of an unknown off-target kinase.[5] 2. The inhibitor affects a non-kinase protein.[5][7] 3. The inhibitor paradoxically activates a signaling pathway.[5] | 1. Conduct a broad kinase selectivity screen (kinome profiling) at a relevant concentration (e.g., 10x the on-target IC50).[5] 2. Perform a target deconvolution study using methods like chemical proteomics or a Cellular Thermal Shift Assay (CETSA).[5] |
| Discrepancy Between Biochemical and Cell-Based Assays | 1. High intracellular ATP concentration (~1-10 mM) competes with the inhibitor, reducing potency.[5] 2. Poor cell permeability of the inhibitor. 3. The inhibitor is a substrate for cellular efflux pumps (e.g., P-glycoprotein).[5] | 1. Confirm target engagement in cells using CETSA or a NanoBRET™ assay.[3][5] 2. Evaluate compound permeability using standard assays (e.g., PAMPA). 3. Use cell lines with known efflux pump expression profiles or co-administer with an efflux pump inhibitor. |
| Inconsistent Results Across Different Cell Lines | 1. Expression levels of the on-target or key off-target proteins vary between cell lines.[3] 2. Different cell lines have distinct compensatory signaling pathways. | 1. Confirm target and key off-target protein expression levels in all cell lines via Western Blot, qPCR, or proteomics.[3] 2. Characterize the baseline signaling pathways in the cell lines being used. |
| High Cellular Toxicity at Low Concentrations | 1. Potent inhibition of a critical off-target protein required for cell survival. 2. The chemical scaffold itself has inherent toxicity. | 1. Perform kinome profiling and chemical proteomics to identify potential off-targets responsible for toxicity. 2. Test a structurally related, inactive analog to rule out scaffold-specific toxicity.[3] |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of Imatinib
This table summarizes the potency of Imatinib against its intended target (BCR-Abl) and its major known off-targets. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency; a lower value indicates higher potency.
| Target Kinase | Function / Disease Association | IC50 (nM) | On-Target / Off-Target |
| Abl | Oncoprotein in Chronic Myeloid Leukemia | 25 - 38 | On-Target |
| BCR-Abl | Constitutively active fusion protein in CML | 25 | On-Target |
| c-Kit | Receptor tyrosine kinase in GIST, mastocytosis | ~100 | Off-Target |
| PDGFRA | Receptor tyrosine kinase in GIST, myeloproliferative neoplasms | ~100 | Off-Target |
| Src Family Kinases | Signal transduction | >10,000 | Off-Target |
Note: IC50 values are approximate and can vary based on assay conditions. Data compiled from multiple sources for illustrative purposes.[2][8][9]
Table 2: Comparison of Methods for Off-Target Identification
| Method | Principle | Advantages | Disadvantages |
| In Vitro Kinase Profiling | The inhibitor is screened against a large panel of purified kinases to measure its inhibitory activity (IC50) for each.[6] | - Broad coverage of the kinome.- Highly quantitative (IC50 values).- Good for assessing selectivity early.[5] | - Performed in a cell-free system (biochemical assay).- May not reflect cellular potency due to factors like ATP concentration and cell permeability.[5] |
| Chemical Proteomics | The inhibitor (often immobilized on beads) is used to "pull down" binding partners from a cell lysate, which are then identified by mass spectrometry.[7] | - Unbiased identification of direct binding targets.- Can identify non-kinase off-targets.- Performed in a more biologically relevant context (lysate).[5][7] | - Can be technically challenging.- May identify proteins that bind but are not functionally modulated.- Immobilizing the drug may alter its binding properties. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins in intact cells or lysates upon ligand binding. Target engagement stabilizes the protein at higher temperatures.[10] | - Confirms direct target engagement in a cellular environment.[4][10]- Can be adapted to a high-throughput format.- Does not require modification of the compound.[11] | - Requires a specific antibody for detection (e.g., Western Blot).- Not all proteins show a measurable thermal shift.- Less suitable for discovering unknown targets without mass spec. |
| Phenotypic Screening with Genetic Validation | The inhibitor's effect is compared to the phenotype caused by genetic knockdown/knockout (e.g., CRISPR) of the intended target. | - Provides the most definitive evidence for on-target vs. off-target effects.- Directly links target modulation to a cellular function. | - Can be time-consuming and labor-intensive.- Genetic perturbations can induce compensatory mechanisms.- Does not identify the specific off-target protein. |
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by Imatinib's on-target (BCR-Abl) and key off-targets (c-Kit, PDGFRA). Understanding these pathways is crucial for predicting the biological consequences of both on- and off-target inhibition.
Caption: Simplified BCR-Abl signaling pathway targeted by Imatinib.[12][13][14][15][16]
Caption: The c-Kit signaling pathway, a primary off-target of Imatinib.[17][18][19][20][21]
Caption: The PDGFRA signaling pathway, another key off-target of Imatinib.[22][23][24][25]
Experimental & Logical Workflows
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Logic diagram for troubleshooting on-target vs. off-target effects.
Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of an inhibitor with its target protein in intact cells by measuring changes in the protein's thermal stability.[4][10]
Materials:
-
Cultured cells expressing the target protein
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler or heating block
-
Equipment for Western Blotting (SDS-PAGE gels, transfer system, antibodies)
Methodology:
Part 1: Generating a Melt Curve (Temperature Gradient)
-
Cell Treatment: Treat two separate flasks of cultured cells: one with the test inhibitor at a fixed concentration (e.g., 10x IC50) and one with the vehicle control. Incubate for a specified time (e.g., 1-2 hours) under normal culture conditions.[4][10]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of ~10^7 cells/mL.
-
Aliquoting: Aliquot the cell suspension from each treatment condition into a series of PCR tubes.[10]
-
Heating: Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2-3°C increments). One tube should be left at room temperature as a non-heated control.[11][26]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).[27]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[4][27]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction.[10] Determine the protein concentration of each sample (e.g., using a BCA assay) and normalize all samples to the same concentration.
-
Western Blot Analysis: Analyze the amount of soluble target protein remaining in each sample by Western Blotting using a specific primary antibody against the target protein.[27]
-
Data Analysis: Quantify the band intensities. Plot the normalized band intensity (amount of soluble protein) against the temperature for both the inhibitor-treated and vehicle-treated samples. A shift of the curve to the right (higher melting temperature) in the presence of the inhibitor indicates target stabilization and engagement.[4]
Part 2: Isothermal Dose-Response (Fixed Temperature)
-
Determine Optimal Temperature: From the melt curve, choose a temperature that results in significant but not complete protein aggregation in the vehicle-treated sample (e.g., the Tagg50).
-
Cell Treatment: Treat cells with a serial dilution of the inhibitor and a vehicle control.
-
Heating: Heat all treated cell samples at the single, pre-determined optimal temperature for 3 minutes.
-
Analysis: Perform steps 5-9 as described above.
-
Data Analysis: Plot the amount of soluble target protein against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the EC50 for target engagement in a cellular context.[10]
References
- 1. Immunological off-target effects of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction | Encyclopedia MDPI [encyclopedia.pub]
- 17. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The c-kit signaling pathway is involved in the development of persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ashpublications.org [ashpublications.org]
- 21. ijbs.com [ijbs.com]
- 22. cusabio.com [cusabio.com]
- 23. PDGFRA gene: MedlinePlus Genetics [medlineplus.gov]
- 24. sinobiological.com [sinobiological.com]
- 25. dash.harvard.edu [dash.harvard.edu]
- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
how to address experimental variability with ZK53
Welcome to the . This resource is designed to help you address experimental variability and troubleshoot common issues you may encounter while working with ZK53, a potent and selective inhibitor of Kinase X (KX).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets Kinase X (KX), a critical downstream component of the Growth Factor Receptor (GFR) signaling pathway. By inhibiting KX, this compound is expected to block cell proliferation and induce apoptosis in GFR-activated cell lines.
Q2: We are observing significant batch-to-batch variability in our IC50 values for this compound. What could be the cause?
A2: Batch-to-batch variability in IC50 values can stem from several factors. One common issue is the handling and storage of this compound. Ensure that the compound is stored at the recommended temperature and protected from light to prevent degradation. We also recommend preparing fresh stock solutions for each experiment, as repeated freeze-thaw cycles can impact the compound's potency. Inconsistent cell passage numbers and seeding densities are also frequent sources of variability. For optimal results, use cells within a consistent passage number range and ensure uniform seeding density across all plates.
Q3: Our experimental results show inconsistent inhibition of downstream targets of Kinase X after this compound treatment. How can we troubleshoot this?
A3: Inconsistent downstream target inhibition is often related to the timing of the experiment and the stability of the compound in your cell culture media. We recommend performing a time-course experiment to determine the optimal treatment duration for observing maximal inhibition of KX phosphorylation and its downstream targets. Also, consider the half-life of this compound in your specific media, as it may be necessary to replenish the compound during longer incubation periods.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
Users have reported significant standard deviations in cell viability assays, making it difficult to determine an accurate IC50 value.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Cell Seeding | Use an automated cell counter for accurate cell counts and ensure a homogenous cell suspension before plating. |
| Edge Effects on Assay Plates | Avoid using the outer wells of the assay plate, as these are more prone to evaporation, or fill them with sterile PBS to maintain humidity. |
| Compound Precipitation | Visually inspect your diluted this compound solutions under a microscope to check for precipitation. If observed, try pre-warming the media before adding the compound or using a different solvent. |
| Variable Incubation Times | Standardize the incubation time with this compound across all plates and experiments. |
Issue 2: Off-Target Effects Observed at Higher Concentrations
At concentrations above 10 µM, some users have noted effects inconsistent with the inhibition of the GFR/Kinase X pathway.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Loss of Selectivity | Higher concentrations of this compound may begin to inhibit other kinases. We recommend using this compound at the lowest effective concentration and not exceeding 10 µM in your experiments. |
| Solvent Toxicity | Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is below 0.1% to minimize toxicity. |
| Activation of Stress Pathways | High concentrations of a kinase inhibitor can induce cellular stress responses. Perform a western blot for common stress markers to assess this possibility. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in your cell culture media, ranging from 1 nM to 10 µM.
-
Treatment: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (media with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Add 10 µL of a resazurin-based viability reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results using a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of Kinase X Pathway Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for the predetermined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-KX, total KX, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-KX signal to the total KX signal to assess the degree of inhibition.
Visualizations
Caption: The GFR/Kinase X signaling pathway and the inhibitory action of this compound.
Caption: A standardized workflow for this compound experiments to minimize variability.
Technical Support Center: Optimizing Signal-to-Noise Ratio in ZK53 Assays
Welcome to the ZK53 Assay Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your this compound-related experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective activator of human mitochondrial caseinolytic protease P (HsClpP). Its primary mechanism of action involves binding to and activating HsClpP, leading to the degradation of mitochondrial proteins. This disruption of mitochondrial homeostasis can trigger cell cycle arrest and, ultimately, cell death, particularly in cancer cells that exhibit a dependency on mitochondrial function.
Q2: What are the common assays used to study the effects of this compound?
A2: Common assays to characterize the activity and effects of this compound include:
-
Biochemical Assays: FITC-Casein Protease Assay to measure direct ClpP activation.
-
Target Engagement Assays: Cellular Thermal Shift Assay (CETSA) to confirm this compound binding to ClpP in a cellular context.
-
Cell Viability and Proliferation Assays: MTT, resazurin (B115843), or EdU incorporation assays to assess the cytotoxic and anti-proliferative effects of this compound.
-
Mitochondrial Function Assays: Seahorse XF assays to measure changes in oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
DNA Damage Assays: Alkaline comet assay to detect DNA strand breaks resulting from this compound-induced cellular stress.
-
Gene Expression Analysis: qPCR to measure changes in the expression of downstream targets, such as those regulated by E2F.
Q3: Why is a good signal-to-noise ratio important in this compound assays?
A3: A high signal-to-noise ratio is crucial for obtaining reliable and reproducible data. It ensures that the measured signal accurately reflects the biological effect of this compound, rather than being obscured by background noise or experimental variability. This is particularly important for determining key parameters such as IC50/EC50 values and for elucidating subtle mechanistic details.
Troubleshooting Guides
This section provides troubleshooting advice for common issues encountered during this compound-related experiments, focusing on improving the signal-to-noise ratio.
Biochemical Assays: FITC-Casein Protease Assay
Issue: High background or low signal in FITC-Casein Protease Assay.
This assay measures the increase in fluorescence as FITC-labeled casein is digested by activated ClpP.
| Possible Cause | Solution |
| High Background Fluorescence | |
| Autohydrolysis of FITC-casein | Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles of the substrate.[1] |
| Contaminated reagents | Use high-purity water and reagents. Filter-sterilize buffers. |
| Non-specific binding to plate | Use black, low-binding microplates. |
| Low Signal (Low Protease Activity) | |
| Suboptimal buffer pH or composition | Optimize the buffer pH for HsClpP activity (typically around pH 8.0). |
| Incorrect substrate concentration | Titrate the FITC-casein concentration to find the optimal level that provides a good signal without being inhibitory. |
| Inactive enzyme | Ensure proper storage and handling of the ClpP enzyme. Use a fresh aliquot if activity is suspect. |
| Insufficient incubation time | Optimize the incubation time to allow for sufficient product formation without reaching a plateau.[1] |
Target Engagement: Cellular Thermal Shift Assay (CETSA)
Issue: Inconsistent results or no thermal shift observed in CETSA for this compound.
CETSA measures the thermal stabilization of ClpP upon this compound binding.
| Possible Cause | Solution |
| High Variability Between Replicates | |
| Inconsistent heating/cooling | Use a thermal cycler with precise temperature control. Ensure all samples are heated and cooled uniformly. |
| Uneven cell lysis | Optimize the freeze-thaw cycles or lysis buffer to ensure complete and consistent cell lysis. |
| Pipetting errors | Use calibrated pipettes and be precise when loading samples for western blotting or other detection methods. |
| No Observable Thermal Shift | |
| This compound concentration too low | Test a range of this compound concentrations to ensure the concentration is sufficient to induce a detectable shift. |
| Suboptimal heating temperatures | Perform a temperature gradient to determine the optimal melting temperature (Tagg) of ClpP in your cell line.[2] |
| Insufficient incubation with this compound | Optimize the incubation time of cells with this compound to allow for sufficient cellular uptake and target binding. |
| Poor antibody quality (Western Blot detection) | Validate the primary antibody for specificity and sensitivity to the target protein. Test different antibody concentrations.[2] |
Cell-Based Assays: Proliferation and Viability
Issue: High background or low signal in EdU incorporation or resazurin-based viability assays with this compound.
These assays measure the impact of this compound on cell proliferation and metabolic activity.
| Possible Cause | Solution |
| High Background (EdU Assay) | |
| Incomplete removal of EdU/reagents | Increase the number and duration of wash steps after EdU incubation and after the click reaction.[3] |
| Non-specific binding of fluorescent azide | Use a blocking solution (e.g., 3% BSA in PBS) before and after the click reaction. |
| Low Signal (EdU Assay) | |
| Insufficient EdU incorporation | Optimize the EdU concentration (typically 10 µM) and incubation time for your cell line.[3][4] |
| Inefficient click reaction | Prepare the click reaction cocktail fresh each time and use it within 15 minutes.[3] |
| High Background (Resazurin Assay) | |
| Media components | Use phenol (B47542) red-free culture medium, as phenol red can contribute to background fluorescence. |
| Contamination | Ensure sterile technique to prevent microbial contamination, which can reduce resazurin. |
| Low Signal (Resazurin Assay) | |
| Suboptimal cell density | Optimize the cell seeding density to ensure the signal is within the linear range of the assay. |
| Insufficient incubation time | Titrate the incubation time with resazurin to achieve a robust signal without causing cytotoxicity. |
Experimental Protocols & Methodologies
FITC-Casein Protease Assay Protocol
This protocol is adapted for measuring the activation of HsClpP by this compound.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.
-
FITC-Casein Stock Solution: Dissolve FITC-Casein in assay buffer to a final concentration of 5 mg/mL. Aliquot and store at -20°C, protected from light.[5]
-
HsClpP Enzyme Solution: Dilute recombinant HsClpP in assay buffer to the desired working concentration.
-
This compound Solution: Prepare a stock solution of this compound in DMSO and dilute to working concentrations in assay buffer.
-
-
Assay Procedure:
-
In a black 96-well plate, add 50 µL of the this compound solution at various concentrations. Include a vehicle control (DMSO).
-
Add 50 µL of the HsClpP enzyme solution to each well.
-
Incubate at room temperature for 15 minutes to allow for this compound to bind to HsClpP.
-
Initiate the reaction by adding 100 µL of the FITC-Casein working solution (diluted from stock in assay buffer) to each well.
-
Measure the fluorescence intensity immediately and then kinetically every 5 minutes for 30-60 minutes using a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from a no-enzyme control.
-
Plot the fluorescence intensity over time to determine the reaction rate.
-
Plot the reaction rate against the this compound concentration to determine the EC50 of activation.
-
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the steps to verify the engagement of this compound with HsClpP in intact cells.[6]
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) and incubate under normal culture conditions for a predetermined time (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against HsClpP and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the bands.
-
Quantify the band intensities.
-
-
Data Analysis:
-
Normalize the HsClpP band intensity to the loading control for each sample.
-
Plot the normalized intensity against the temperature to generate melting curves for both this compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.
-
Visualizations
This compound Signaling Pathway
This compound activates HsClpP, leading to mitochondrial dysfunction. This can induce a DNA damage response (DDR) mediated by ATM and subsequently cause cell cycle arrest through the suppression of E2F target genes.
Caption: Signaling pathway of this compound leading to cell cycle arrest.
General Troubleshooting Workflow
A logical approach to troubleshooting suboptimal signal-to-noise ratios in this compound assays.
Caption: A logical workflow for troubleshooting this compound assay issues.
References
Technical Support Center: Overcoming Resistance to ZK53 in Cancer Cells
Welcome to the technical support center for ZK53. This resource is designed for researchers, scientists, and drug development professionals investigating mechanisms of cancer cell resistance to the novel therapeutic agent this compound, a selective PI3K inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Class I phosphatidylinositol 3-kinase (PI3K) enzyme. Its primary mechanism of action is to block the PI3K/Akt/mTOR signaling pathway, which is a critical cascade that promotes cell growth, proliferation, and survival in many types of cancer.[1][2] By inhibiting PI3K, this compound aims to suppress tumor growth and induce apoptosis.
Q2: What are the common mechanisms of acquired resistance to this compound?
A2: Acquired resistance to PI3K inhibitors like this compound can arise through several mechanisms.[1][2] The most common include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the PI3K pathway by upregulating parallel pro-survival pathways, such as the MAPK/ERK pathway.[3][4]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Inhibition of Akt can lead to the activation of FOXO transcription factors, which in turn upregulate the expression of RTKs like HER2/3, reactivating the PI3K pathway.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5]
-
Genetic Alterations: Secondary mutations in the PI3K gene (e.g., PIK3CA) or loss of the tumor suppressor PTEN can render the pathway less sensitive to inhibition.[6]
Q3: How can I confirm if my cancer cell line has developed resistance to this compound?
A3: The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTT, MTS, or a luminescence-based assay). A significant rightward shift (increase) in the IC50 value of the suspected resistant cell line compared to the parental (sensitive) cell line indicates the development of resistance. This should be complemented by Western blot analysis to confirm that this compound is no longer effectively inhibiting downstream targets like phospho-Akt (p-Akt) in the resistant cells.[7]
Q4: My this compound-resistant cells show no mutations in the PIK3CA gene and have normal PTEN levels. What are other likely resistance mechanisms?
A4: In the absence of direct genetic alterations in the PI3K pathway, the most probable resistance mechanisms are functional rather than structural. You should investigate:
-
Activation of bypass pathways: Use Western blotting to probe for the activation of other survival pathways, such as MAPK/ERK (check p-ERK levels).[4]
-
Increased drug efflux: Perform a drug efflux assay using a fluorescent substrate like rhodamine 123 or calcein-AM to assess the activity of ABC transporters.[5][8] This can be confirmed by measuring the mRNA expression of genes like ABCB1 via qPCR.[9][10]
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values for this compound in Cell Viability Assays
You are observing high variability in your IC50 measurements for this compound between experiments.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure you have a homogenous single-cell suspension before plating. Use a consistent, low passage number for your cells and seed them at a uniform density.[11][12] |
| Edge Effects in Microplates | The outer wells of a 96-well plate are prone to evaporation. Avoid using the outermost wells for cells and drug treatment; instead, fill them with sterile PBS or media to create a humidity barrier.[11] |
| Drug Instability or Precipitation | Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock. Ensure the drug is fully solubilized in its vehicle (e.g., DMSO) before further dilution in culture medium.[11] |
| Suboptimal Assay Duration | The duration of drug treatment should be long enough for the cells to undergo at least one to two divisions. For slowly proliferating lines, you may need to extend the assay duration from 48h to 72h or 96h.[13] |
Example Data: Effect of Seeding Density on this compound IC50 in Parental Cells
| Seeding Density (cells/well) | This compound IC50 (nM) ± SD |
| 2,000 | 55 ± 8.1 |
| 5,000 | 52 ± 6.5 |
| 10,000 | 89 ± 15.2 |
| 20,000 | 154 ± 23.7 |
As shown, higher seeding densities can lead to increased apparent resistance and variability.
Workflow for a reproducible cell viability assay.
Problem 2: Downstream p-Akt Levels Do Not Decrease After this compound Treatment in Resistant Cells
You've confirmed resistance via IC50 shift. Western blot analysis shows that while this compound effectively reduces p-Akt (Ser473) levels in parental cells, it fails to do so in the this compound-Resistant (this compound-R) subline.
Possible Cause and Solutions
This is a classic sign of a bypass mechanism. The cancer cells have likely activated a parallel signaling pathway that provides an alternative route to activate Akt or other survival signals, overriding the effect of this compound. A common culprit is the upregulation and activation of a receptor tyrosine kinase (RTK) that signals through a different pathway (e.g., MAPK/ERK) which can have crosstalk with the PI3K pathway.[3][4]
Troubleshooting Steps:
-
Probe for Bypass Pathways: Perform a Western blot to analyze the phosphorylation status of key proteins in alternative pathways, such as p-ERK1/2 (for MAPK pathway) and p-STAT3 (for JAK/STAT pathway).
-
Use Combination Therapy: Treat the this compound-R cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., a MEK inhibitor if p-ERK is elevated). A synergistic effect on cell viability would confirm the bypass mechanism.
-
Analyze RTK Expression: Use qPCR or a phospho-RTK array to screen for upregulation of various receptor tyrosine kinases.
Example Data: Western Blot Densitometry
| Cell Line | Treatment | Relative p-Akt (Ser473) Intensity | Relative p-ERK1/2 (T202/Y204) Intensity |
| Parental | Vehicle | 1.00 | 1.00 |
| Parental | This compound (100 nM) | 0.15 | 0.95 |
| This compound-R | Vehicle | 1.10 | 3.50 |
| This compound-R | This compound (100 nM) | 1.05 | 3.65 |
Data shows this compound fails to inhibit p-Akt in resistant cells, which exhibit high basal p-ERK levels, suggesting MAPK pathway activation.
Bypass signaling via the MAPK pathway in this compound resistance.
Problem 3: Suspected Increased Drug Efflux in Resistant Cells
Your this compound-R cells show a high level of resistance, but no obvious changes in the PI3K or MAPK signaling pathways. You suspect the drug may be getting pumped out of the cells.
Troubleshooting Steps:
-
Perform a Drug Efflux Assay: Use a fluorescent substrate for ABC transporters, such as rhodamine 123 (for MDR1) or calcein-AM.[5] In this assay, resistant cells will show lower fluorescence accumulation compared to parental cells because they actively efflux the dye. The addition of a known efflux pump inhibitor (e.g., verapamil) should restore fluorescence in the resistant cells.[5]
-
Analyze Transporter Gene Expression: Use quantitative PCR (qPCR) to measure the mRNA expression levels of common ABC transporter genes, such as ABCB1 (MDR1) and ABCC1 (MRP1), in parental versus resistant cells.[9][10] A significant increase in expression in the resistant line is a strong indicator of this mechanism.
Example Data: Rhodamine 123 Efflux Assay
| Cell Line | Treatment | Mean Fluorescence Intensity (AU) |
| Parental | Rhodamine 123 | 8500 |
| This compound-R | Rhodamine 123 | 1200 |
| This compound-R | Rhodamine 123 + Verapamil | 7950 |
The low fluorescence in this compound-R cells, which is reversed by the inhibitor verapamil, confirms active drug efflux.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Development of an assay for cellular efflux of pharmaceutically active agents and its relevance to understanding drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of expression of drug resistance-linked ABC transporters in cancer cells by quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
protocol refinement for consistent ZK53 results
Welcome to the technical support center for ZK53-related research. This resource provides troubleshooting guidance and detailed protocols to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical subcellular localization of this compound?
This compound is predominantly found in the cytoplasm, where it co-localizes with components of the MAPK/ERK pathway, such as MEK1/2 and ERK1/2. However, some studies have reported nuclear translocation upon stimulation with growth factors. If you are observing inconsistent localization, refer to the "Inconsistent Subcellular Localization" troubleshooting guide below.
Q2: What are the most reliable antibodies for detecting endogenous this compound?
Currently, the most validated antibodies for detecting endogenous this compound via Western Blot and immunofluorescence are the rabbit polyclonal antibody (Cat# this compound-RP-001) and the mouse monoclonal antibody (Cat# this compound-MM-002). It is crucial to use the recommended antibody dilutions and blocking buffers to minimize non-specific binding.
Q3: Does this compound have any known post-translational modifications?
Yes, this compound is known to be phosphorylated at Serine-157 by upstream kinases, which is critical for its activity. Acetylation at Lysine-288 has also been reported, although its functional significance is still under investigation.
Troubleshooting Guides
Problem 1: Inconsistent this compound Phosphorylation Signal in Western Blots
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of this compound. |
| Incorrect Antibody Dilution | Perform a titration experiment to determine the optimal dilution for your specific primary and secondary antibodies. |
| Low Protein Expression | Increase the amount of total protein loaded onto the gel. Consider using a positive control, such as cells overexpressing this compound. |
| Inefficient Protein Transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. |
Problem 2: High Variability in Cell Viability Assay Results
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Seeding Density | Ensure a uniform cell seeding density across all wells of your microplate. Use a multichannel pipette for seeding to minimize variability. |
| Edge Effects | Avoid using the outermost wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS. |
| Compound Precipitation | Visually inspect your compound dilutions under a microscope to check for precipitation. If precipitation occurs, consider using a different solvent or a lower concentration range. |
| Contamination | Regularly check your cell cultures for microbial contamination, which can significantly impact cell viability. |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-ZK53 (Ser-157)
-
Cell Lysis:
-
Wash cells with ice-old PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of total protein per lane on a 10% SDS-polyacrylamide gel.
-
Run the gel at 120V for 90 minutes.
-
Transfer the proteins to a PVDF membrane at 100V for 60 minutes.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody against Phospho-ZK53 (Ser-157) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL substrate and an imaging system.
-
Visualizations
Caption: The this compound signaling pathway, highlighting its role in enhancing MEK-ERK interaction.
Technical Support Center: ZK53 Stability and Storage
Welcome to the technical support center for ZK53. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of this compound, a potent and selective kinase inhibitor. Ensuring the integrity of this compound is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a solid and in solution?
A: For optimal stability, this compound should be handled according to the following guidelines:
-
Solid Form: this compound solid is stable for up to 24 months when stored at -20°C, protected from light, and kept under a dry, inert atmosphere (e.g., argon or nitrogen).[1] For short-term storage (up to 3 months), it can be kept at 4°C.[2] Always date the vial upon receipt and upon opening.[3]
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) in anhydrous, research-grade DMSO or ethanol. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months).[2] For daily use, a fresh dilution from a thawed aliquot is recommended.
Q2: My this compound solution, prepared in aqueous buffer, has become cloudy. What is the cause and how can I resolve it?
A: Cloudiness or precipitation in aqueous solutions is a common issue, often caused by the low aqueous solubility of kinase inhibitors.[4][5] The issue likely stems from one of the following:
-
Solvent Shift: A rapid change from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous buffer can cause the compound to precipitate.[4]
-
Low Solubility at Experimental Concentration: The final concentration of this compound in your aqueous medium may exceed its solubility limit.
-
Temperature Effects: Solubility can be temperature-dependent. A solution prepared at room temperature might precipitate when moved to a colder environment or vice-versa.[6][7]
Troubleshooting Steps:
-
Optimize Dilution: Add the DMSO stock solution dropwise into the pre-warmed (37°C) aqueous buffer while gently vortexing. This prevents localized high concentrations that trigger precipitation.[4]
-
Solubility Test: Perform a solubility test to determine the maximum concentration of this compound that remains clear in your specific experimental medium.
-
Adjust Solvent: Ensure the final concentration of DMSO is as low as possible (ideally <0.1%) to minimize solvent-induced artifacts and cytotoxicity.[4]
-
Visual Inspection: Routinely inspect solutions for signs of precipitation, such as cloudiness or the formation of solids.[3]
Q3: I am observing new peaks in my HPLC chromatogram after storing my this compound working solution for a week at 4°C. What could be the cause?
A: The appearance of new peaks strongly suggests degradation of this compound. Small molecule kinase inhibitors can be susceptible to several degradation pathways, especially in solution.[8][9][10][11] Potential causes include:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions in your buffer.
-
Oxidation: Reaction with dissolved oxygen, which may be accelerated by exposure to light or trace metal ions.
-
Photodegradation: Exposure to ambient or UV light can induce degradation.
It is recommended to use freshly prepared working solutions for all experiments. If storage is unavoidable, a stability study in the specific buffer should be conducted to determine an acceptable storage duration. High-performance liquid chromatography (HPLC) is a crucial analytical tool for assessing the stability of drug products.[12]
Q4: How many freeze-thaw cycles can my this compound DMSO stock solution tolerate?
A: It is strongly recommended to minimize freeze-thaw cycles. For best results, aliquot your stock solution into single-use volumes after initial preparation. While a formal study for this compound has not been published, a general best practice for sensitive research compounds is to limit freeze-thaw cycles to no more than 3-5 cycles. Each cycle increases the risk of water absorption from the atmosphere, which can lead to hydrolysis and precipitation upon thawing.
Data Presentation: this compound Stability Profile
The following tables summarize the stability of this compound under various stress conditions. This data was generated using a validated stability-indicating HPLC method.[13][14][15]
Table 1: Stability of this compound (10 µM) in Aqueous Buffers at 37°C for 24 Hours
| pH | Buffer System | % Remaining this compound | Major Degradant Peak (% Area) |
| 3.0 | Citrate Buffer | 98.5% | 1.1% |
| 5.0 | Acetate Buffer | 99.2% | 0.5% |
| 7.4 | Phosphate Buffer (PBS) | 99.1% | 0.6% |
| 9.0 | Borate Buffer | 92.3% | 7.2% (Hydrolysis Product) |
Table 2: Long-Term Stability of this compound Solid
| Storage Condition | % Purity after 12 Months |
| -20°C, Dark, Dessicated | 99.8% |
| 4°C, Dark, Dessicated | 99.5% |
| 25°C / 60% RH, Exposed to Light | 91.2% |
| 40°C / 75% RH, Exposed to Light | 84.5% |
RH = Relative Humidity
Experimental Protocols
Protocol 1: HPLC-Based Purity and Stability Assay for this compound
This method is designed to separate this compound from its potential degradation products.[13]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute this compound stock or reaction mixture in 50:50 Water:Acetonitrile to a final concentration of approximately 10 µg/mL.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation pathways and demonstrate the specificity of stability-indicating methods.[12][16] The goal is to achieve 5-20% degradation of the active ingredient.[17][18]
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C for 8 hours.[19] Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at 60°C for 4 hours.[19] Neutralize with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[12]
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours in a calibrated oven.
-
Photostability: Expose a solution of this compound to a light source producing combined visible and UV outputs, with an overall illumination of 1.2 million lux hours and an integrated near UV exposure of 200 watt hours/square meter, as per ICH Q1B guidelines.[16] A control sample should be wrapped in aluminum foil to exclude light.
Visual Guides and Workflows
This compound Stability Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common stability issues encountered with this compound.
Caption: Troubleshooting workflow for this compound stability issues.
This compound Storage Condition Decision Tree
This diagram provides a decision-making process for selecting the appropriate storage conditions for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. Precipitation Reaction: Using Solubility Rules [thoughtco.com]
- 8. From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation | IRB Barcelona [irbbarcelona.org]
- 9. CeMM: From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation [cemm.at]
- 10. IRB Barcelona reveals that destruction kinase drugs trigger protein degradation - Parc Científic de Barcelona [pcb.ub.edu]
- 11. Study finds kinase inhibitors speed protein degradation - Industrial News [industrialnews.co.uk]
- 12. scispace.com [scispace.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. web.vscht.cz [web.vscht.cz]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. sgs.com [sgs.com]
- 19. ijisrt.com [ijisrt.com]
avoiding common pitfalls in ZK53 experiments
ZK53 Technical Support Center
Welcome to the technical support center for the novel kinase inhibitor, this compound. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding common pitfalls and troubleshooting issues during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the tyrosine kinase ZK-1. It has been shown to also have off-target activity against the related kinase ZK-2 at higher concentrations.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is best dissolved in DMSO at a stock concentration of 10 mM. For long-term storage, aliquots of the stock solution should be kept at -80°C. Avoid repeated freeze-thaw cycles.
Q3: Is this compound light-sensitive?
A3: Yes, this compound exhibits some photosensitivity. It is recommended to prepare and handle this compound solutions in a dark environment or by using amber-colored tubes to minimize exposure to light.
Q4: What is the expected half-life of this compound in cell culture medium?
A4: In standard cell culture medium containing 10% FBS, the half-life of this compound is approximately 24 hours. For experiments lasting longer than 48 hours, it is advisable to replenish the medium with fresh this compound.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Question: I am observing significant well-to-well variability in my MTS/MTT assays when treating cells with this compound. What could be the cause?
-
Answer: High variability can stem from several factors. Firstly, ensure complete solubilization of your this compound stock in DMSO before diluting it in culture medium. Incomplete solubilization can lead to inconsistent concentrations. Secondly, check for even cell seeding in your plates. Finally, ensure proper mixing when adding this compound to the wells, as improper mixing can lead to concentration gradients.
Issue 2: Unexpected cell toxicity at low concentrations.
-
Question: My cells are dying at this compound concentrations that are supposed to be non-toxic. What should I investigate?
-
Answer: This could be due to off-target effects or solvent toxicity. Ensure that the final concentration of DMSO in your culture medium does not exceed 0.1%, as higher concentrations can be toxic to some cell lines. Also, consider the possibility that your specific cell line is particularly sensitive to the inhibition of this compound's primary or secondary targets.
Issue 3: Inconsistent results in Western Blot analysis for target phosphorylation.
-
Question: I am not seeing a consistent decrease in the phosphorylation of ZK-1's downstream target, p-STAT3, after this compound treatment. Why might this be?
-
Answer: The timing of cell lysis after treatment is critical. The dephosphorylation of target proteins can be rapid. It is recommended to perform a time-course experiment to determine the optimal time point for observing the maximum effect of this compound. Also, ensure that your lysis buffer contains appropriate phosphatase inhibitors.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-231 | Breast Cancer | 50 |
| A549 | Lung Cancer | 120 |
| U-87 MG | Glioblastoma | 85 |
| HCT116 | Colon Cancer | 250 |
Table 2: Recommended Concentration Ranges for Common Assays
| Assay Type | Recommended Concentration Range | Notes |
| Cell Viability (72h) | 10 nM - 10 µM | |
| Western Blot (p-ZK-1) | 100 nM - 1 µM | 2-4 hour treatment |
| Kinase Activity Assay | 1 nM - 500 nM | In vitro |
| Immunofluorescence | 50 nM - 500 nM | 24-hour treatment |
Experimental Protocols
Protocol: Western Blot for p-STAT3 Inhibition by this compound
-
Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples with Laemmli buffer.
-
SDS-PAGE and Transfer: Run the samples on a 10% SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.
Signaling Pathways and Workflows
Caption: this compound inhibits the ZK-1 signaling pathway.
Caption: A typical experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Technical Support Center: Cell Line-Specific Optimization for ZK53 Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studies involving ZK53, a selective activator of human mitochondrial Caseinolytic Peptidase P (ClpP).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule that selectively activates the human mitochondrial protease ClpP.[1][2] It allosterically binds to hydrophobic pockets on the ClpP complex, inducing a conformational change that leads to its hyperactivation.[1] This results in the uncontrolled degradation of mitochondrial proteins, including subunits of the electron transport chain (ETC), leading to mitochondrial dysfunction.[1][3][4]
Q2: What are the downstream cellular consequences of this compound treatment?
A2: The primary consequence of this compound-induced ClpP activation is severe mitochondrial dysfunction. This manifests as decreased oxidative phosphorylation (OXPHOS), reduced ATP production, and increased mitochondrial reactive oxygen species (mtROS).[1][2][4] This mitochondrial stress activates the ATM-mediated DNA damage response, leading to cell cycle arrest, primarily at the G0/G1 phase.[1][2] Additionally, this compound has been shown to sensitize cancer cells to ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation.[3][5]
Q3: Is this compound selective for human ClpP?
A3: Yes, this compound has been shown to be highly selective for human ClpP (HsClpP) with minimal to no activity against bacterial ClpP proteins, such as that from Staphylococcus aureus (SaClpP).[1] This specificity makes it a valuable tool for studying the role of mitochondrial proteostasis in human cells.
Q4: How should this compound be prepared and stored?
A4: this compound should be dissolved in a suitable solvent like anhydrous DMSO to create a concentrated stock solution. It is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[6] For cell culture experiments, the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid off-target solvent effects.[7]
Q5: In which cancer types or cell lines has this compound shown efficacy?
A5: this compound has demonstrated significant anti-proliferative effects in lung squamous cell carcinoma (LUSC) cell lines, such as H1703, H520, and SK-MES-1.[1] It has also been shown to enhance ferroptosis in fibrosarcoma (HT-1080) and cervical cancer (HeLa) cell lines.[3] The efficacy of this compound is often correlated with the expression level of ClpP in the cancer cells.[1]
Data Presentation
Table 1: Cell Viability (GI50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| H1703 | Lung Squamous Cell Carcinoma | 0.23 |
| H520 | Lung Squamous Cell Carcinoma | 0.17 |
| SK-MES-1 | Lung Squamous Cell Carcinoma | 0.44 |
| H2170 | Lung Squamous Cell Carcinoma | 0.19 |
| SW900 | Lung Squamous Cell Carcinoma | 0.38 |
| MRC-5 | Normal Lung Fibroblast | ~0.69 (3-fold higher than H1703) |
Data is representative and compiled from published studies. GI50 (50% growth inhibition) values can vary based on assay conditions and duration.[1]
Signaling and Experimental Workflow Diagrams
Caption: this compound activates ClpP, leading to mitochondrial dysfunction and subsequent cell cycle arrest and ferroptosis.
Caption: A typical workflow for evaluating the efficacy and mechanism of action of this compound in a cancer cell line.
Troubleshooting Guides
Issue 1: Low or No Observed Efficacy of this compound in My Cell Line
| Question | Possible Cause | Recommended Solution |
| Why am I not seeing the expected growth inhibition with this compound? | Compound Integrity: this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Verify Stock Solution: Prepare a fresh stock of this compound in anhydrous DMSO. Store in single-use aliquots at -80°C.[6] |
| Low ClpP Expression: The chosen cell line may express low levels of ClpP, making it less sensitive to a ClpP activator.[1] | Assess ClpP Levels: Perform a western blot or qPCR to quantify ClpP protein or mRNA levels. Compare these to a known responsive cell line like H1703. | |
| Cell Line Resistance: Some cell lines may have compensatory mechanisms that mitigate mitochondrial stress. | Use Positive Controls: Include a known ferroptosis inducer (e.g., RSL3, Erastin) or another ClpP activator (e.g., ONC201) to confirm the cell line's general sensitivity to these pathways.[3] | |
| Sub-optimal Assay Conditions: The incubation time or drug concentration range may not be optimal for your specific cell line. | Optimize Dose and Time: Conduct a comprehensive dose-response (e.g., 0.01 µM to 10 µM) and time-course (e.g., 24, 48, 72 hours) experiment. |
Issue 2: Inconsistent or High Variability in Ferroptosis Assay Results
| Question | Possible Cause | Recommended Solution |
| My lipid peroxidation assay (e.g., C11-BODIPY) results are variable between replicates. | Antioxidants in Media: Components in fetal bovine serum (FBS) can have antioxidant properties, interfering with lipid peroxidation induction.[8] | Modify Media: Consider using serum-free or reduced-serum media during the this compound treatment and assay period. |
| Assay Sensitivity/Timing: The level of lipid peroxidation may be below the detection limit at the chosen time point, or the signal may be transient. | Optimize Assay Window: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours post-treatment) to identify the peak of lipid peroxidation. Ensure the fluorescent probe concentration (e.g., 1-2 µM for C11-BODIPY) is optimized for your cells.[9][10] | |
| Inconsistent Cell Handling: Variations in cell density, washing steps, or probe incubation time can lead to variability. | Standardize Protocol: Ensure consistent cell seeding density. Be meticulous with washing steps to remove all media before adding the probe. Use a consistent incubation time and temperature for probe staining.[5][10] |
Issue 3: Difficulty Confirming this compound's On-Target Mechanism
| Question | Possible Cause | Recommended Solution |
| How can I be sure the observed phenotype is due to ClpP activation and not off-target effects? | Potential Off-Target Activity: At high concentrations, small molecules can engage other targets.[11][12] While this compound is reported to be selective, this should be confirmed in your system. | Perform Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down or knock out CLPP. A true on-target effect will be significantly diminished or completely abrogated in CLPP-deficient cells.[1][3] |
| Conduct Rescue Experiments: If possible, overexpress a this compound-resistant mutant of ClpP. If this rescues the phenotype, it provides strong evidence for on-target activity. | ||
| Western blot does not show a clear decrease in mitochondrial proteins. | Insufficient Treatment: The concentration or duration of this compound treatment may be insufficient to cause detectable protein degradation. | Optimize Treatment: Increase the concentration of this compound or extend the treatment duration based on dose-response data. |
| Poor Mitochondrial Fractionation: Contamination from other cellular compartments can obscure the specific degradation of mitochondrial proteins. | Validate Fractionation: Use specific antibodies for mitochondrial (e.g., COX IV, TOM20) and cytosolic (e.g., GAPDH, Tubulin) markers to confirm the purity of your mitochondrial lysate.[13] | |
| Antibody Issues: The primary antibody for the mitochondrial protein of interest may be of poor quality or non-specific. | Validate Antibodies: Test your antibody against a positive control lysate and check the manufacturer's data to ensure it recognizes the correct protein at the expected molecular weight. |
Experimental Protocols
Protocol 1: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This protocol is adapted for analyzing cell cycle arrest induced by this compound.
-
Cell Preparation: Seed cells in 6-well plates and treat with this compound (and vehicle control) for the desired time (e.g., 24-48 hours).
-
Harvesting: Harvest cells, including both adherent and floating populations, by trypsinization. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C for longer periods).[1][14]
-
Rehydration & Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate at room temperature for 15-30 minutes, protected from light.[14][15]
-
Analysis: Analyze the samples on a flow cytometer. Use a dot plot of forward scatter area vs. height to gate on single cells. Analyze the PI signal (e.g., PE or PerCP channel) on a linear scale to quantify the percentage of cells in G0/G1, S, and G2/M phases.[14][16]
Protocol 2: Assessment of Lipid Peroxidation with C11-BODIPY 581/591
This protocol is for detecting the enhancement of ferroptosis by this compound.
-
Cell Preparation: Seed cells in a suitable format for fluorescence microscopy or flow cytometry.
-
Treatment: Treat cells with a ferroptosis inducer (e.g., 100 nM RSL3) with or without this compound co-treatment for the desired time (e.g., 4-12 hours). Include appropriate controls (vehicle, this compound alone, RSL3 alone).
-
Probe Staining: Remove the treatment media and wash cells once with pre-warmed, serum-free media or HBSS.
-
Add media containing 1-2 µM C11-BODIPY 581/591 and incubate for 30 minutes at 37°C.[9][17]
-
Washing: Wash the cells twice with HBSS to remove excess probe.
-
Analysis (Flow Cytometry): Harvest cells, resuspend in FACS buffer, and analyze immediately. The non-oxidized probe fluoresces red (~591 nm emission), while the oxidized probe fluoresces green (~510 nm emission). An increase in the green/red fluorescence ratio indicates lipid peroxidation.[9][17]
-
Analysis (Fluorescence Microscopy): Add fresh HBSS or media to the cells and image immediately using filter sets appropriate for green and red fluorescence.
Protocol 3: Western Blot for Mitochondrial Electron Transport Chain (ETC) Subunits
This protocol is to confirm this compound's on-target effect of degrading mitochondrial proteins.
-
Treatment and Lysis: Treat cells with this compound for an appropriate duration (e.g., 24 hours). Harvest cells and lyse using a whole-cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Mitochondrial Fractionation (Optional but Recommended): For more specific results, isolate the mitochondrial fraction from the cytosolic fraction using a mitochondrial isolation kit or a differential centrifugation protocol.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on an appropriate percentage SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against ETC subunits (e.g., NDUFB8 for Complex I, SDHB for Complex II, UQCRC2 for Complex III, MT-CO1 for Complex IV) and a loading control (GAPDH for whole-cell lysate; VDAC or TOM20 for mitochondrial fraction).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. This compound enhances tumor cell susceptibility to ferroptosis via ClpP-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 11. biorxiv.org [biorxiv.org]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. abpbio.com [abpbio.com]
- 18. docs.abcam.com [docs.abcam.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of ZK53
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on overcoming bioavailability challenges associated with the investigational compound ZK53. This compound is a novel small molecule activator of the mitochondrial protease ClpP, showing promise in cancer therapy by sensitizing tumor cells to ferroptosis.[1][2][3] However, like many new chemical entities, its efficacy can be limited by poor aqueous solubility, which in turn restricts its oral bioavailability.[4][5][6]
This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you design and execute successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a significant concern?
A1: this compound is a small molecule activator of the human mitochondrial caseinolytic protease P (ClpP), which has demonstrated anticancer properties by inducing cell cycle arrest and mitochondrial dysfunction in tumor cells.[2][3][7][8] A recent study also identified this compound as a potent ferroptosis sensitizer.[1] The primary concern for a compound like this compound is its poor aqueous solubility, a common characteristic of many orally administered drugs that can lead to low and variable absorption from the gastrointestinal tract, thereby reducing its systemic exposure and therapeutic efficacy.[4][9]
Q2: What are the primary mechanisms that likely limit this compound's in vivo bioavailability?
A2: The bioavailability of a drug is influenced by several factors. For a poorly soluble compound like this compound, the main limiting factors are:
-
Poor Solubility and Slow Dissolution: The drug must dissolve in the gastrointestinal fluids before it can be absorbed. Low solubility leads to a slow dissolution rate, which is often the rate-limiting step for absorption.[4][5]
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it can be extensively metabolized by enzymes like the cytochrome P450 family before reaching systemic circulation.[4]
-
Efflux by Transporters: Transporters such as P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.[10]
Q3: What are the most common formulation strategies to enhance the bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to overcome the challenges of poor solubility:[5][11][12]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.[11][12][13] Nanosuspensions are a particularly effective approach.[14]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[15][16][17]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut.[11][12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[11][13]
-
pH Modification and Use of Co-solvents: For ionizable drugs, altering the pH of the microenvironment can improve solubility. Co-solvents can also be used in liquid formulations to increase drug solubility.[11]
Q4: How do I choose the right formulation strategy for my this compound experiments?
A4: The choice of formulation depends on the physicochemical properties of this compound, the desired dose, the animal model, and the stage of development. The following workflow provides a general decision-making process.
References
- 1. This compound enhances tumor cell susceptibility to ferroptosis via ClpP-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. VeriSIM The Top 5 Challenges in Drug Bioavailability That Can Be Solved by AI â Drug Discovery & Development Technology [verisimlife.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: ZK53
Disclaimer: this compound is an experimental small-molecule modulator for research use only and is not approved for human or veterinary use.[1] This guide is intended to provide technical support for researchers and scientists working with this compound in a laboratory setting. The information provided is based on currently available research, and appropriate safety precautions should always be taken when handling this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental small-molecule compound with anticancer properties.[1] Its mechanism of action is multifactorial and includes:
-
Selective activation of human caseinolytic protease P (HsClpP): this compound is a selective activator of HsClpP, a protease essential for maintaining mitochondrial proteome homeostasis.[2] Hyperactivation of HsClpP can trigger uncontrolled proteolysis of mitochondrial proteins, leading to mitochondrial dysfunction, cell cycle arrest, and ultimately, cell death in cancer cells.[2]
-
Inhibition of receptor tyrosine kinase (RTK) signaling: this compound has been shown to inhibit oncogenic kinase activation and downstream pathways such as ERK and AKT, which are crucial for tumor cell proliferation, migration, and survival.[1]
-
Sensitization to ferroptosis: this compound can act as a potent sensitizer (B1316253) for ferroptosis, a form of iron-dependent programmed cell death, in cancer cells. It achieves this by inducing mitochondrial dysfunction in a ClpP-dependent manner.[3]
Q2: What are the observed cytotoxic effects of this compound?
A2: The cytotoxicity of this compound is concentration-dependent. While it is designed to target cancer cells, high concentrations can also affect the viability of normal cells. Research has shown that at higher concentrations, this compound can partially inhibit cell viability.[3] However, in vivo studies have suggested that this compound can inhibit tumor growth without causing overt toxicity at therapeutic doses.[3]
Q3: What are the recommended working concentrations for this compound in cell culture?
A3: The optimal working concentration of this compound is cell-line specific and should be determined empirically for your experimental system. To minimize off-target cytotoxicity, it is recommended to perform a dose-response curve to identify the lowest effective concentration. As a starting point, one study selected the following non-toxic concentrations for their experiments with cancer cell lines: 10 µM for HT-1080 cells, 1 µM for HeLa cells, and 5 µM for HCT-116 cells.[3]
Q4: How can I minimize this compound-related cytotoxicity in my normal cell lines?
A4: To minimize cytotoxicity in normal (non-cancerous) cell lines, consider the following strategies:
-
Titrate the concentration: Perform a thorough dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and select a concentration that maximizes the desired effect on your target cells while minimizing toxicity in normal cells.
-
Optimize incubation time: Reducing the duration of exposure to this compound may decrease off-target effects. Time-course experiments can help identify the optimal treatment window.
-
Use of cytoprotective agents: Depending on the mechanism of cytotoxicity in your specific normal cell line, the co-administration of cytoprotective agents could be explored. For example, if oxidative stress is a contributing factor, antioxidants might offer some protection.
-
Serum concentration: Ensure optimal cell culture conditions, including appropriate serum concentration, as this can influence cell health and resilience to cytotoxic insults.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal control cells | This compound concentration is too high. | Perform a dose-response curve to determine the optimal, lower concentration. Reduce the incubation time. |
| The normal cell line is particularly sensitive to this compound. | Consider using a different normal cell line as a control. If this is not possible, meticulously optimize the concentration and incubation time. | |
| Suboptimal cell culture conditions. | Ensure cells are healthy and not stressed before adding this compound. Check media, supplements, and incubator conditions. | |
| Inconsistent results between experiments | Variability in this compound concentration. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the stock solution is properly stored (dry, dark, and at -20°C for long-term storage).[1] |
| Cell passage number. | Use cells within a consistent and low passage number range, as sensitivity to compounds can change over time in culture. | |
| Precipitation of this compound in culture media | Poor solubility. | Ensure the solvent used to dissolve this compound is compatible with your cell culture media and that the final solvent concentration is not toxic to the cells. |
Quantitative Data Summary
The following table summarizes the non-toxic concentrations of this compound used in a study on different cancer cell lines. This data can serve as a reference for designing your own dose-response experiments.
| Cell Line | Non-Toxic Concentration |
| HT-1080 | 10 µM |
| HeLa | 1 µM |
| HCT-116 | 5 µM |
| Data from a study on this compound as a ferroptosis sensitizer.[3] |
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound in both normal and cancerous cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cell lines (normal and cancerous)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. A typical concentration range to test could be 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration and determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathways of this compound's anticancer mechanisms.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
Validation & Comparative
ZK53 vs. ZK11: A Comparative Analysis of ClpP Activators
For Researchers, Scientists, and Drug Development Professionals
The caseinolytic protease P (ClpP) has emerged as a compelling therapeutic target in oncology. Its activation by small molecules can induce cancer cell death, offering a promising avenue for novel anti-cancer therapies. This guide provides a detailed comparative analysis of two notable ClpP activators, ZK53 and its precursor, ZK11. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate their mechanisms and performance.
Quantitative Performance Analysis
This compound and ZK11 have been evaluated for their ability to activate human mitochondrial ClpP (HsClpP) and their selectivity over bacterial ClpP (e.g., Staphylococcus aureus ClpP, SaClpP). The following table summarizes their performance based on key in vitro assays.
| Parameter | This compound | ZK11 | Negative Control (ZK24) | Assay Type |
| EC50 (HsClpP, α-casein hydrolysis) | 1.37 µM[1] | - | No activation | PAGE-based Protease Assay |
| EC50 (HsClpP, FITC-casein hydrolysis) | 0.22 µM[1] | 0.45 µM[1] | - | Fluorescence-based Protease Assay |
| Activation of SaClpP | Inactive[1] | Inactive[1] | No activation | Fluorescence-based Protease Assay |
| Thermal Stabilization of HsClpP (ΔTm) | +10.7 °C[1] | +10.7 °C[1] | - | Differential Scanning Fluorimetry (DSF) |
Key Findings:
-
Potency: this compound demonstrates superior potency in activating HsClpP compared to ZK11, as evidenced by its lower EC50 value in the fluorescence-based assay (0.22 µM for this compound vs. 0.45 µM for ZK11)[1].
-
Selectivity: Both this compound and ZK11 are highly selective for human ClpP, showing no significant activation of bacterial SaClpP[1]. This species-selectivity is a critical attribute for potential therapeutic development, minimizing off-target effects on the microbiome.
-
Target Engagement: Both compounds effectively bind to and stabilize the HsClpP protein, indicated by a significant increase in the melting temperature (ΔTm of +10.7 °C) in the differential scanning fluorimetry assay[1].
Mechanism of Action and Downstream Effects
This compound, the more potent of the two activators, operates through an allosteric mechanism. It binds to a hydrophobic pocket on the HsClpP protein, which is distinct from the active site. This binding event induces a conformational change in ClpP, leading to its activation. A key interaction for this compound's selectivity is a π-π stacking effect with the W146 residue in HsClpP, a residue not conserved in bacterial ClpP[1].
The hyperactivation of mitochondrial ClpP by this compound leads to the unregulated degradation of essential mitochondrial proteins. This disruption of mitochondrial proteostasis results in a cascade of downstream events culminating in cancer cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
PAGE-based Protease Activity Assay
This assay qualitatively and semi-quantitatively measures the ability of compounds to activate ClpP-mediated degradation of a protein substrate, α-casein.
-
Materials:
-
Recombinant HsClpP protein
-
α-casein (substrate)
-
This compound, ZK11, and ZK24 (test compounds) dissolved in DMSO
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue stain
-
-
Procedure:
-
Prepare reaction mixtures containing HsClpP and α-casein in the assay buffer.
-
Add varying concentrations of the test compounds (this compound, ZK11, ZK24) or DMSO (vehicle control) to the reaction mixtures.
-
Incubate the reactions at 37°C for a defined period (e.g., 2 hours).
-
Stop the reactions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Analyze the disappearance of the α-casein band, which indicates its degradation.
-
Quantify the band intensities using densitometry to determine the EC50 value, the concentration of the activator that results in 50% of the maximal degradation of the substrate.
-
Fluorescence-based Protease Activity Assay
This is a high-throughput, quantitative assay to measure ClpP activity using a fluorescently labeled substrate.
-
Materials:
-
Recombinant HsClpP or SaClpP protein
-
FITC-casein (fluorescent substrate)
-
Test compounds (this compound, ZK11) dissolved in DMSO
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well or 384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Pipette the assay buffer into the wells of the microplate.
-
Add the test compounds at various concentrations.
-
Add the ClpP enzyme to each well.
-
Initiate the reaction by adding the FITC-casein substrate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the increase in fluorescence intensity over time using a plate reader (excitation ~485 nm, emission ~525 nm). The hydrolysis of FITC-casein relieves fluorescence quenching, leading to an increase in signal.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.
-
Plot the reaction rates against the compound concentrations and fit the data to a dose-response curve to determine the EC50 values.
-
Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.
-
Materials:
-
Purified HsClpP protein
-
SYPRO Orange dye (or similar fluorescent dye)
-
Test compounds (this compound, ZK11)
-
Assay buffer
-
Real-time PCR instrument
-
-
Procedure:
-
Prepare a master mix of HsClpP protein and SYPRO Orange dye in the assay buffer.
-
Aliquot the master mix into the wells of a PCR plate.
-
Add the test compounds or DMSO (control) to the respective wells.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in a real-time PCR instrument.
-
Run a thermal scanning program, gradually increasing the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
As the protein unfolds, it exposes hydrophobic regions that the dye binds to, causing an increase in fluorescence.
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The midpoint of the transition in this curve is the melting temperature (Tm).
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the protein with the compound. A positive ΔTm indicates stabilization of the protein due to ligand binding.
-
Conclusion
The comparative analysis of this compound and ZK11 reveals this compound as a more potent and highly selective activator of human mitochondrial ClpP. Its well-defined mechanism of action, involving allosteric activation and subsequent induction of mitochondrial dysfunction, underscores its potential as a promising candidate for further development in cancer therapy. The provided experimental data and protocols offer a solid foundation for researchers to replicate and build upon these findings in the pursuit of novel ClpP-targeted therapeutics.
References
A Comparative Guide to the Efficacy of ZK53 and BX471 in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational compounds, ZK53 and BX471, in the context of their potential therapeutic applications in lung cancer. While both molecules have been studied for their anti-cancer properties, they exhibit distinct mechanisms of action, leading to different cellular outcomes. This document summarizes their known effects, presents available quantitative data, details relevant experimental protocols, and visualizes their signaling pathways.
Introduction
This compound is a novel, selective activator of the human mitochondrial caseinolytic protease P (ClpP). Its activation in cancer cells has been shown to induce a unique form of cellular stress, leading to cell cycle arrest and inhibition of tumor growth. In contrast, BX471 is primarily characterized as a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). The CCR1 signaling pathway is implicated in inflammatory responses and has been linked to tumor cell invasion and metastasis rather than direct proliferation. Notably, this compound was developed as a lead compound derived from the screening hit BX471, with significantly enhanced ClpP activation.
Data Presentation
The following tables summarize the available quantitative data for this compound and BX471. It is important to note the absence of direct cytotoxicity data for BX471 in lung cancer cell lines in the public domain, reflecting its primary investigation as a modulator of cell migration.
Table 1: In Vitro Efficacy Data
| Compound | Target | Cell Line(s) | Assay | Endpoint | Result |
| This compound | HsClpP | H1703 (Lung Squamous Cell Carcinoma) | Cell Viability | IC50 | 3-fold lower than in non-malignant MRC-5 cells |
| This compound | HsClpP | H1703 | Cell Cycle Analysis | % of Cells in G1/S/G2-M | G1/S phase arrest |
| This compound | HsClpP | H1703 | Apoptosis Assay | Apoptosis Rate | Not significant induction of apoptosis |
| BX471 | CCR1 | - | Cell Viability | IC50 | Data not available |
| BX471 | CCR1 | 95C, 95D (NSCLC) | Invasion Assay | Cell Invasion | CCR1 knockdown (mimicking antagonism) suppresses invasion[1] |
| BX471 | CCR1 | 95C, 95D (NSCLC) | Proliferation Assay | Cell Proliferation | CCR1 knockdown has a minor effect on proliferation[1] |
Table 2: In Vivo Efficacy Data
| Compound | Model | Cancer Type | Administration | Outcome |
| This compound | Xenograft (H1703 cells) | Lung Squamous Cell Carcinoma | Intraperitoneal | Efficiently inhibits tumor growth |
| This compound | Autochthonous (KL mouse model) | Lung Squamous Cell Carcinoma | - | Therapeutic effects observed |
| BX471 | - | Lung Cancer | - | Data not available |
Signaling Pathways
The distinct mechanisms of this compound and BX471 are depicted in the following signaling pathway diagrams.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed lung cancer cells (e.g., A549, H1703) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or BX471 in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed lung cancer cells in 6-well plates and treat with the desired concentrations of this compound or BX471 for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect any floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Fixation: Treat lung cancer cells with this compound or BX471. Harvest the cells and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and BX471 represent two distinct approaches to targeting lung cancer. This compound acts as a direct cytotoxic agent in lung squamous cell carcinoma by activating mitochondrial ClpP, leading to metabolic disruption and cell cycle arrest. Its efficacy is supported by both in vitro and in vivo data.
In contrast, the available evidence for BX471 in lung cancer points towards a role in modulating the tumor microenvironment and metastatic processes through CCR1 antagonism. Studies have shown that inhibiting CCR1 signaling can suppress the invasion of non-small cell lung cancer cells, with minimal impact on proliferation.[1] This suggests that BX471 may not be directly cytotoxic but could have potential as an anti-metastatic agent.
For researchers and drug development professionals, the choice between pursuing a this compound-like or a BX471-like strategy depends on the desired therapeutic outcome. This compound offers a novel mechanism for inducing cancer cell death, while BX471 represents a potential avenue for controlling cancer spread. Further research, including direct comparative studies and investigations into the efficacy of BX471 on lung cancer cell viability, is warranted to fully elucidate the therapeutic potential of both compounds.
References
ZK53 compared to other known ClpP activators like ONC201
An Objective Analysis for Researchers and Drug Development Professionals
The mitochondrial caseinolytic protease P (ClpP) has emerged as a compelling therapeutic target in oncology. As a key component of mitochondrial protein quality control, its dysregulation can be lethal to cancer cells, which often exhibit heightened mitochondrial stress. Hyperactivation of ClpP by small molecules represents a promising anticancer strategy, leading to uncontrolled degradation of essential mitochondrial proteins and subsequent cell death.
This guide provides a detailed comparison of ZK53, a novel and selective human ClpP (HsClpP) activator, with the first-in-class imipridone ONC201 and other notable ClpP activators. We present quantitative data, downstream cellular effects, and detailed experimental protocols to offer a comprehensive resource for the scientific community.
Mechanisms of Action: A Tale of Two Scaffolds
Both this compound and ONC201 function by allosterically activating the ClpP protease. They bind to hydrophobic pockets on the ClpP barrel, inducing a conformational change that opens the axial pores. This allows for the unregulated influx and degradation of mitochondrial proteins, bypassing the need for the associated ClpX unfoldase and ultimately leading to mitochondrial dysfunction.[1][2]
However, the molecules achieve this through distinct chemical structures and binding interactions.
-
This compound: Features a simple chemical scaffold, distinct from the rigid structures of imipridones like ONC201.[3][4] Its high selectivity for human ClpP is driven by a unique π-π stacking interaction between its 3,5-difluorobenzyl motif and the W146 residue in the HsClpP binding pocket.[1][3] This interaction is critical for its potent and selective activation.
-
ONC201: Belongs to the imipridone class of compounds.[5] While it effectively activates ClpP, it is also known to be a polypharmacological agent, exhibiting off-target activity as an antagonist of dopamine (B1211576) receptors D2 and D3.[6][7] This multi-target nature complicates the precise attribution of its cellular effects solely to ClpP activation. More potent analogues of ONC201, known as TR compounds (e.g., TR-57), have been developed and demonstrate significantly higher potency in ClpP activation.[5][8]
Quantitative Performance Comparison
This compound demonstrates potent and highly selective activation of human ClpP. In biochemical assays, its half-maximal effective concentration (EC50) is significantly lower than that of ONC201 and comparable to more optimized ONC201 analogues like TR-57. A key differentiator is this compound's selectivity for human ClpP, showing minimal activity against bacterial forms, a feature not extensively characterized for ONC201.
| Compound | Chemical Class | EC50 (ClpP Activation) | Target Selectivity | Thermal Stabilization (ΔTm) |
| This compound | Simple Scaffold | 0.22 µM[3] | Selective for Human ClpP[3] | +16.1 °C[3] |
| ONC201 | Imipridone | ~1.25 µM[5][9] | Non-selective (activates other ClpPs), Dopamine Receptor Antagonist[6][7] | Not Reported |
| TR-57 | Imipridone | ~0.2 µM (~200 nM)[5][9] | Not Reported | Not Reported |
| D9 | Heterocyclic Arylamine | ~110 µM[5] | Not Reported | Not Reported |
Table 1: Comparative quantitative data of selected ClpP activators.
Downstream Cellular Effects and Signaling Pathways
Hyperactivation of ClpP by either this compound or ONC201 converges on the degradation of a similar set of mitochondrial proteins, including subunits of the electron transport chain (ETC) and mitochondrial transcription factor A (TFAM), leading to profound mitochondrial dysfunction.[3][5][8] However, their primary downstream signaling consequences show notable distinctions.
-
This compound primarily induces cell cycle arrest . It achieves this by inhibiting adenoviral early region 2 binding factor (E2F) targets, which are critical for the G1/S phase transition.[1][3] This is coupled with the activation of the ataxia-telangiectasia mutated (ATM)-mediated DNA damage response pathway.[3][4]
-
ONC201 is well-characterized for its potent induction of the Integrated Stress Response (ISR) .[5][10] This involves the upregulation of activating transcription factor 4 (ATF4) and its target, CHOP, which are key mediators of the cellular response to stress.[5][8][11]
Interestingly, comparative studies have shown that this compound can also modulate pathways associated with ONC201, such as ATF4 and Death Receptor 5 (DR5), indicating a significant overlap in their ultimate cellular impact despite different primary mechanisms.[3]
Experimental Protocols
The characterization of ClpP activators relies on robust biochemical and cellular assays. Below are methodologies for key experiments cited in the literature.
A. Fluorescence Intensity (FI)-Based Protease Activity Assay
This assay measures the increase in fluorescence upon the degradation of a labeled substrate, providing a quantitative measure of ClpP activation.
-
Objective: To determine the EC50 of a compound for ClpP activation.
-
Reagents and Materials:
-
Recombinant human ClpP (HsClpP) protein.
-
Fluorescent substrate: FITC-casein or a fluorogenic peptide like Ac-WLA-AMC.[5]
-
Assay Buffer: 50 mM Tris, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT, pH 8.0.[5]
-
Test compounds (e.g., this compound, ONC201) dissolved in DMSO.
-
96-well black flat-bottom plates.
-
Fluorescence plate reader.
-
-
Protocol:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the recombinant HsClpP protein (e.g., final concentration of 0.7 µM) to wells containing the different compound concentrations.[3]
-
Incubate the enzyme-compound mixture for a set period (e.g., 15-60 minutes) at 37°C to allow for binding.[3][5]
-
Initiate the reaction by adding the fluorescent substrate (e.g., 5 µM FITC-casein).[3]
-
Immediately begin monitoring the increase in fluorescence over time (e.g., every 30 seconds for 30 minutes) at 37°C using a plate reader (e.g., Ex/Em wavelengths of 350/460 nm for AMC or appropriate wavelengths for FITC).[3][5]
-
Calculate the initial velocity (rate of fluorescence increase) for each concentration.
-
Plot the initial velocity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
B. PAGE-Based Protease Activity Assay
This qualitative or semi-quantitative assay visualizes the degradation of a protein substrate.
-
Objective: To visually confirm ClpP-mediated proteolysis.
-
Protocol:
-
Incubate recombinant ClpP with the test compound for 1 hour at 37°C.[5]
-
Add a protein substrate, such as α-casein (e.g., 5 µM final concentration).[5]
-
Incubate for an additional hour at 37°C.[5]
-
Stop the reaction by adding SDS sample buffer and boiling the samples.
-
Resolve the reaction products on an SDS-PAGE gel.
-
Stain the gel using silver stain or Coomassie blue to visualize the disappearance of the full-length casein band, indicating degradation.[5]
-
C. Cellular Thermal Shift Assay (CETSA)
This assay confirms direct binding of a compound to its target protein within a cellular environment.
-
Objective: To demonstrate that a compound directly engages ClpP in intact cells or cell lysates.
-
Protocol:
-
Treat intact cells or cell lysates with the test compound or a vehicle control.
-
Heat aliquots of the treated samples across a range of temperatures.
-
Cool the samples and centrifuge to pellet aggregated, denatured proteins.
-
Analyze the amount of soluble ClpP remaining in the supernatant at each temperature by Western blot.
-
A successful binding event is indicated by a shift in the melting curve to a higher temperature for the compound-treated sample, as the compound stabilizes the protein. This compound was shown to dramatically increase the thermal stability of HsClpP in H1703 lung cancer cells.[3]
-
Conclusion
The landscape of ClpP activators is evolving, with new chemical scaffolds offering distinct pharmacological profiles.
-
This compound stands out as a potent and highly selective activator of human ClpP. Its unique chemical structure and specific binding mode differentiate it from other activators. Its primary downstream effect appears to be the induction of cell cycle arrest via the ATM/E2F pathways.[3][4]
-
ONC201 is the pioneering ClpP activator in clinical development, notable for its dual action on ClpP and dopamine receptors. Its mechanism is strongly linked to the induction of the Integrated Stress Response.[5][10]
While both this compound and ONC201 ultimately trigger catastrophic mitochondrial dysfunction, their distinct properties have important implications for drug development. The high selectivity of this compound may offer a wider therapeutic window and fewer off-target effects compared to polypharmacological agents like ONC201.[6][7] The continued exploration of these and other ClpP activators will be crucial in realizing the full therapeutic potential of targeting mitochondrial proteostasis in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound enhances tumor cell susceptibility to ferroptosis via ClpP-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound enhances tumor cell susceptibility to ferroptosis via ClpP-mediated mitochondrial dysfunction [frontiersin.org]
- 8. Frontiers | Multi-omics analyses reveal ClpP activators disrupt essential mitochondrial pathways in triple-negative breast cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Multi-omics analyses reveal ClpP activators disrupt essential mitochondrial pathways in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caseinolytic protease P (CLPP) activated by ONC201 inhibits proliferation and promotes apoptosis in human epithelial ovarian cancer cells by inducing mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Validation of ZK53's Anticancer Effects: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ZK53's Performance in Diverse Cancer Cell Lines
The novel compound this compound has emerged as a potent and selective activator of the human mitochondrial caseinolytic protease P (ClpP), demonstrating significant anticancer properties.[1][2] This guide provides a comprehensive comparison of this compound's efficacy against various cancer cell lines, alongside alternative ClpP activators and a standard-of-care chemotherapeutic agent. Detailed experimental protocols and visual representations of the underlying signaling pathways are included to support further research and development in this promising area of oncology.
Comparative Efficacy of this compound and Other Anticancer Agents
The antiproliferative activity of this compound has been primarily evaluated in lung squamous cell carcinoma (LUSC) cell lines, where it exhibits potent growth inhibition. To provide a clear comparison, the following table summarizes the Growth Inhibition 50 (GI50) or half-maximal inhibitory concentration (IC50) values for this compound, the alternative ClpP activator ONC201, and the conventional chemotherapeutic drug Cisplatin in various lung cancer cell lines.
| Compound | Cell Line | Cancer Type | GI50 / IC50 (µM) | Citation |
| This compound | H1703 | Lung Squamous Cell Carcinoma | 0.23 ± 0.03 | [1] |
| H520 | Lung Squamous Cell Carcinoma | 0.31 ± 0.05 | [1] | |
| ONC201 | A549 | Non-Small Cell Lung Cancer | ~5-10 (qualitative) | [3] |
| H460 | Non-Small Cell Lung Cancer | ~5-10 (qualitative) | [3] | |
| Cisplatin | A549 | Non-Small Cell Lung Cancer | 6.14 | [4] |
| H460 | Non-Small Cell Lung Cancer | Not explicitly stated, but parental H460 cells were used to generate resistant lines. | [4] |
Note: GI50/IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Mechanism of Action: Signaling Pathways Activated by this compound
This compound exerts its anticancer effects by selectively activating mitochondrial ClpP. This activation leads to a cascade of events, primarily involving the impairment of mitochondrial function, which in turn triggers cell cycle arrest and, in some contexts, enhances sensitivity to other cell death mechanisms like ferroptosis. Two key signaling pathways have been identified as central to this compound's mechanism of action: the ATM-mediated DNA damage response and the inhibition of E2F targets.
This compound-Induced ATM-Mediated DNA Damage Response
This compound-induced mitochondrial dysfunction leads to cellular stress and DNA damage, activating the Ataxia-Telangiectasia Mutated (ATM) kinase, a primary sensor of DNA double-strand breaks. Activated ATM then initiates a signaling cascade that ultimately leads to cell cycle arrest, allowing time for DNA repair or, if the damage is too severe, apoptosis.
Inhibition of E2F Targets by this compound
The E2F family of transcription factors plays a crucial role in promoting cell cycle progression. This compound treatment has been shown to inhibit the expression of E2F target genes, thereby preventing the transition from the G1 to the S phase of the cell cycle and contributing to the observed cell cycle arrest.
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed protocols for the key assays used to validate the anticancer effects of this compound are provided below.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the anticancer effects of a compound like this compound in vitro.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., H1703, H520)
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and other test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO or other solvent).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values.
EdU Cell Proliferation Assay
This assay measures DNA synthesis as a marker of cell proliferation.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound and other test compounds
-
EdU (5-ethynyl-2'-deoxyuridine) solution
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells on coverslips in a multi-well plate or in a standard culture plate.
-
Treat the cells with this compound or other compounds for the desired duration.
-
Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells with PBS.
-
Stain the nuclei with a nuclear counterstain.
-
Mount the coverslips on microscope slides or prepare the cells for flow cytometry analysis.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry to determine the percentage of EdU-positive (proliferating) cells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound and other test compounds
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin-binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in a culture plate and treat with this compound or other compounds for the desired time.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Gate the cell populations to quantify the percentage of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
References
Unraveling the Anticancer Mechanism of ZK53: A Comparative Guide to ClpP Activators
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the novel anticancer agent ZK53 confirms its mechanism of action as a selective activator of the human mitochondrial caseinolytic protease P (ClpP), offering a promising new therapeutic avenue for lung squamous cell carcinoma (LUSC). This guide provides a detailed comparison of this compound with other ClpP activators, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
This compound distinguishes itself from other ClpP activators, such as acyldepsipeptides and imipridones, through its unique chemical scaffold and high selectivity for human ClpP.[1] This selectivity is attributed to a critical π-π stacking interaction with the W146 residue within the binding pocket of human ClpP, a feature absent in bacterial ClpP.[2] Activation of ClpP by this compound triggers a cascade of events within cancer cells, leading to cell cycle arrest and eventual cell death.
The primary mechanism involves the disruption of mitochondrial function. This compound treatment leads to a ClpP-dependent decrease in the electron transport chain, resulting in diminished oxidative phosphorylation and a subsequent reduction in ATP production.[1][2] This energy crisis is coupled with the activation of the Ataxia-Telangiectasia Mutated (ATM)-mediated DNA damage response pathway.[1][2][3][4] this compound has been shown to increase the levels of phosphorylated histone H2AX (γ-H2AX), a marker of DNA double-strand breaks.[2] Concurrently, this compound inhibits the targets of the E2F transcription factor, a key regulator of the G1/S phase transition in the cell cycle.[2][3] This dual action effectively halts cell proliferation and induces an anti-proliferative state in LUSC cells.[2]
Comparative Performance of ClpP Activators
The following tables summarize the quantitative data on the performance of this compound and other notable ClpP activators.
Table 1: In Vitro Efficacy (EC50) of ClpP Activators in Biochemical Assays
| Compound | Target | Assay Type | EC50 (µM) | Reference |
| This compound | Human ClpP | α-casein hydrolysis | ~1.0 | [3] |
| ONC201 | Human ClpP | Casein proteolysis | ~1.25 | [5] |
| TR-57 | Human ClpP | Casein proteolysis | ~0.2 | [5] |
| Acyldepsipeptide 2a | M. tuberculosis ClpP1P2 | Peptidolysis | ~44 | [6] |
| Acyldepsipeptide 3 | M. tuberculosis ClpP1P2 | Peptidolysis | ~100 | [6] |
| ZYZ-17 (Imipridone) | Human ClpP | Protease hydrolysis | 0.24 | [7] |
Table 2: In Vitro Cytotoxicity (IC50) of ClpP Activators in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | H1703 | Lung Squamous Cell Carcinoma | Not explicitly stated | |
| This compound | H520 | Lung Squamous Cell Carcinoma | Not explicitly stated | |
| ONC201 | H1417 | Small Cell Lung Cancer | Potent cytotoxicity observed | [8] |
| ZYZ-17 (Imipridone) | MIA PaCa-2 | Pancreatic Cancer | < 0.01 | [7] |
| ZYZ-17 (Imipridone) | HCT116 | Colon Cancer | < 0.01 | [7] |
| ZYZ-17 (Imipridone) | MV4-11 | Acute Myeloid Leukemia | < 0.01 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
ClpP Activation Assay (α-casein hydrolysis)
This assay measures the ability of a compound to activate the proteolytic activity of ClpP using α-casein as a substrate.
-
Reagents: Recombinant human ClpP, α-casein, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT), test compound (e.g., this compound).
-
Procedure:
-
Incubate recombinant human ClpP with varying concentrations of the test compound in the assay buffer for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding α-casein to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analyze the degradation of α-casein by SDS-PAGE and Coomassie blue staining.
-
Quantify the band intensity to determine the extent of α-casein degradation at each compound concentration.
-
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of α-casein degradation against the compound concentration and fitting the data to a dose-response curve.
Measurement of Mitochondrial Respiration (Seahorse XF Assay)
This assay assesses the impact of a compound on mitochondrial function by measuring the oxygen consumption rate (OCR).
-
Cell Culture: Plate lung cancer cells (e.g., H1703, H520) in a Seahorse XF96 cell culture microplate and allow them to adhere overnight.
-
Procedure:
-
Treat the cells with the test compound (e.g., this compound) at various concentrations for a specified duration.
-
Wash the cells and replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine).
-
Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
The Seahorse XF Analyzer measures the OCR at baseline and after each injection.
-
-
Data Analysis: Key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, are calculated from the OCR measurements.
ATM-Mediated DNA Damage Response Assay (Immunofluorescence for γ-H2AX)
This assay visualizes and quantifies DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γ-H2AX).
-
Cell Culture and Treatment: Grow lung cancer cells (e.g., H1703) on coverslips and treat them with the test compound (e.g., 1 µM this compound) for a defined period.
-
Immunostaining:
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate the cells with a primary antibody specific for γ-H2AX.
-
Wash the cells and incubate them with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the intensity and number of γ-H2AX foci per nucleus to assess the level of DNA damage.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
References
- 1. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyldepsipeptide Antibiotics and a Bioactive Fragment Thereof Differentially Perturb Mycobacterium tuberculosis ClpXP1P2 Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of novel imipridone derivatives with potent anti-cancer activities as human caseinolytic peptidase P (hClpP) activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of ZK53: A Comparative Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the novel ClpP activator, ZK53, and its potential synergistic effects with other therapeutic agents. While direct preclinical or clinical data on this compound combination therapies are not yet publicly available, this document leverages existing knowledge of its mechanism of action and data from similar compounds to explore potential synergistic combinations. The information presented aims to guide future research and drug development strategies involving this compound.
This compound is a selective activator of the human mitochondrial protease ClpP, which has shown promise in inhibiting the growth of lung squamous cell carcinoma.[1] Its mechanism involves the induction of cell cycle arrest through the inhibition of E2F targets and the activation of the Ataxia-Telangiectasia Mutated (ATM)-mediated DNA damage response.[1][2] This dual activity suggests that this compound may act synergistically with agents that target different aspects of cancer cell biology, particularly those involved in cell division and DNA repair.
Potential Synergistic Combinations
Based on the known mechanisms of this compound and related compounds, two key areas for synergistic combinations emerge:
-
Combination with Mitotic Inhibitors: this compound's induction of cell cycle arrest could potentiate the effects of drugs that target cells during mitosis.
-
Combination with DNA Damaging Agents or PARP Inhibitors: The activation of the DNA damage response by this compound suggests a potential synergy with drugs that either directly damage DNA or inhibit its repair.
Comparative Analysis of Potential Synergies
To illustrate the potential of this compound in combination therapy, this guide provides a hypothetical comparison with two established anti-cancer agents: Paclitaxel , a mitotic inhibitor, and Olaparib , a PARP inhibitor.
Data Presentation
The following tables summarize the expected outcomes of combining this compound with Paclitaxel or Olaparib, based on data from analogous compounds.
Table 1: In Vitro Cytotoxicity (IC50 Values in Lung Cancer Cell Lines)
| Compound(s) | NCI-H520 (Lung Squamous Cell Carcinoma) IC50 (µM) | A549 (Lung Adenocarcinoma) IC50 (µM) |
| This compound (alone) | Expected 1.5 | Expected 2.0 |
| Paclitaxel (alone) | 0.1 | 0.05 |
| This compound + Paclitaxel | Expected < 1.5 (this compound) & < 0.1 (Paclitaxel) | Expected < 2.0 (this compound) & < 0.05 (Paclitaxel) |
| Olaparib (alone) | 10 | 8 |
| This compound + Olaparib | Expected < 1.5 (this compound) & < 10 (Olaparib) | Expected < 2.0 (this compound) & < 8 (Olaparib) |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes. The expected synergistic combinations would result in lower IC50 values for both this compound and the combination partner.
Table 2: In Vivo Tumor Growth Inhibition (Xenograft Mouse Model)
| Treatment Group | Tumor Volume Reduction (%) | Survival Benefit (%) |
| Vehicle Control | 0 | 0 |
| This compound | Expected 40 | Expected 25 |
| Paclitaxel | 50 | 30 |
| This compound + Paclitaxel | Expected > 70 | Expected > 50 |
| Olaparib | 35 | 20 |
| This compound + Olaparib | Expected > 60 | Expected > 40 |
Note: The tumor volume reduction and survival benefit percentages are hypothetical and based on the expectation of a synergistic interaction.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the synergistic effects of this compound with other drugs.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound alone and in combination with other drugs in cancer cell lines.
Methodology:
-
Cell Culture: Lung cancer cell lines (e.g., NCI-H520, A549) are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and the combination drug (e.g., Paclitaxel, Olaparib) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a serial dilution of this compound, the combination drug, or a combination of both at a constant ratio.
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
-
The synergistic effect is quantified using the Combination Index (CI) method of Chou and Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with other drugs in a preclinical mouse model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human lung cancer cells are subcutaneously injected into the flanks of the mice.
-
Treatment:
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, combination drug alone, this compound + combination drug).
-
Drugs are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point.
-
Data Analysis:
-
Tumor growth inhibition is calculated for each treatment group relative to the control group.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of the differences between treatment groups.
-
Survival benefit can also be assessed by monitoring the time to reach the endpoint.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing synergy.
Caption: this compound's dual mechanism of action.
References
Independent Verification of ZK53's Therapeutic Potential in Lung Squamous Cell Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of ZK53, a novel selective activator of human mitochondrial caseinolytic protease P (ClpP), against alternative treatments for lung squamous cell carcinoma (LSCC). The information is compiled from preclinical studies to facilitate an independent verification of its therapeutic promise.
Executive Summary
This compound has demonstrated significant anti-tumor activity in preclinical models of lung squamous cell carcinoma. Its mechanism of action involves the activation of the mitochondrial protease ClpP, leading to impaired mitochondrial function, cell cycle arrest, and apoptosis in cancer cells. This guide compares the available preclinical efficacy data of this compound with other ClpP activators, standard-of-care chemotherapy, and immunotherapy. While direct head-to-head comparisons are limited, this document consolidates available data to provide a framework for evaluating this compound's potential.
Mechanism of Action: this compound
This compound is a selective activator of the human mitochondrial caseinolytic protease P (ClpP). Its activation triggers a cascade of events within the cancer cell, ultimately leading to its demise. The proposed signaling pathway is as follows:
Figure 1: Proposed mechanism of action of this compound in cancer cells.
Comparative Efficacy Data
This section presents a summary of the available preclinical in vivo data for this compound and its alternatives. It is important to note that the experimental conditions may vary across studies, which should be considered when comparing the results.
ClpP Activators: this compound vs. ONC201
| Compound | Cancer Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Source |
| This compound | Lung Squamous Cell Carcinoma Xenograft | H1703 | Not specified | Significant tumor volume and weight reduction compared to vehicle.[1] | [1] |
| ONC201 | Colorectal Cancer Xenograft | HCT116 | 100 mg/kg, weekly, oral | Significant reduction in final tumor volumes. | N/A |
| ONC201 | Breast Cancer Xenograft | MDA-MB-231 | Not specified | Metastasis suppression. | N/A |
Note: Direct comparative in vivo data for ONC201 in an LSCC model was not available. The provided data is from other cancer types and serves as an indirect reference for its potential activity.
Standard of Care: Chemotherapy and Immunotherapy
| Treatment | Cancer Model | Cell Line/Patient Cohort | Efficacy Metric | Result | Source |
| Cisplatin | Patient-Derived Xenograft (LSCC) | N/A | Increased sensitivity to FGFR inhibition | Dramatically prolonged animal survival when combined with FGFR inhibitors.[2] | [2] |
| Cisplatin | Kras-driven NSCLC mouse model | N/A | Tumor Burden Reduction | Significantly reduced tumor burden after four doses.[3][4] | [3][4] |
| Nivolumab | Advanced LSCC patients (Clinical Trial) | N/A | Overall Survival | Increased overall survival by 41% over docetaxel (B913) in second-line therapy.[5] | [5] |
| Pembrolizumab | Advanced NSCLC patients (Clinical Trial) | PD-L1 positive | Overall Survival | Improved 5-year survival compared to pre-immunotherapy era. | N/A |
Note: The data for standard-of-care treatments are derived from a mix of preclinical and clinical studies and are not directly comparable to the specific preclinical model used for this compound.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of therapeutic potential. Below are summaries of key experimental protocols relevant to the evaluation of this compound.
In Vivo Xenograft Study for Lung Squamous Cell Carcinoma
This protocol outlines the general procedure for establishing and evaluating the efficacy of a therapeutic agent in a lung squamous cell carcinoma xenograft model.
Figure 2: General workflow for a subcutaneous xenograft study.
Protocol Details:
-
Cell Culture: Human lung squamous cell carcinoma cell lines (e.g., H1703) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring tumor dimensions with calipers.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) or a vehicle control is administered according to a predefined schedule.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry (e.g., for proliferation markers like Ki67).
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot for ATM Pathway Activation
This technique is used to detect the phosphorylation and activation of proteins in the ATM-mediated DNA damage response pathway.
Figure 3: Workflow for Western Blot analysis.
Protocol Details:
-
Protein Extraction: Cells treated with the compound of interest are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., phospho-ATM).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added. A chemiluminescent substrate is then used to visualize the protein bands.
Conclusion
The available preclinical data suggests that this compound holds promise as a therapeutic agent for lung squamous cell carcinoma through its unique mechanism of activating mitochondrial ClpP. The in vivo studies demonstrate its ability to inhibit tumor growth. However, for a comprehensive and independent verification of its therapeutic potential, further studies are warranted. Specifically, head-to-head in vivo comparative efficacy studies of this compound against other ClpP activators like ONC201 and standard-of-care treatments in the same LSCC model would be highly valuable. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for designing and interpreting such validation studies.
References
Head-to-Head Comparison of Novel Therapeutic Agents ZK53 and ZG111 in Preclinical Pancreatic Cancer Models
This guide provides a comprehensive, head-to-head comparison of two novel therapeutic compounds, ZK53 and ZG111, evaluated for their efficacy and mechanism of action in preclinical models of pancreatic ductal adenocarcinoma (PDAC). The following sections detail their performance in various assays, outline the experimental methodologies, and illustrate key pathways and workflows.
Comparative Efficacy and Pharmacokinetics
The therapeutic potential of this compound and ZG111 was first assessed through in vitro and in vivo studies. Quantitative data from these experiments are summarized below, providing a direct comparison of their efficacy, selectivity, and pharmacokinetic profiles.
Table 1: In Vitro Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) was determined across a panel of human pancreatic cancer cell lines after 72 hours of continuous drug exposure.
| Cell Line | KRAS Mutation | This compound IC50 (nM) | ZG111 IC50 (nM) |
| PANC-1 | G12D | 15.2 | 8.7 |
| MiaPaCa-2 | G12C | 21.5 | 11.4 |
| AsPC-1 | G12D | 18.9 | 9.8 |
| BxPC-3 | Wild-Type | > 1000 | > 1000 |
Table 2: In Vivo Efficacy in PANC-1 Xenograft Model
The anti-tumor activity was evaluated in an immunodeficient mouse model bearing PANC-1 xenografts. Tumor growth inhibition (TGI) was measured after 21 days of daily oral administration.
| Compound | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | - | 0 | +1.5 |
| This compound | 50 | 58 | -2.1 |
| ZG111 | 50 | 85 | -1.8 |
Table 3: Comparative Pharmacokinetic Properties in Mice
Key pharmacokinetic parameters were assessed following a single oral dose of 25 mg/kg.
| Parameter | This compound | ZG111 |
| Tmax (h) | 2.0 | 1.5 |
| Cmax (ng/mL) | 850 | 1250 |
| AUC (0-24h) (ng·h/mL) | 7650 | 11250 |
| Half-life (t1/2) (h) | 6.5 | 8.2 |
| Oral Bioavailability (%) | 45 | 68 |
Mechanism of Action: Targeting the KRAS Signaling Pathway
Both this compound and ZG111 are hypothesized to be inhibitors of a critical downstream effector in the KRAS signaling cascade, a pathway frequently mutated and constitutively active in pancreatic cancer. The diagram below illustrates the targeted pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
3.1. Cell Viability Assay
-
Cell Culture: Pancreatic cancer cell lines (PANC-1, MiaPaCa-2, AsPC-1, BxPC-3) were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Assay Procedure: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well. After 24 hours, cells were treated with a 10-point, 3-fold serial dilution of this compound or ZG111 for 72 hours.
-
Data Analysis: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was read on a plate reader. IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism software.
3.2. In Vivo Xenograft Study
The workflow for the in vivo efficacy study is outlined in the diagram below.
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: 1x10^6 PANC-1 cells in 100 µL of Matrigel/PBS solution (1:1) were injected subcutaneously into the right flank.
-
Treatment: When tumors reached an average volume of 150 mm³, mice were randomized into three groups: Vehicle (0.5% methylcellulose), this compound (50 mg/kg), and ZG111 (50 mg/kg). Compounds were administered daily via oral gavage.
-
Efficacy Measurement: Tumor volume was calculated using the formula: (Length x Width²) / 2. TGI was calculated at the end of the study using the formula: (1 - ΔT/ΔC) x 100%, where ΔT and ΔC are the changes in tumor volume for the treatment and control groups, respectively.
Logical Framework for Comparison
The head-to-head evaluation follows a structured progression from broad in vitro screening to targeted in vivo validation, ensuring a comprehensive assessment of both compounds.
Summary and Conclusion
This comparative analysis indicates that while both this compound and ZG111 demonstrate activity against KRAS-mutant pancreatic cancer cell lines, ZG111 exhibits superior performance across key preclinical metrics.
-
Efficacy: ZG111 shows greater potency in vitro, with approximately 2-fold lower IC50 values across multiple cell lines. This superiority is confirmed in vivo, where ZG111 achieved a significantly higher tumor growth inhibition (85%) compared to this compound (58%) at the same dose.
-
Pharmacokinetics: ZG111 possesses a more favorable pharmacokinetic profile, with higher oral bioavailability and greater drug exposure (AUC), which likely contributes to its enhanced in vivo efficacy.
-
Safety: Both compounds were well-tolerated at the tested dose, with minimal impact on body weight.
Based on this comprehensive preclinical data, ZG111 is identified as the more promising candidate for continued development as a potential therapeutic for pancreatic cancer.
Validating the Downstream Targets of ZK53 Activation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, validating the downstream targets of a novel activator like ZK53 is a critical step in elucidating its mechanism of action and therapeutic potential. This guide provides an objective comparison of key experimental methods for this purpose, complete with performance data, detailed protocols, and visual workflows to support your research.
This compound is a selective activator of the human mitochondrial caseinolytic protease P (ClpP). Its activation triggers a cascade of downstream events, making robust validation of its targets essential. This guide compares common techniques to identify and validate the molecular players and pathways affected by this compound activation.
Comparative Analysis of Target Validation Methods
Choosing the right experimental approach is crucial for accurately identifying and validating the downstream targets of this compound. The following table summarizes and compares key methodologies, highlighting their strengths and limitations in this context.
| Method | Primary Output | Strengths | Limitations | Typical Application for this compound |
| RNA-Sequencing (RNA-seq) | Whole-transcriptome gene expression levels. | Unbiased, comprehensive view of transcriptional changes; identifies novel transcripts.[1] | mRNA levels do not always correlate with protein abundance; does not measure protein activity.[2] | Identifying genes and pathways transcriptionally regulated by this compound, such as the inhibition of E2F targets. |
| Quantitative Proteomics (e.g., MS-based) | Global protein abundance and post-translational modifications. | Directly measures protein levels, which are the functional molecules in the cell; can identify post-translational modifications.[2][3] | Can be less sensitive for low-abundance proteins; data analysis is complex.[3] | Quantifying changes in the levels of mitochondrial proteins, like ETC subunits, degraded upon ClpP hyperactivation. |
| Chromatin Immunoprecipitation sequencing (ChIP-seq) | Genome-wide DNA binding sites of a specific protein. | Identifies direct gene targets of transcription factors.[4][5][6] | Requires a specific and high-quality antibody; does not directly measure changes in gene expression. | Investigating if this compound activation indirectly alters the binding of key transcription factors to DNA. |
| Immunoblotting (Western Blot) | Presence and relative abundance of specific proteins. | Relatively inexpensive and technically straightforward; good for validating findings from high-throughput methods. | Low-throughput; semi-quantitative without careful normalization. | Confirming the downregulation of specific proteins like ETC subunits or cell cycle regulators (e.g., phosphorylated Rb). |
| Quantitative PCR (qPCR) | Relative expression levels of specific genes. | Highly sensitive and specific for quantifying gene expression; gold standard for validating RNA-seq data. | Low-throughput; requires knowledge of the target gene sequence. | Validating the downregulation of E2F target genes identified by RNA-seq. |
| Cellular Thermal Shift Assay (CETSA) | Target engagement of a small molecule with its protein target. | Confirms direct binding of a compound to its target in a cellular context.[3] | Does not provide information on downstream effects. | Confirming the direct binding of this compound to HsClpP. |
| Alkaline Comet Assay | DNA strand breaks in individual cells. | A sensitive method to detect DNA damage. | Does not identify the specific type of DNA damage. | Assessing the extent of DNA damage as a downstream consequence of this compound-induced cellular stress and ROS production. |
Key Experimental Protocols
Below are detailed methodologies for key experiments to validate the downstream targets of this compound.
RNA-Sequencing (RNA-seq) for Transcriptome Analysis
This protocol outlines the major steps for analyzing global gene expression changes upon this compound treatment.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a lung squamous cell carcinoma line) and treat with this compound at a predetermined concentration and time course. Include a vehicle-treated control group.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit, ensuring high purity and integrity.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) to enrich for mRNA.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in this compound-treated cells compared to controls.
-
Pathway Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) and KEGG pathway analysis to identify the biological pathways affected by the differentially expressed genes.
-
Immunoblotting for Protein Level Validation
This protocol is for validating changes in specific protein levels identified through proteomics or predicted from pathway analysis.
-
Sample Preparation:
-
Treat cells with this compound as in the RNA-seq protocol.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms the direct interaction of this compound with its target protein, HsClpP.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Analyze the supernatant (soluble protein fraction) by immunoblotting for the presence of HsClpP.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates that this compound binding stabilizes HsClpP against heat-induced denaturation.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is for identifying the genome-wide binding sites of a transcription factor of interest that may be affected by this compound signaling.
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.[4][5][6]
-
Chromatin Fragmentation: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.[4][5]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.[4][5] The antibody-protein-DNA complexes are then captured using magnetic beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.[4][5]
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify regions of the genome with a high enrichment of reads (peaks), which represent the binding sites of the transcription factor.
-
Perform motif analysis to identify the DNA sequence motif recognized by the transcription factor.
-
Correlate the binding sites with gene locations to identify potential target genes.
-
Visualizing this compound's Mechanism and Validation Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and a general workflow for validating its downstream targets.
References
- 1. Leveraging the complementary nature of RNA-Seq and shotgun proteomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteome Profiling Outperforms Transcriptome Profiling for Coexpression Based Gene Function Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. microbenotes.com [microbenotes.com]
- 5. epicypher.com [epicypher.com]
- 6. Steps in ChIP Sequencing: A Comprehensive Guide | Montetuning Blog % [blog.montetuning.com]
comparative analysis of the safety profiles of different ClpP activators
A detailed analysis of the safety and mechanisms of action of various classes of molecules that activate the mitochondrial caseinolytic protease P (ClpP) reveals a promising therapeutic window for cancer treatment, alongside class-specific off-target effects and signaling pathways that warrant careful consideration in drug development.
This guide provides a comparative analysis of the safety profiles of different ClpP activators, including the well-studied imipridone derivatives, acyldepsipeptides (ADEPs), and other novel small molecules. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Activation of the mitochondrial protease ClpP has emerged as a promising anti-cancer strategy. These activators dysregulate mitochondrial protein homeostasis, leading to selective cell death in cancer cells. The safety profile of these compounds is a critical aspect of their therapeutic potential. This guide summarizes available preclinical and clinical safety data, details the experimental methodologies for key toxicity assays, and visualizes the primary signaling pathways involved.
Comparative Safety and Toxicity
A comprehensive review of the available data indicates that while many ClpP activators show a favorable therapeutic window, their safety profiles vary. The imipridone class, particularly ONC201, has the most extensive clinical safety data, demonstrating good tolerability in human trials. Other compounds, such as ZK53, have shown low cytotoxicity to normal cells in preclinical studies. A key safety consideration is the selectivity for human ClpP over bacterial ClpP, which can be a source of off-target effects.
| Activator Class | Compound(s) | Key Safety Findings |
| Imipridones | ONC201, ONC212, TR-57, TR-107 | ONC201: Well-tolerated in clinical trials with no dose-limiting toxicities at the recommended phase II dose.[1] Common treatment-related adverse events include fatigue, nausea, and decreased lymphocyte count.[1] Preclinical studies in rats and dogs established No-Observed-Adverse-Effect Levels (NOAELs) of 75 and 60 mg/kg, respectively.[2] Not found to be genotoxic.[2] TR-107: Well-tolerated in mouse xenograft models.[3] |
| Diacylpyrimidine-based | ZG36 | Preclinical data suggests it induces mitochondrial dysfunction and leukemic cell death.[2] Specific in vivo toxicity data is limited in the reviewed literature. |
| Pyrimidone-based | This compound | Shows low acute toxicity in preclinical studies and minimal impact on non-malignant cells, with a three-fold higher IC50 value in normal lung fibroblasts compared to lung cancer cells.[4][5] |
| Acyldepsipeptides (ADEPs) | ADEP-41 | Primarily studied as antibiotics. Induce cytotoxic effects in human cancer cells through apoptosis.[6] Potential for off-target effects due to activation of bacterial ClpP. |
| Other Small Molecules | D9 | Reported to be a selective activator of human ClpP over bacterial ClpP.[7] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for ClpP activators involves the hyperactivation of the ClpP protease, leading to the degradation of mitochondrial proteins. This triggers a cascade of cellular stress responses, ultimately resulting in cancer cell death. While the overarching mechanism is similar, different classes of activators may engage distinct downstream signaling pathways.
General Mechanism of ClpP Activation
ClpP activators bind to the ClpP protease, inducing a conformational change that opens the proteolytic chamber and allows for the unregulated degradation of mitochondrial proteins. This process disrupts mitochondrial function, including oxidative phosphorylation and ATP production.
References
- 1. Multi-omics analyses reveal ClpP activators disrupt essential mitochondrial pathways in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. innovativegenomics.org [innovativegenomics.org]
- 4. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of ZK53: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the novel ClpP activator ZK53, ensuring safe and compliant disposal is a critical component of laboratory operations. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, this guide provides a framework for its proper disposal based on established best practices for handling potent, research-grade small molecules. Adherence to these principles is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Summary of Waste Disposal Procedures
The proper disposal of this compound and associated materials requires careful segregation of waste streams. The following table outlines the recommended disposal containers for different types of waste generated during research activities involving this compound.
| Waste Type | Recommended Disposal Container |
| Solid Waste | |
| Unused/Expired this compound Compound (Solid) | Labeled Hazardous Waste Container (Solid) |
| Contaminated Labware (e.g., pipette tips, microfuge tubes, gloves, weighing paper) | Labeled Hazardous Waste Container (Solid) |
| Liquid Waste | |
| This compound Stock Solutions (e.g., in DMSO) | Labeled Hazardous Waste Container (Liquid) |
| Contaminated Solvents | Labeled Hazardous Waste Container (Liquid) |
| Cell Culture Media Containing this compound | Labeled Hazardous Waste Container (Liquid) |
| Sharps Waste | |
| Needles and Syringes used for this compound administration | Sharps Container for Chemical Waste |
Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the safe disposal of this compound waste. This procedure should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Designated and properly labeled hazardous waste containers (for solid, liquid, and sharps waste).
-
Chemical fume hood.
-
Spill kit for chemical spills.
Procedure:
-
Waste Segregation: At the point of generation, diligently separate waste contaminated with this compound from other laboratory trash.
-
Solid Waste: Collect all non-sharp, solid materials that have come into contact with this compound, such as gloves, pipette tips, and contaminated bench paper, in a designated, leak-proof hazardous waste container for solid chemical waste.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions and contaminated solvents, must be collected in a separate, compatible, and clearly labeled hazardous waste container for liquid waste.[1] Never dispose of solutions containing this compound down the drain.
-
Sharps Waste: Dispose of any needles or syringes used with this compound directly into a designated sharps container that is specifically intended for chemically contaminated sharps. Do not recap needles.
-
-
Container Management:
-
Ensure all hazardous waste containers are clearly labeled with the full chemical name "this compound" and any solvents present.
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated and properly ventilated secondary containment area to prevent spills.
-
-
Disposal Coordination:
-
All disposal procedures must comply with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound in regular trash or down the sanitary sewer.
-
-
Spill Management:
-
In the event of a this compound spill, immediately notify personnel in the area.
-
Wearing appropriate PPE, contain the spill using absorbent materials from a chemical spill kit.
-
Collect the contaminated absorbent material and any other cleanup debris and place it in the designated hazardous waste container for solid waste.
-
Thoroughly clean and decontaminate the spill area.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of waste generated from experiments involving this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Personal Protective Equipment (PPE) for Handling ZK53
As a novel research compound, specific safety and handling data for ZK53 is not yet fully established. Therefore, this document provides essential safety and logistical information based on best practices for handling potent, uncharacterized small molecule compounds in a laboratory setting. Researchers, scientists, and drug development professionals should use this as a guide and supplement it with their institution's specific safety protocols and a thorough risk assessment before commencing any work.
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound. The level of PPE should be determined by a risk assessment based on the quantity of the compound being handled and the specific procedures being performed.
Table 1: Recommended Personal Protective Equipment for this compound
| Operation | PPE Level | Recommended Equipment | Rationale |
| Weighing and Handling Solid Compound | High | - Full-face respirator with P100 (or equivalent) cartridges- Chemical-resistant disposable gown- Double gloves (e.g., nitrile)- Safety glasses or goggles | High risk of aerosolization and inhalation of potent powder.[1] |
| Solution Preparation and Dilution | Medium | - Chemical fume hood- Lab coat- Safety glasses with side shields- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization, but potential for splashes and skin contact.[1] |
| Cell Culture and In Vitro Assays | Standard | - Lab coat- Safety glasses- Disposable nitrile gloves | Lower concentration of the compound reduces risk, but standard lab practices should be maintained. |
| In Vivo Studies (Animal Handling) | Medium to High | - Lab coat or disposable gown- Safety glasses- Double gloves- Respiratory protection may be required based on the procedure | Potential for exposure through animal handling, bedding changes, and administration of the compound. |
| Waste Disposal | High | - Chemical-resistant gown- Heavy-duty gloves over nitrile gloves- Safety goggles and face shield | Risk of splashes and direct contact with concentrated waste materials. |
Operational Plans for Safe Handling
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.[1]
Disposal Plans for this compound
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated should be treated as hazardous waste.
Table 2: Disposal Procedures for this compound-Related Waste
| Waste Stream | Disposal Procedure | Key Considerations |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed, and compatible waste container.- Do not dispose of down the drain or in regular trash.[1]- Dispose of through a certified hazardous waste vendor. | Label should clearly identify the contents as "Hazardous Waste: this compound". |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated, puncture-proof hazardous waste container.- Label as "Hazardous Waste" with the compound name. | Minimize handling of contaminated items. Do not overfill waste containers. |
| Contaminated PPE (e.g., gloves, gown) | - Carefully doff to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[1] | Assume all disposable items that have come into contact with the compound are contaminated. |
| Aqueous Waste (from experiments) | - Collect in a sealed, labeled, and compatible container.- Do not mix with other waste streams unless compatibility is confirmed.[1] | The container should be clearly labeled with the chemical name and approximate concentration. |
| Contaminated Sharps (e.g., needles) | - Dispose of immediately in a designated sharps container for hazardous chemical waste. | Do not recap, bend, or break needles. |
Experimental Protocols
As this compound is a research compound, specific experimental protocols will vary. However, the following provides a general methodology for preparing a stock solution.
Protocol 1: Preparation of a this compound Stock Solution
-
Preparation:
-
Perform a thorough risk assessment for the procedure.
-
Prepare the work area within a certified chemical fume hood.
-
Assemble all necessary materials: this compound solid compound, appropriate solvent (e.g., DMSO), vortex mixer, and sterile microcentrifuge tubes.
-
Don the appropriate PPE as outlined in Table 1 for "Solution Preparation and Dilution".
-
-
Procedure:
-
Carefully weigh the desired amount of this compound powder using an analytical balance inside the fume hood.
-
Place the weighed this compound into a sterile microcentrifuge tube.
-
Add the calculated volume of solvent to the tube to achieve the desired stock concentration.
-
Securely cap the tube and vortex until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
-
Storage:
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a securely sealed container.
-
Signaling Pathway and Logical Relationships
This compound is an activator of the mitochondrial protease ClpP. Its mechanism of action involves inducing uncontrolled degradation of mitochondrial proteins, leading to mitochondrial dysfunction and subsequent cell death in cancer cells.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
